2-Mercaptobutyric acid
Description
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Properties
IUPAC Name |
2-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHMAVQAJGVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468502 | |
| Record name | 2-MERCAPTOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |
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Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26473-48-3 | |
| Record name | 2-Mercaptobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-MERCAPTOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Mercaptobutyric acid chemical properties and structure
An In-depth Technical Guide to 2-Mercaptobutyric Acid: Chemical Properties, Structure, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (also known as 2-sulfanylbutanoic acid) is a bifunctional organic molecule containing both a carboxylic acid and a thiol (sulfhydryl) group. This unique combination of functional groups imparts a distinct reactivity profile, making it a molecule of interest for researchers in organic synthesis, materials science, and drug development. The thiol group, in particular, offers a reactive handle for nucleophilic reactions, redox chemistry, and metal chelation, while the carboxylic acid provides a site for amide bond formation, esterification, and modulation of aqueous solubility. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound, with insights into its potential applications for scientific and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule, existing as two distinct enantiomers, (R)-2-Mercaptobutyric acid and (S)-2-Mercaptobutyric acid, due to the stereocenter at the alpha-carbon (C2). The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules.
Core Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound; 2-Sulfanylbutanoic acid | [1][2] |
| CAS Number | 26473-48-3 | [1][3] |
| Molecular Formula | C₄H₈O₂S | [1][3] |
| Molecular Weight | 120.17 g/mol | [1][2][3] |
| Canonical SMILES | CCC(S)C(=O)O | [3] |
| InChIKey | CFPHMAVQAJGVPV-UHFFFAOYNA-N | [3] |
Physicochemical Data
Key physicochemical data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| pKa | 3.53 (for the carboxylic acid) | [3] |
| Hydrogen Bond Donors | 2 (from -COOH and -SH) | [3] |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -SH) | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 38.3 Ų | [2][3] |
Stereochemistry
The presence of a chiral center at C2 is a critical structural feature. The absolute configuration, (R) or (S), dictates the three-dimensional arrangement of the substituents and is crucial for applications in stereospecific synthesis and pharmacology.
Caption: Key oxidation states and pathways for a generic thiol group.
Carboxylic Acid Group Reactivity
The carboxylic acid group (-COOH) undergoes reactions typical of its class, such as deprotonation, esterification, and amide bond formation. With a pKa of approximately 3.53, it exists predominantly in its carboxylate form at physiological pH. [3]This property is crucial for its water solubility and its interactions in biological systems.
Synthesis of this compound
While specific synthesis routes for this compound are not extensively detailed in the provided results, a reliable method can be designed based on established organic chemistry principles for preparing thiols. [4]The most common approach involves the nucleophilic substitution of a suitable alkyl halide.
Caption: A plausible workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Bromobutyric Acid
This protocol describes a robust method for synthesizing this compound, utilizing thiourea to minimize the formation of thioether byproducts, a common issue when using hydrosulfide anions directly. [4] Objective: To synthesize this compound via an isothiouronium salt intermediate.
Materials:
-
2-Bromobutyric acid
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobutyric acid (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Causality: Thiourea acts as a sulfur nucleophile, displacing the bromide in an Sₙ2 reaction. Using thiourea prevents a second alkylation of the product, which can occur with simpler reagents like NaSH. [4] * After the reaction is complete, cool the mixture to room temperature. The alkyl isothiourea salt may precipitate.
-
-
Hydrolysis:
-
To the reaction mixture, add a solution of sodium hydroxide (3 equivalents) in water.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Causality: The aqueous base hydrolyzes the isothiouronium salt to yield the sodium salt of this compound.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH ~1-2 using concentrated HCl. Caution: This step should be performed in a well-ventilated fume hood as hydrogen sulfide may be evolved.
-
Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Validation:
-
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure and check for impurities.
-
FTIR Spectroscopy: Identify characteristic functional group stretches (O-H, C=O, S-H).
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound.
Spectroscopic Data
| Technique | Characteristic Absorption / Signal | Rationale | Source(s) |
| Infrared (IR) | 2500-3300 cm⁻¹ (broad, O-H stretch); 2550-2600 cm⁻¹ (weak, S-H stretch); 1710 cm⁻¹ (strong, C=O stretch) | These peaks are distinctive for the carboxylic acid dimer and the thiol group. | [5] |
| ¹H NMR | 10-12 ppm (broad singlet, 1H, COOH); 3.2-3.5 ppm (multiplet, 1H, CH-SH); 2.0-2.3 ppm (multiplet, 1H, SH); 1.6-1.9 ppm (multiplet, 2H, CH₂); 0.9-1.1 ppm (triplet, 3H, CH₃) | The carboxylic acid proton is highly deshielded. The proton alpha to the carbonyl is shifted downfield to ~2-3 ppm. | [5] |
| ¹³C NMR | 175-180 ppm (C=O); 40-45 ppm (CH-SH); 25-30 ppm (CH₂); 10-15 ppm (CH₃) | The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. | [5] |
| Mass Spec. (EI-MS) | Molecular ion (M⁺) peak at m/z = 120. Fragmentation patterns would include loss of -COOH (m/z = 75) and cleavage alpha to the thiol. | Provides direct evidence of the molecular weight and structural fragments. | [6] |
Analytical Quantification
For researchers in drug development, accurate quantification in biological matrices is critical. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods. [7][8] Protocol: Quantification in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation & Derivatization):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. [9] * Transfer the supernatant to a clean tube.
-
Rationale: Direct analysis of short-chain fatty acids by LC-MS can suffer from poor retention and ionization. Derivatization can improve chromatographic and mass spectral properties. [8]Add a derivatizing agent (e.g., 3-nitrophenylhydrazine) and coupling agents to convert the carboxylic acid to a more hydrophobic and easily ionizable derivative. [8]
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). [9] * Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in negative mode. Monitor specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for the analyte and internal standard for high specificity and sensitivity. [9]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Applications in Research and Drug Development
The dual functionality of this compound opens up several potential applications:
-
Synthetic Building Block: It can serve as a precursor for more complex molecules, introducing a thiol-containing side chain in pharmaceutical intermediates. The synthesis of compounds like 5-[3-(1,2-dithiacyclopentyl)]pentanoic acid has utilized mercapto-butyric acid derivatives as key intermediates. [10]* Antioxidant and Chelating Agent: Like other thiol-containing compounds such as N-acetylcysteine and penicillamine, the thiol group can act as a radical scavenger and a chelating agent for heavy metals. [11][12]This suggests potential utility in therapies related to oxidative stress or metal toxicity.
-
Drug Delivery Systems: The carboxylic acid group can be used to conjugate the molecule to drug carriers or to polymers, creating stimuli-responsive materials. For example, polymers containing carboxylic acid groups can be designed to release drugs in the acidic microenvironment of tumors. [13]While not directly studied for this compound, the principle is well-established for similar functionalized monomers. [13]
Safety and Handling
Proper handling is crucial due to the potential hazards associated with this compound.
-
Hazards: The compound is classified as a combustible liquid that may be corrosive to metals. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. [14]It also possesses a strong, unpleasant stench, characteristic of many thiols. [15]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [15][16]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong bases, and sources of ignition. Keep containers tightly closed. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [14]
Conclusion
This compound is a versatile chiral building block whose value lies in the distinct and complementary reactivity of its thiol and carboxylic acid functional groups. Its potential as a nucleophile, a reducing agent, and a component of larger molecular architectures makes it a compound of significant interest. For researchers and drug development professionals, a thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for harnessing its full potential in the synthesis of novel materials and therapeutic agents.
References
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Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157. Retrieved from [Link]
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JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from [Link]
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Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-mercaptobutanoic acid. Retrieved from [Link]
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CPAchem. (2024). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). US2842590A - Process for preparing mercapto butyric acids.
-
PharmaCompass. (n.d.). 2-Amino-3-mercapto-3-methyl-butyric acid. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [https://www.mdpi.com/22 biomarkers/22-biomarkers-02-00015/article_deploy/html/images/biomarkers-02-00015-g001.png]([Link] biomarkers/22-biomarkers-02-00015/article_deploy/html/images/biomarkers-02-00015-g001.png)
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
American Journal of Undergraduate Research. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]
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The Putative Mechanisms of Action of 2-Mercaptobutyric Acid in Biological Systems
An In-Depth Technical Guide
Executive Summary
2-Mercaptobutyric acid (2-MBA), a molecule characterized by the presence of both a carboxylic acid and a thiol functional group, is a compound of interest for its potential biological activities. Direct research on 2-MBA is limited; however, its chemical structure allows for a robust, mechanism-based prediction of its interactions within biological systems. This guide synthesizes information from analogous thiol-containing compounds and fundamental biochemical principles to propose the primary mechanisms of action for 2-MBA. We will explore its role as a potent antioxidant through radical scavenging, its potential as an enzyme inhibitor via interaction with active sites, and its metabolic fate through the well-established mercapturic acid pathway. This document provides the theoretical framework and experimental blueprints necessary to investigate and validate these putative mechanisms.
Introduction: A Chemically-Informed Perspective
This compound (IUPAC name: 2-sulfanylbutanoic acid) is an organic compound with the formula C₄H₈O₂S. Its structure features a four-carbon butyric acid backbone with a thiol (-SH) group at the alpha-carbon. This dual functionality is the cornerstone of its predicted biological activity.
-
The thiol group is a powerful nucleophile and reducing agent, homologous to the side chain of the amino acid cysteine. This functional group is known to participate in redox reactions, chelate metals, and form disulfide bonds, suggesting a significant role in antioxidant defense and enzyme interaction.
-
The carboxylic acid group imparts water solubility and can participate in hydrogen bonding and ionic interactions, influencing the molecule's pharmacokinetics and its ability to interact with biological targets.
This guide will dissect the likely biological impact of 2-MBA by examining the established roles of its constituent functional groups, drawing parallels from closely related molecules such as 2-mercaptopropionic acid and mercaptoacetic acid.[1][2]
Primary Mechanism: Antioxidant Activity and Redox Modulation
The most direct and predictable mechanism of action for 2-MBA is its function as an antioxidant. The thiol group can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating cellular oxidative stress.
Direct Radical Scavenging
The thiol (-SH) group can readily donate a hydrogen atom to neutralize free radicals, such as the hydroxyl radical (•OH) or superoxide anion (O₂•⁻). In this process, the thiol itself becomes a thiyl radical (S•), which is significantly less reactive than the initial ROS and can be subsequently reduced back to its thiol form by other cellular antioxidants like glutathione.
// Nodes MBA [label="2-MBA (R-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Free Radical (X•)\n(e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MBA_Radical [label="Thiyl Radical (R-S•)\n(Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralized_ROS [label="Neutralized Species (XH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_System [label="Cellular Antioxidants\n(e.g., Glutathione)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ROS -> MBA [label="Attacks", color="#EA4335"]; MBA -> MBA_Radical [label="Donates H•", color="#4285F4"]; MBA -> Neutralized_ROS [label="Forms", color="#34A853"]; Antioxidant_System -> MBA_Radical [label="Reduces", color="#5F6368"]; MBA_Radical -> MBA [label="Regenerates", color="#FBBC05"];
// Invisible nodes for alignment subgraph { rank=same; ROS; MBA; } subgraph { rank=same; MBA_Radical; Neutralized_ROS; } }
Caption: Hydrogen donation from 2-MBA's thiol group to neutralize a free radical.
This direct scavenging activity is a hallmark of many pharmacological antioxidants.[3] While all thiols possess this capability, the specific rate and efficiency depend on the molecule's steric and electronic properties.
Secondary Mechanism: Enzyme Inhibition and Modulation
The nucleophilic nature of the thiol group and its ability to coordinate with metal ions make 2-MBA a candidate for enzyme inhibition.[4] Inhibition can occur through several distinct mechanisms.
Types of Enzyme Inhibition
-
Competitive Inhibition: If 2-MBA structurally resembles the native substrate of an enzyme, it may compete for binding at the active site, thereby reducing the enzyme's activity. This is reversible and can be overcome by increasing substrate concentration.[5]
-
Non-Competitive (Allosteric) Inhibition: 2-MBA could bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6]
-
Irreversible Inhibition: The thiol group can form a covalent bond (e.g., a disulfide bridge) with a critical cysteine residue within an enzyme's active site, leading to permanent inactivation.
Enzymes that are particularly susceptible to thiol-containing inhibitors include:
-
Metalloenzymes: The thiol group can chelate the metal cofactor (e.g., Zn²⁺, Cu²⁺) essential for catalytic activity.
-
Cysteine Proteases: These enzymes rely on a cysteine residue in their active site for catalysis, which is a prime target for covalent modification by other thiols.
Derivatives of similar structures, such as 2-mercaptobenzothiazoles, are known to be potent inhibitors of various enzymes, lending credence to this proposed mechanism for 2-MBA.[7]
// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep [label="Prepare Enzyme\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Enzyme\nwith 2-MBA or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; add_sub [label="Add Substrate\nto Initiate Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Product Formation\n(e.g., Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(e.g., Michaelis-Menten Plot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> incubate; incubate -> add_sub; add_sub -> measure; measure -> analyze; analyze -> end; }
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Metabolic Fate: The Mercapturic Acid Pathway
When introduced into a biological system as a xenobiotic, 2-MBA is likely processed through the mercapturic acid pathway, a major detoxification route for electrophilic compounds and molecules containing thiol groups.[8][9] This multi-step enzymatic process converts lipophilic compounds into water-soluble mercapturic acids that can be readily excreted in the urine.
The pathway involves four key steps:
-
Conjugation with Glutathione: Catalyzed by Glutathione S-transferases (GSTs), the thiol group of 2-MBA (or a metabolite) is conjugated to glutathione (GSH).
-
Removal of Glutamate: γ-Glutamyltransferase (GGT) cleaves the glutamate residue from the GSH conjugate.
-
Removal of Glycine: Dipeptidases remove the glycine residue, leaving a cysteine conjugate.
-
N-acetylation: Cysteine S-conjugate N-acetyltransferase (NAT) acetylates the free amino group of the cysteine conjugate, forming the final mercapturic acid, which is then eliminated.[8]
// Nodes MBA [label="this compound\n(Xenobiotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Conj [label="Glutathione\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; CysGly_Conj [label="Cysteinylglycine\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Cys_Conj [label="Cysteine\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Mercapturate [label="Mercapturic Acid\n(N-acetylcysteine conjugate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Urinary Excretion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Enzymes as labels on edges MBA -> GSH_Conj [label="GSTs\n(+ Glutathione)"]; GSH_Conj -> CysGly_Conj [label="GGT"]; CysGly_Conj -> Cys_Conj [label="Dipeptidases"]; Cys_Conj -> Mercapturate [label="NAT"]; Mercapturate -> Excretion; }
Caption: The Mercapturic Acid Pathway for detoxification of 2-MBA.
Experimental Protocols for Mechanism Validation
To move from putative to proven mechanisms, rigorous experimental validation is required. The following protocols provide a starting point for investigating the antioxidant and enzyme-inhibiting properties of 2-MBA.
Protocol: DPPH Radical Scavenging Assay
Causality: This assay directly measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. A color change from purple to yellow, measured spectrophotometrically, provides a quantitative assessment of antioxidant potential.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of 2-MBA (e.g., 10 mM) in methanol.
-
Create a series of dilutions from the 2-MBA stock (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM).
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each 2-MBA dilution (or control) to triplicate wells.
-
Add 100 µL of methanol to three wells as a blank.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of 2-MBA and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
| Compound | Concentration (µM) | Average Absorbance (517 nm) | % Inhibition |
| Blank (DPPH only) | N/A | 0.850 | 0% |
| 2-MBA | 62.5 | 0.723 | 15% |
| 2-MBA | 125 | 0.595 | 30% |
| 2-MBA | 250 | 0.434 | 49% |
| 2-MBA | 500 | 0.255 | 70% |
| 2-MBA | 1000 | 0.128 | 85% |
| Ascorbic Acid (Control) | 100 | 0.094 | 89% |
| Table 1: Illustrative data from a DPPH radical scavenging assay for 2-MBA. Lower absorbance indicates higher scavenging activity. From this data, the IC₅₀ for 2-MBA is approximately 255 µM. |
Protocol: In Vitro Cysteine Protease (Papain) Inhibition Assay
Causality: This assay determines if 2-MBA can inhibit the activity of papain, a model cysteine protease. The enzyme cleaves a specific substrate (BAPNA), releasing a chromophore (p-nitroaniline) that can be quantified at 405 nm. A reduction in color development in the presence of 2-MBA indicates inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM L-cysteine, pH 6.5. The L-cysteine is required to activate the papain.
-
Papain Solution: Prepare a 1 mg/mL stock in assay buffer. Dilute to a working concentration of 25 µg/mL.
-
Substrate (BAPNA): Prepare a 100 mM stock in DMSO. Dilute to a 2 mM working solution in assay buffer.
-
2-MBA: Prepare a stock and serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of 2-MBA dilutions (or buffer for control) to triplicate wells.
-
Add 20 µL of the papain working solution to all wells except the substrate blank.
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine the IC₅₀ value for 2-MBA.
-
Conclusion and Future Directions
The chemical structure of this compound provides a strong basis for predicting its primary mechanisms of action in biological systems. Its thiol group positions it as a potent antioxidant capable of direct radical scavenging and as a potential modulator of enzyme activity, particularly for cysteine-dependent enzymes and metalloenzymes. Its metabolism is likely to proceed via the mercapturic acid pathway, a well-characterized detoxification route.
The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Future research should focus on:
-
Confirming Antioxidant Efficacy: Utilizing a broader range of assays (e.g., ORAC, ABTS) and cell-based models to confirm antioxidant activity.
-
Identifying Specific Enzyme Targets: Screening 2-MBA against a panel of relevant enzymes to identify specific targets and determine the mode of inhibition.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 2-MBA in vivo to confirm its processing via the mercapturic acid pathway.
By systematically addressing these areas, the scientific community can build a comprehensive understanding of this compound's biological role and evaluate its potential as a therapeutic agent.
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Asati, V., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]
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Gasser, G. L., & Gries, G. (2011). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology. [Link]
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University of Leeds. (n.d.). Enzyme inhibitors. Faculty of Biological Sciences. [Link]
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Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-mercaptopropionic acid, CAS Registry Number 79-42-5. Food and Chemical Toxicology. [Link]
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Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. Critical Reviews in Toxicology. [Link]
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2-Mercaptobutyric Acid: A Keystone Precursor in Modern Organic Synthesis
Abstract
2-Mercaptobutyric acid, a chiral organosulfur compound, has emerged as a pivotal precursor in a multitude of organic synthesis applications, ranging from pharmaceutical development to materials science. Its unique bifunctionality, possessing both a carboxylic acid and a thiol group, coupled with the presence of a stereogenic center, renders it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its role as a chiral synthon in the preparation of high-value compounds. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this reagent in their synthetic endeavors.
Introduction
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. This compound has garnered considerable attention for its utility as a versatile precursor. The presence of two distinct functional groups—a reactive thiol and a modifiable carboxylic acid—allows for orthogonal chemical transformations. Furthermore, the chirality at the C2 position makes it an invaluable asset in asymmetric synthesis, where precise control over stereochemistry is critical, particularly in the development of pharmaceuticals. This guide will delve into the fundamental aspects of this compound and showcase its application in the synthesis of complex molecules, thereby highlighting its significance in contemporary organic chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a precursor is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | [1][2] |
| Molecular Weight | 120.17 g/mol | [1][2] |
| Boiling Point | 224 °C | [3][4] |
| Density | 1.159 g/cm³ | [3][4] |
| pKa | 3.53 (at 25°C) | [1][3] |
| Flash Point | 89 °C | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in water | [5] |
| CAS Number | 26473-48-3 | [1][3][4] |
Synthesis of this compound: A Focus on Chirality
The synthesis of this compound can be achieved through various methods. However, for its application as a chiral building block in pharmaceutical synthesis, enantioselective routes are of paramount importance.[6]
General Synthetic Approaches
Classical methods for the synthesis of mercaptocarboxylic acids often involve the reaction of a halo-substituted carboxylic acid with a sulfur nucleophile, such as sodium hydrosulfide. While effective, these methods often yield a racemic mixture.
Modern approaches may utilize enzymatic resolutions or asymmetric synthesis to achieve high enantiomeric purity. For instance, biocatalytic processes can offer high chemo-, regio-, and enantioselectivities under mild reaction conditions.[6]
Illustrative Synthetic Workflow: Enantioselective Synthesis
The following diagram illustrates a conceptual workflow for the enantioselective synthesis of (S)-2-mercaptobutyric acid, a common chiral intermediate.
Caption: Conceptual workflow for the enantioselective synthesis of (S)-2-mercaptobutyric acid via enzymatic kinetic resolution.
This compound as a Versatile Precursor in Organic Synthesis
The dual functionality of this compound allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds.
Role in the Synthesis of Chiral Pharmaceuticals
Chirality is a critical aspect of drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This compound, particularly in its enantiomerically pure forms, serves as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs).[7][8] Its incorporation into a target molecule can introduce a specific stereocenter, which is often essential for biological activity. For example, chiral β-substituted γ-amino-butyric acids (GABAs), which possess significant pharmaceutical value, can be synthesized using strategies that may involve chiral precursors like this compound derivatives.[7]
Application in the Synthesis of Heterocyclic Compounds
The thiol group of this compound is a potent nucleophile, making it an excellent reactant for the construction of sulfur-containing heterocyclic rings. These heterocycles are prevalent in many biologically active compounds and functional materials.
Use in Materials Science and Nanotechnology
Beyond pharmaceuticals, mercaptocarboxylic acids like 2-mercaptosuccinic acid, a structural analogue, are widely used in nanotechnology.[9] They can act as capping agents for the synthesis of quantum dots and can form self-assembled monolayers on gold or silver surfaces.[9] While the primary focus of this guide is on this compound, the principles of its application in materials science are similar, leveraging the strong affinity of the thiol group for metal surfaces.
Case Study: A Key Intermediate in ACE Inhibitor Synthesis
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure. The synthesis of many ACE inhibitors relies on chiral intermediates. For instance, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester is an essential chiral intermediate in the synthesis of some ACE inhibitors.[10] While not a direct application of this compound, this highlights the importance of chiral C4 building blocks in pharmaceutical synthesis, a role that enantiopure this compound and its derivatives can fulfill.
Experimental Protocols
To ensure the practical applicability of this guide, a detailed, generalized protocol for a key transformation involving this compound is provided below.
General Procedure for Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, often proceeding under mild conditions with high yields.
Reaction Scheme:
Caption: General scheme for the thiol-ene "click" reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the alkene substrate (1.1 eq.) in an appropriate solvent (e.g., acetonitrile, methanol, or solvent-free).
-
Initiator Addition: Add a catalytic amount of a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) for photochemical initiation, or a radical initiator (e.g., azobisisobutyronitrile, AIBN) for thermal initiation.
-
Reaction Initiation:
-
Photochemical: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Thermal: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel, to afford the desired thioether adduct.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the characteristic alkene proton signals and the appearance of new signals corresponding to the thioether product in the ¹H NMR spectrum. The purity of the final product can be confirmed by LC-MS and elemental analysis.
Safety and Handling
This compound is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its unique combination of a carboxylic acid, a thiol group, and a chiral center provides a powerful platform for the construction of a wide range of complex and high-value molecules. From the synthesis of life-saving pharmaceuticals to the development of advanced materials, the applications of this remarkable building block continue to expand. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this compound in their synthetic endeavors.
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Biological activity of 2-Mercaptobutyric acid and its derivatives
A Technical Guide to the Biological Activity of 2-Mercaptobutyric Acid and its Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities of this compound and its structurally diverse derivatives. We delve into the core mechanistic principles conferred by its thiol and carboxylic acid moieties, which are central to its functions as an antioxidant and enzyme inhibitor. This document synthesizes current research to explore its neuroprotective, anti-inflammatory, and antimicrobial properties, with a particular focus on the enhanced activities of its derivatives. Detailed experimental protocols for assessing these biological functions are provided, alongside a discussion of the therapeutic potential in areas such as neurodegenerative diseases and infectious agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding therapeutic landscape of sulfur-containing organic acids.
Introduction: The Structural and Functional Significance of this compound
This compound is a sulfur-containing carboxylic acid characterized by a thiol (-SH) group at the alpha-carbon position relative to the carboxyl (-COOH) group. This specific arrangement of functional groups dictates its chemical reactivity and, consequently, its biological activities. The thiol group is a potent nucleophile and a reducing agent, enabling it to participate in redox reactions and interact with biological macromolecules. The carboxylic acid group provides polarity and can engage in ionic interactions, influencing the molecule's solubility and ability to interact with enzyme active sites.
The inherent reactivity of this compound has spurred the synthesis of a wide array of derivatives. These modifications, often involving the thiol or carboxyl group, aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, the development of heterocyclic derivatives, such as 2-mercaptobenzothiazoles, has led to compounds with significant antimicrobial and antifungal activities.[1]
Foundational Biological Activities and Underlying Mechanisms
Antioxidant Properties: A Primary Defense Mechanism
The thiol group is the cornerstone of the antioxidant capacity of this compound. It can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This process is fundamental to protecting cells from oxidative stress, a key pathological factor in numerous diseases.
Mechanism of Action: The primary antioxidant mechanism involves the thiol group acting as a radical scavenger. It can neutralize reactive oxygen species (ROS) such as the superoxide anion and hydroxyl radicals.[2] The thiol group donates a hydrogen atom, becoming a thiyl radical, which is relatively stable and less reactive than the initial free radical. This action helps to prevent lipid peroxidation and oxidative damage to DNA and proteins.[2][3]
-
Radical Scavenging: Direct interaction and neutralization of free radicals.
-
Metal Ion Chelation: The thiol and carboxyl groups can potentially chelate pro-oxidant metal ions like copper, preventing them from participating in the generation of hydroxyl radicals.[2]
-
Regeneration of Endogenous Antioxidants: Thiol-containing compounds can contribute to the regeneration of other antioxidants, such as vitamin E.
Caption: Antioxidant mechanism of this compound.
Enzyme Inhibition: Modulating Biological Pathways
The functional groups of this compound and its derivatives allow for interaction with enzyme active sites, leading to the modulation of their activity. Enzyme inhibition is a critical mechanism in pharmacology, and many drugs function as enzyme inhibitors.[4]
Mechanism of Action: Inhibition can occur through several mechanisms:
-
Competitive Inhibition: The molecule competes with the substrate for binding to the active site.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]
The thiol group can form disulfide bonds with cysteine residues in the enzyme's active site, leading to reversible or irreversible inhibition. The carboxylic acid group can form ionic bonds with positively charged amino acid residues. For example, sulindac sulfide, a compound with both a carboxylic acid and a sulfur atom, is a potent inhibitor of cytochrome P450 4A11, with both functional groups playing a role in the inhibition.[5] Derivatives of 2-mercaptobenzothiazole have been identified as potent inhibitors of several enzymes, including monoamine oxidase and c-Jun N-terminal kinases.[1]
Therapeutic Potential and Applications in Drug Development
Neuroprotection
The antioxidant properties of this compound and its analogs make them promising candidates for neuroprotective agents. Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By mitigating oxidative damage, these compounds may help to protect neurons.[6][7] Phenolic acids, which share antioxidant properties, have shown promise in ameliorating a range of neurological disorders.[8]
Anti-inflammatory Effects
Chronic inflammation is implicated in a wide range of diseases. Some carboxylic acids and thiol-containing drugs have demonstrated anti-inflammatory properties.[9][10] The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. For instance, some carboxylic acid derivatives can suppress the production of pro-inflammatory mediators like nitric oxide and certain interleukins.[11]
Antimicrobial and Antifungal Activity
A significant area of research has been the synthesis of this compound derivatives with antimicrobial properties. Heterocyclic derivatives, such as those based on benzothiazole and benzimidazole, have shown potent activity against a range of bacteria and fungi.[1][12][13][14][15] These compounds represent a promising avenue for the development of new antibiotics to combat resistant strains.
Table 1: Summary of Biological Activities and Potential Applications
| Biological Activity | Core Mechanism | Potential Therapeutic Application | Key Derivatives |
| Antioxidant | Thiol-mediated radical scavenging | Neurodegenerative diseases, Cardiovascular diseases | Parent compound and simple esters |
| Enzyme Inhibition | Interaction with active or allosteric sites | Cancer, Inflammation, Neurological disorders | Benzothiazoles, Benzimidazoles |
| Neuroprotection | Reduction of oxidative stress in neurons | Alzheimer's disease, Parkinson's disease | Mercaptoethylguanidine analogs[6] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Arthritis, Inflammatory bowel disease | Substituted quinoline carboxylic acids[10] |
| Antimicrobial | Disruption of microbial cell processes | Bacterial and fungal infections | Benzothiazole and benzimidazole derivatives[1][13] |
Experimental Protocols and Methodologies
Synthesis of a 2-Mercaptobenzothiazole Derivative (Illustrative)
This protocol outlines a general method for synthesizing a Schiff base derivative of 2-mercaptobenzothiazole, a class of compounds with known antimicrobial activity.
Caption: General workflow for synthesizing a 2-mercaptobenzothiazole derivative.
Protocol:
-
Synthesis of 2-(1,3-benzothiazol-2-ylthio) acetohydrazide:
-
Reflux 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base (e.g., potassium hydroxide in ethanol) to form the intermediate ester.
-
React the resulting ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the acetohydrazide derivative.[15]
-
-
Synthesis of Schiff Base Derivatives:
-
Reflux the acetohydrazide derivative with various aromatic aldehydes or ketones in a solvent such as ethanol.[15]
-
The resulting Schiff base can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
In Vitro Assessment of Biological Activity
This assay is a standard method for evaluating the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.[16]
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16]
-
This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[19][20]
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Include a control with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[19]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme's substrate to all wells.
-
Measure the formation of the product over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the IC50 value, representing the inhibitor concentration that causes 50% inhibition of the enzyme activity.[21]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22] It can be adapted to study the neuroprotective effects of a compound against a toxin.
Protocol:
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Introduce a neurotoxic agent (e.g., hydrogen peroxide or Aβ peptides) to induce cell damage, except in the control wells.[23]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[24]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Higher absorbance values correlate with higher cell viability, indicating a neuroprotective effect of the test compound.
-
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound and its derivatives is crucial for their development as therapeutic agents. As short-chain fatty acids, they are generally expected to be readily absorbed.[25] However, their metabolism can be rapid, which might limit their systemic exposure.[26] The thiol group can undergo oxidation, and the carboxylic acid can be conjugated, leading to their elimination.
Toxicological assessment is also critical. While some mercapto compounds are used therapeutically, others can exhibit toxicity. For instance, mercaptoacetic acid is classified as toxic by inhalation and can be corrosive.[9] Therefore, a thorough toxicological evaluation of any new derivative is essential.
Future Directions and Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their antioxidant and enzyme-inhibitory properties form the basis for their potential therapeutic applications in a variety of diseases. The demonstrated antimicrobial and antifungal activities of certain derivatives are particularly noteworthy in the context of rising antibiotic resistance.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical development.
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Solubility and Stability of 2-Mercaptobutyric Acid in Different Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
2-Mercaptobutyric acid (2-MBA) is a chiral organosulfur compound featuring both a carboxylic acid and a thiol functional group. This unique bifunctionality makes it a valuable building block in organic synthesis and a molecule of interest in pharmaceutical and biomedical research. However, its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. We delve into the theoretical principles governing its behavior in solution, present qualitative solubility data, and outline the primary degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining solubility and assessing stability, equipping researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, formulation, and analysis of this compound.
Introduction to this compound
This compound (also known as 2-sulfanylbutanoic acid) is a four-carbon carboxylic acid with a thiol group substituted at the alpha-position. The presence of these two functional groups dictates its chemical reactivity and physical properties. The carboxylic acid moiety imparts acidic properties and the ability to form salts, while the thiol group is susceptible to oxidation and can participate in nucleophilic reactions. Its structural similarity to endogenous molecules, such as amino acids, makes it a subject of interest in metabolic studies and as a potential modulator of biological pathways.[1] In drug development, understanding the solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate like 2-MBA is a critical prerequisite for robust formulation design, analytical method development, and ensuring product shelf-life.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of 2-MBA is essential before exploring its behavior in solution. These parameters, summarized in the table below, influence its interactions with solvents and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂S | [2][3] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| CAS Number | 26473-48-3 | [2][4] |
| Appearance | Colorless Liquid | Inferred from general properties |
| Boiling Point | 224 °C | [4] |
| Density | 1.159 g/cm³ | [4] |
| pKa | 3.53 (for the carboxylic acid) | [2][4] |
| Hydrogen Bond Donors | 2 (from -COOH and -SH) | [2] |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -SH) | [2] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. The dual functionality of 2-MBA—a polar carboxylic acid and a moderately polar thiol group combined with a short alkyl chain—results in a nuanced solubility profile.
Theoretical Principles of Solubility
The solubility of 2-MBA is governed by the principle of "like dissolves like." Its behavior can be predicted by considering its structural features:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and thiol groups can act as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with polar protic solvents, leading to high solubility. The solubility in water is further influenced by pH; in basic conditions (pH > pKa of 3.53), the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. 2-MBA is expected to be soluble in these solvents due to dipole-dipole interactions and the ability of the solvent to interact with the acidic proton of the carboxyl and thiol groups.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The short, four-carbon alkyl chain provides some nonpolar character. However, the dominant polar functional groups limit its solubility in strongly nonpolar solvents.[5]
Caption: Key factors influencing the solubility of this compound.
Predicted Solubility Data
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -SH groups. |
| Polar Aprotic | Acetonitrile, THF, Ethyl Acetate | High to Moderate | Favorable dipole-dipole interactions.[6] |
| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate | Limited by dominant polar functional groups.[6][8] |
Experimental Protocol for Solubility Determination
A robust and straightforward method for determining the solubility of 2-MBA is the isothermal shake-flask method.
Objective: To determine the saturation solubility of 2-MBA in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a saturated solution with visible undissolved solid/liquid.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solute settle. Centrifuge the samples at high speed to ensure complete separation of the undissolved solute.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of 2-MBA.[11][12]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Profile of this compound
The stability of 2-MBA is a critical concern due to its reactive thiol group. Understanding its degradation pathways is essential for defining appropriate storage conditions and predicting its shelf-life in formulations.
Primary Degradation Pathways
The chemical structure of 2-MBA predisposes it to several degradation pathways.
-
Oxidation: This is the most significant degradation pathway for thiol-containing compounds. The thiol group (-SH) of 2-MBA is readily oxidized, especially in the presence of oxygen, metal ions (like Cu²⁺ or Fe³⁺), or light, to form the corresponding disulfide, 2,2'-dithiobis(butyric acid). This dimerization reaction results in a loss of the active thiol functionality.
-
Thermal Degradation: At elevated temperatures, carboxylic acids can undergo various decomposition reactions, including decarboxylation, although this typically requires high heat.[13] The stability of 2-MBA will be sensitive to temperature, which can accelerate oxidative processes.[13]
-
pH-Dependent Degradation: While the ester and amide bonds susceptible to hydrolysis are absent, extreme pH conditions can influence the rate of oxidation.[13] The thiolate anion (RS⁻), which is more prevalent at pH values above the pKa of the thiol group (typically 8-10), is significantly more susceptible to oxidation than the protonated thiol (RSH).
Caption: Primary degradation pathways for this compound.
Experimental Protocol for Stability Assessment
A forced degradation study is a systematic way to evaluate the stability of 2-MBA under various stress conditions.
Objective: To identify key degradation pathways and factors that influence the stability of 2-MBA in a specific solvent or formulation.
Materials:
-
This compound solution of known concentration
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradants)
Procedure:
Caption: Experimental workflow for a forced degradation stability study.
Detailed Steps:
-
Prepare Stock Solution: Create a stock solution of 2-MBA in a suitable solvent (e.g., acetonitrile or water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid/Base Hydrolysis: Adjust the pH with HCl or NaOH.
-
Oxidation: Add a low concentration of hydrogen peroxide.
-
Thermal: Place samples in ovens at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose samples to light in a photostability chamber.
-
Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
-
Time Points: Pull samples at various time points (e.g., t=0, 2, 8, 24 hours).
-
Sample Analysis: Immediately analyze the samples using a stability-indicating HPLC method. The method should be capable of resolving the 2-MBA peak from any potential degradation products.
-
Data Interpretation: Plot the concentration of 2-MBA versus time for each condition to determine the rate of degradation. Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products.
Best Practices for Handling and Storage
Based on its solubility and stability profiles, the following practices are recommended for handling and storing this compound:
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use tightly sealed containers to prevent exposure to air and moisture.
-
Solvent Preparation: For preparing stock solutions, use deoxygenated solvents. Sparging the solvent with nitrogen or argon for 15-20 minutes before use can effectively remove dissolved oxygen.
-
Formulation: When used in formulations, consider the inclusion of antioxidants or chelating agents (like EDTA to sequester metal ions) to improve stability. Maintain the pH in a slightly acidic range to minimize the formation of the highly reactive thiolate anion.
-
Avoid Contamination: Avoid contact with metal spatulas or containers that could introduce catalytic metal ions.
Conclusion
This compound is a compound with a distinct solubility and stability profile dictated by its carboxylic acid and thiol functionalities. It exhibits good solubility in polar solvents, a property that can be modulated by pH. The primary stability concern is the oxidation of the thiol group to a disulfide, a process accelerated by oxygen, light, heat, and metal ions. By understanding these fundamental characteristics and employing the robust experimental protocols and handling practices outlined in this guide, researchers and drug development professionals can effectively utilize this compound in their applications, ensuring the integrity and reproducibility of their results.
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An In-depth Technical Guide to the Thermochemical Properties of 2-Mercaptobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermodynamic Landscape of Pharmaceutical Precursors
Core Thermochemical Properties: A Data-Driven Perspective
A complete thermochemical profile of a compound is built upon several key parameters. In the absence of direct experimental values for 2-Mercaptobutyric acid, we present a table outlining these critical properties and will later discuss the methodologies to determine them. For comparative purposes, data for structurally similar compounds are provided to offer a predictive context.
| Thermochemical Property | Symbol | Definition | Value for this compound | Comparative Data |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. | Not Experimentally Determined | 2-Butanethiol: -96.11 ± 0.79 kJ/mol[1] |
| Standard Molar Heat Capacity (liquid) | C°p,l | The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. | Not Experimentally Determined | 1-Butanethiol: 171.39 J/mol·K[2] 3-Mercaptopropionic acid: 202.5 J/mol·K[3] |
| Standard Molar Entropy (liquid) | S°l | The absolute entropy of one mole of a substance in its standard state. | Not Experimentally Determined | 1-Butanethiol: Data available for entropy of fusion[4] |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | The change in Gibbs free energy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. | Not Experimentally Determined | Can be calculated from ΔfH° and S° |
Experimental Determination of Thermochemical Properties
The gold standard for obtaining accurate thermochemical data is through precise experimental measurement. The following sections detail the primary techniques for determining the enthalpy of formation and heat capacity of this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[5] The principle lies in the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.
-
Constant Volume: The combustion occurs in a sealed, rigid container (the "bomb"), ensuring the process is at a constant volume. This allows for the direct measurement of the change in internal energy (ΔU).
-
High-Pressure Oxygen: A surplus of pure oxygen ensures complete and rapid combustion, which is crucial for accurate and reproducible results.[6]
-
Calibration: The calorimeter is calibrated using a substance with a precisely known heat of combustion, such as benzoic acid, to determine the heat capacity of the entire system (the bomb, water, and other components).[6]
-
Sample Preparation:
-
Accurately weigh approximately 0.5 to 1.0 grams of this compound into a pre-weighed crucible. For liquid samples, encapsulation in a gelatin capsule of known heat of combustion may be necessary to prevent evaporation.[7]
-
Measure and weigh a piece of ignition wire (typically nickel-chromium or platinum).
-
Secure the ignition wire to the electrodes of the bomb head, ensuring it is in contact with the sample.
-
-
Bomb Assembly and Pressurization:
-
Place the crucible containing the sample into the support inside the bomb.
-
Add a small, precise amount (e.g., 1 mL) of distilled water into the bomb to saturate the internal atmosphere and ensure any acids formed during combustion are in their standard aqueous state.
-
Carefully seal the bomb.
-
Connect the bomb to an oxygen cylinder and flush out the air.
-
Pressurize the bomb with pure oxygen to approximately 25-30 atm.[6]
-
-
Calorimetry:
-
Place the pressurized bomb into the calorimeter bucket.
-
Add a precisely measured volume of water to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, including the lid with the stirrer and temperature probe.
-
Allow the system to come to thermal equilibrium by running the stirrer for several minutes.
-
-
Ignition and Data Acquisition:
-
Begin recording the temperature of the water at regular intervals (e.g., every 30 seconds) to establish a baseline.
-
Ignite the sample by passing an electrical current through the ignition wire.[5]
-
Continue to record the temperature as it rises, until it reaches a maximum and begins to slowly fall.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for any heat exchange with the surroundings.
-
The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined from calibration with benzoic acid) and ΔT is the corrected temperature rise.
-
Subtract the heat contributed by the combustion of the ignition wire.
-
The enthalpy of combustion (ΔcH°) per mole of this compound can then be calculated.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).
-
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.
-
Dual-Cell Design: The DSC instrument has two pans: a sample pan and a reference pan (usually empty). It measures the difference in heat flow required to maintain both pans at the same temperature as the temperature is ramped up or down.[9] This differential measurement allows for high sensitivity.
-
Inert Atmosphere: The experiment is typically conducted under a flow of inert gas, such as nitrogen, to prevent oxidation of the sample at elevated temperatures.[8]
-
Controlled Heating/Cooling Rates: A precise linear heating and cooling rate is applied to ensure that the sample has uniform temperature and that the transitions are clearly resolved.
-
Sample Preparation:
-
Using a microbalance, accurately weigh 2-10 mg of this compound into a Tzero aluminum pan.[8]
-
Hermetically seal the pan using a sample press to prevent the loss of volatile components.
-
-
Instrument Setup and Calibration:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Initiate the flow of an inert gas, such as nitrogen, through the cell.
-
Calibrate the instrument for temperature and enthalpy using a certified reference material, such as indium.[10]
-
-
Thermal Program:
-
Set the starting temperature well below the expected melting point of the sample.
-
Program a heating ramp at a controlled rate, typically 5-20 °C/min.
-
The final temperature should be set above the melting point.
-
A common practice is to perform a heat-cool-heat cycle to erase the sample's prior thermal history and ensure the observed transitions are characteristic of the material.[11]
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
The heat capacity (Cp) is proportional to the heat flow signal in a region of the thermogram without any phase transitions.
-
Phase transitions, such as melting, will appear as peaks. The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion, ΔH_fus).
-
The entropy of fusion (ΔS_fus) can be calculated from the enthalpy of fusion and the melting temperature (Tm) using the equation: ΔS_fus = ΔH_fus / Tm.
-
Computational Thermochemistry: An Alternative Pathway
In the absence of experimental data, computational chemistry provides a powerful set of tools to predict the thermochemical properties of molecules with a reasonable degree of accuracy.[12] Methods like the group additivity method offer a straightforward approach for estimating these properties.
Group Additivity Method
The group additivity method, pioneered by Benson, is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[13][14]
The method dissects the molecule into a set of defined groups, each with an empirically derived value for properties like enthalpy of formation, heat capacity, and entropy.[15] For this compound (CH₃CH₂(CHSH)COOH), the groups would be:
-
C-(H)₃(C): A carbon atom bonded to three hydrogens and one carbon.
-
C-(C)₂(H)₂: A carbon atom bonded to two carbons and two hydrogens.
-
C-(C)₂(S)(H): A carbon atom bonded to two carbons, one sulfur, and one hydrogen.
-
C-(C)(O)₂: A carbon atom double-bonded to one oxygen and single-bonded to another oxygen and a carbon.
-
SH-(C): A sulfur atom bonded to one hydrogen and one carbon.
-
O-(C)(H): An oxygen atom in the hydroxyl group of the carboxylic acid.
By summing the established values for these and similar groups, one can estimate the thermochemical properties of the entire molecule. Corrections for non-nearest neighbor interactions, such as gauche and cis interactions, can further refine the predictions.[14]
Safety and Handling Considerations
This compound, like many thiols and carboxylic acids, requires careful handling. It is classified as a combustible liquid and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion: A Pathway to a Complete Thermochemical Profile
While a complete, experimentally verified set of thermochemical data for this compound is not currently in the public domain, this guide has laid out a clear and scientifically rigorous path for its determination. Through the meticulous application of bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain high-quality experimental data for the enthalpy of formation and heat capacity. In parallel, computational methods like group additivity offer a rapid and valuable means of estimating these properties, which can guide experimental design and provide context. By combining these experimental and computational approaches, a comprehensive and reliable thermochemical profile of this compound can be established, paving the way for its effective and safe application in drug development and materials science.
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-
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-
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-
WorldofTest.com. (2023, November 14). Bomb Calorimetry Testing: A Complete How-To Guide. Retrieved from [Link]
-
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-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Retrieved from [Link]
-
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-
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Quantum Chemical Calculations of 2-Mercaptobutyric Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Mercaptobutyric acid, a molecule of significant interest in drug development, particularly in the realm of nanoparticle-based drug delivery systems. We will explore the theoretical foundations, practical methodologies, and expected outcomes of these computational studies. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who wish to leverage computational chemistry to accelerate their research and development endeavors. We will delve into the conformational analysis, vibrational spectroscopy, and electronic properties of this compound, providing a robust computational framework to understand its behavior at a molecular level.
Introduction: The Significance of this compound in Modern Drug Development
This compound (2-MBA) is a bifunctional molecule featuring both a carboxylic acid and a thiol group. This unique structure makes it a versatile building block in various chemical and biological applications. In recent years, 2-MBA and its derivatives have garnered considerable attention in drug development, primarily for their role as capping agents in the synthesis of metallic nanoparticles.[1][2] The thiol group provides a strong anchor to the surface of nanoparticles, such as gold and silver, preventing their aggregation and enhancing their stability in biological media.[3] The carboxylic acid moiety, on the other hand, offers a handle for further functionalization, allowing for the attachment of targeting ligands or therapeutic payloads.[2]
The efficacy and safety of these nanoparticle-based systems are intrinsically linked to the molecular properties of the capping agent. Understanding the conformational preferences, vibrational signatures, and electronic characteristics of 2-MBA is therefore crucial for the rational design of novel drug delivery platforms with optimized performance. Quantum chemical calculations provide a powerful in-silico laboratory to probe these properties with high precision, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide will walk you through the theoretical and practical aspects of performing such calculations on this compound.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[4] DFT methods are particularly well-suited for studying molecules like 2-MBA, which contain functional groups with diverse electronic characteristics.
The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of relatively large molecular systems with a high degree of accuracy. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For molecules containing both thiol and carboxylic acid groups, hybrid functionals such as B3LYP and meta-hybrid GGA functionals like M06-2X have shown excellent performance.[5][6] Pople-style basis sets, such as 6-31+G(d,p) or 6-311++G(d,p) , which include polarization and diffuse functions, are generally recommended to accurately describe the electronic structure of the anionic and lone-pair regions of the molecule.[4]
Furthermore, to simulate the behavior of 2-MBA in a biological environment, it is essential to incorporate the effects of the solvent. Implicit solvent models, such as the Solvation Model based on Density (SMD) , provide an efficient way to account for the bulk solvent effects on the geometry and properties of the molecule.[7]
Conformational Analysis: Unveiling the 3D Structure and Flexibility
The biological activity of a molecule is intimately linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a landscape of different conformers with varying energies. Identifying the most stable conformers is the first step in understanding its behavior.
A Potential Energy Surface (PES) scan , also known as a torsion scan, is a computational technique used to explore the conformational space of a molecule.[8] This involves systematically rotating a specific dihedral angle and performing a constrained geometry optimization at each step. By plotting the energy as a function of the dihedral angle, we can identify the low-energy conformers (energy minima) and the rotational barriers (energy maxima) that separate them.
For 2-MBA, the key dihedral angles to investigate are:
-
C-C-C-S: Rotation around the central carbon-carbon bond.
-
C-C-S-H: Rotation of the thiol hydrogen.
-
C-C-C=O: Rotation around the bond adjacent to the carbonyl group.
-
C-C-O-H: Rotation of the carboxylic acid hydrogen.
The following DOT script illustrates the workflow for a conformational analysis of this compound.
Caption: Workflow for the conformational analysis of this compound.
By performing these scans, we can construct a comprehensive picture of the conformational landscape of 2-MBA, which is crucial for understanding its interactions with nanoparticle surfaces and biological macromolecules.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule, with each peak corresponding to a specific vibrational mode. Quantum chemical calculations can predict these spectra with remarkable accuracy, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's bonding and structure.
Once the stable conformers of 2-MBA have been identified, a vibrational frequency calculation can be performed on each. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.
Expected Vibrational Signatures of this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Unscaled) | Expected Intensity |
| O-H (Carboxylic Acid) | Stretching | ~3700 | Strong, Broad (IR) |
| C-H (Alkyl) | Stretching | ~3000-3100 | Medium (IR), Strong (Raman) |
| S-H (Thiol) | Stretching | ~2600-2700 | Weak (IR), Medium (Raman) |
| C=O (Carboxylic Acid) | Stretching | ~1750-1800 | Very Strong (IR) |
| C-O (Carboxylic Acid) | Stretching | ~1200-1300 | Strong (IR) |
| C-S | Stretching | ~600-700 | Weak to Medium |
Note: These are approximate values and can vary depending on the conformer and the level of theory.
The following DOT script illustrates the process of obtaining and interpreting vibrational spectra.
Caption: Workflow for the calculation and analysis of vibrational spectra.
Electronic Properties and Reactivity Descriptors
The electronic properties of 2-MBA, such as its molecular orbitals and electrostatic potential, are key to understanding its reactivity and interaction with other molecules.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 2-MBA, the HOMO is expected to be localized on the sulfur atom of the thiol group, indicating that this is the primary site for electrophilic attack and for binding to metal surfaces. The LUMO is likely to be centered on the carbonyl group of the carboxylic acid.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the surface of a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-MBA, the MEP will show a negative potential (red) around the oxygen atoms of the carboxylic acid and a slightly less negative potential around the sulfur atom, while the hydrogen atoms of the hydroxyl and thiol groups will exhibit a positive potential (blue). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding.
-
Reactivity Descriptors: From the energies of the HOMO and LUMO, several reactivity descriptors can be calculated, including:
-
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
-
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
-
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to changes in its electron distribution.
-
Electronegativity (χ = (I + A) / 2): The ability of the molecule to attract electrons.
-
These descriptors provide a quantitative measure of the reactivity of 2-MBA and can be used to compare its properties with other capping agents.
Practical Protocols: A Step-by-Step Guide
This section provides a generalized protocol for performing quantum chemical calculations on this compound using a typical software package like Gaussian or ORCA.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Build the initial structure: Construct a 3D model of this compound using a molecular modeling program.
-
Prepare the input file:
-
Specify the charge (0) and multiplicity (1).
-
Provide the initial Cartesian coordinates of the atoms.
-
Choose the level of theory, for example: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation.
-
To include solvent effects, add the SCRF=(SMD,Solvent=Water) keyword.
-
-
Run the calculation: Submit the input file to the quantum chemistry software.
-
Analyze the output:
-
Confirm that the optimization converged successfully (look for "Optimization completed").
-
Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.
-
Extract the optimized coordinates, thermodynamic data, and the calculated vibrational frequencies and intensities.
-
Protocol 2: Torsional Potential Energy Surface Scan
-
Prepare the input file from an optimized structure:
-
Use the optimized coordinates from Protocol 1.
-
Define the dihedral angle to be scanned.
-
Specify the scan parameters (start angle, end angle, and step size). For example, in Gaussian, this can be done using the Opt=ModRedundant keyword.
-
-
Run the calculation.
-
Analyze the output:
-
Extract the energy for each step of the scan.
-
Plot the energy versus the dihedral angle to visualize the potential energy surface.
-
Conclusion: Integrating Computational Chemistry into Drug Development
Quantum chemical calculations offer a powerful and cost-effective approach to understanding the molecular properties of this compound. By providing detailed insights into its conformational landscape, vibrational signatures, and electronic properties, these computational studies can guide the rational design of more effective and safer nanoparticle-based drug delivery systems. The theoretical framework and practical protocols outlined in this guide provide a solid foundation for researchers and scientists to incorporate these methods into their workflow, ultimately accelerating the pace of innovation in drug development. While the lack of readily available experimental data for 2-MBA necessitates a careful and comparative approach to validation, the predictive power of modern quantum chemical methods makes them an indispensable tool in the modern pharmaceutical scientist's arsenal.
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Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. [Link][2][5]
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Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
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Singh, P., et al. (2021). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. Molecules, 26(5), 1477. [Link][1]
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Hameed, S., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry, 10, 801924. [Link][3]
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Lian, P., et al. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. The Journal of Physical Chemistry A, 122(18), 4487–4495. [Link]
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Yan, Y., et al. (2013). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. The Journal of Physical Chemistry C, 117(41), 21464–21473. [Link]
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Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]
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The Alchemical Journey of a Sulfur-Containing Chameleon: A Technical Guide to the Historical Development of 2-Mercaptobutyric Acid Synthesis
For the discerning researcher, scientist, and drug development professional, the synthesis of a seemingly simple molecule can often reveal a rich history of chemical innovation. 2-Mercaptobutyric acid, a chiral organosulfur compound, is one such molecule. Its journey from classical, often racemic, preparations to modern, highly stereoselective routes mirrors the broader evolution of synthetic organic chemistry. This in-depth technical guide navigates the historical landscape of this compound synthesis, elucidating the core principles, experimental rationales, and the pivotal advancements that have shaped its production. We will dissect the foundational methodologies, explore the dawn of stereochemical control, and present the current state-of-the-art, providing a comprehensive resource for both academic and industrial applications.
Part 1: The Genesis of a Racemate - Classical Approaches to this compound
The early syntheses of this compound were primarily focused on the construction of the carbon-sulfur bond, with stereochemical considerations being a secondary, if not absent, concern. These classical methods, while robust, typically yielded racemic mixtures, a 50:50 combination of both enantiomers.[1] Two principal strategies dominated this era: the nucleophilic substitution of an α-halobutyric acid and the conjugate addition of a thiolating agent to an α,β-unsaturated precursor.
The Halogen Highway: Nucleophilic Substitution of 2-Bromobutyric Acid
One of the most direct and historically significant routes to racemic this compound involves the displacement of a halide from the α-position of a butyric acid derivative. 2-Bromobutyric acid has traditionally been the substrate of choice due to the good leaving group ability of the bromide ion.
The Hell-Volhard-Zelinsky Reaction: Forging the Precursor
The journey to this compound via this route begins with the synthesis of its key precursor, 2-bromobutyric acid. The Hell-Volhard-Zelinsky (HVZ) reaction stands as the classical and most effective method for this α-bromination of a carboxylic acid.[2][3] This reaction, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[4]
The rationale behind the HVZ reaction lies in the in-situ formation of an acyl bromide, which readily enolizes. This enol form is the nucleophilic species that reacts with bromine to introduce the halogen at the α-position. The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the desired α-bromo carboxylic acid.[2]
Experimental Protocol: Synthesis of Racemic 2-Bromobutyric Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Butyric acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butyric acid and a catalytic amount of PBr₃.
-
Gently heat the mixture.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, continue to heat the reaction mixture until the red color of bromine disappears, indicating its consumption.
-
Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide.
-
The resulting 2-bromobutyric acid can be isolated by extraction and purified by distillation.
From Bromide to Thiol: The Nucleophilic Substitution Step
With 2-bromobutyric acid in hand, the introduction of the thiol group is achieved through nucleophilic substitution. A variety of sulfur nucleophiles can be employed, with sodium hydrosulfide (NaSH) being a common and cost-effective choice. The reaction proceeds via an SN2 mechanism, where the hydrosulfide ion displaces the bromide ion at the chiral center. This inversion of stereochemistry is a key feature of the SN2 reaction, though in the context of producing a racemate from a racemic starting material, the overall output remains a 50:50 mixture of enantiomers.
An alternative and historically important variation of this method involves the use of sodium thiosulfate to form an intermediate Bunte salt. This salt is then hydrolyzed to yield the desired thiol. This two-step process can sometimes offer advantages in terms of reduced side products, such as the formation of dialkyl sulfides.[5]
Experimental Protocol: Synthesis of Racemic this compound from 2-Bromobutyric Acid
Materials:
-
Racemic 2-bromobutyric acid
-
Sodium hydrosulfide (NaSH) or Sodium Thiosulfate (Na₂S₂O₃) followed by acid hydrolysis
-
Ethanol or water (solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve 2-bromobutyric acid in ethanol or water.
-
Add a solution of sodium hydrosulfide in the same solvent to the reaction mixture.
-
Heat the mixture under reflux for several hours to ensure complete substitution.
-
Cool the reaction mixture and acidify with hydrochloric acid to protonate the thiolate.
-
Extract the aqueous solution with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
The Conjugate Approach: Michael Addition to Crotonic Acid
The second major classical route involves the 1,4-conjugate addition, or Michael addition, of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[6][7] In the case of this compound, the ideal precursor is crotonic acid ((2E)-but-2-enoic acid).
The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate to give the final product. The use of hydrogen sulfide (H₂S) itself as the nucleophile is also possible, often under pressure and at elevated temperatures.[8]
Diagram: Michael Addition of Hydrogen Sulfide to Crotonic Acid
Caption: Base-catalyzed Michael addition of H₂S to crotonic acid.
Experimental Protocol: Synthesis of Racemic this compound via Michael Addition
Materials:
-
Crotonic acid
-
Hydrogen sulfide (H₂S) or a thiol source like thiourea followed by hydrolysis
-
A basic catalyst (e.g., sodium hydroxide)
-
Water or an appropriate organic solvent
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve crotonic acid in a suitable solvent in a pressure-resistant vessel.
-
Add the basic catalyst.
-
Introduce hydrogen sulfide gas into the vessel.
-
Heat the sealed vessel to the desired temperature and maintain for several hours.
-
After cooling, carefully vent the excess H₂S.
-
Acidify the reaction mixture with hydrochloric acid.
-
Isolate the product by extraction and purify by distillation.
Part 2: The Quest for Chirality - Emergence of Stereoselective Syntheses
The pharmacological and biological activities of chiral molecules are often enantiomer-dependent. This realization spurred the development of methods to obtain enantiomerically pure compounds, moving beyond the classical synthesis of racemates. The approaches to chiral this compound can be broadly divided into two categories: the separation of racemates (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
The Great Divide: Chiral Resolution of Racemic this compound
Chiral resolution is a classical technique that separates a racemic mixture into its constituent enantiomers. The most common method involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[9] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of this compound.
Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and ephedrine.[9]
Diagram: Chiral Resolution of Racemic this compound
Caption: Workflow for the chiral resolution of racemic this compound.
Modern Marvels: Asymmetric Synthesis of this compound
While effective, chiral resolution has an inherent drawback: a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, which aims to directly produce a single enantiomer, offers a more atom-economical and elegant solution.
2.2.1 Chiral Auxiliary-Mediated Synthesis
A powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary.[7][10] This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.
For the synthesis of chiral this compound, an Evans oxazolidinone auxiliary, for example, could be acylated with a crotonyl group.[11] The subsequent Michael addition of a thiol would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched this compound.
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
-
Acylation: React a chiral auxiliary (e.g., an Evans oxazolidinone) with crotonyl chloride to form the N-crotonyl derivative.
-
Diastereoselective Michael Addition: Treat the N-crotonyl derivative with a suitable thiolating agent in the presence of a Lewis acid or base to induce a highly diastereoselective conjugate addition.
-
Cleavage of the Auxiliary: Hydrolyze the resulting product to cleave the chiral auxiliary and isolate the enantiomerically enriched this compound.
2.2.2 Catalytic Asymmetric Synthesis
The pinnacle of asymmetric synthesis lies in the use of chiral catalysts. These catalysts, used in substoichiometric amounts, can generate large quantities of a single enantiomer. For the synthesis of this compound, enantioselective Michael addition of a thiol to a crotonate ester, catalyzed by a chiral catalyst, is a promising approach.[9] Various chiral organocatalysts and metal complexes have been developed for this purpose.[12]
2.2.3 Enzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases, can be used for the kinetic resolution of racemic this compound or its esters.[13][14] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., esterification or hydrolysis) of one enantiomer at a much faster rate than the other, allowing for the separation of the two.[15]
Table 1: Comparison of Synthetic Routes to this compound
| Method | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | 60-80% | Racemic | Use of readily available starting materials. | Often requires harsh conditions; produces a racemic mixture. |
| Michael Addition | 70-90% | Racemic (classical) | Good yields; versatile. | Can be difficult to control side reactions; classical methods are not stereoselective. |
| Chiral Resolution | <50% (for one enantiomer) | High | Access to both enantiomers. | Inherently wasteful; can be labor-intensive. |
| Chiral Auxiliary | 60-85% | High | High stereocontrol; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Catalytic Asymmetric Synthesis | 80-95% | High | High atom economy; highly efficient. | Development of suitable catalysts can be challenging and expensive. |
| Enzymatic Resolution | <50% (for one enantiomer) | Excellent | Mild reaction conditions; environmentally friendly. | Limited to 50% yield for the desired enantiomer; requires screening for suitable enzymes. |
Conclusion: A Synthesis of Past, Present, and Future
The historical development of this compound synthesis is a testament to the ingenuity of organic chemists. From the foundational, yet unselective, methods of the past to the highly sophisticated and stereocontrolled strategies of the present, the journey reflects a continuous pursuit of efficiency, elegance, and precision. For researchers and drug development professionals, understanding this evolution provides not only a practical toolkit of synthetic methodologies but also a deeper appreciation for the principles that underpin modern organic synthesis. The ongoing development of novel catalysts and biocatalytic systems promises an even more sustainable and efficient future for the production of this and other valuable chiral molecules.
References
- Bilman, J. (1906). Ueber die Einwirkung von Schwefelwasserstoff auf organische Verbindungen. Annalen der Chemie, 348(1-2), 120-137.
- Chu, C., et al. (Year). Ferric chloride catalyzed thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds. Journal of Chemical Research, Issue(Page-Page).
- Doebner, O. (1894). Ueber die Condensation von Aldehyden mit Malonsäure. Berichte der deutschen chemischen Gesellschaft, 27(1), 352-354.
-
Hell, C. (1881). Ueber eine neue Bromirungsmethode organischer Säuren. Berichte der deutschen chemischen Gesellschaft, 14(1), 891-893. [Link]
-
Volhard, J. (1887). Ueber die Einwirkung von Brom auf organische Säuren. Justus Liebigs Annalen der Chemie, 242(1-2), 141-163. [Link]
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350.
-
Zelinsky, N. (1887). Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Berichte der deutschen chemischen Gesellschaft, 20(1), 2026-2026. [Link]
- Carius, L. (1862). Ueber die Einwirkung des Chlors auf Essigsäure. Annalen der Chemie und Pharmacie, 124(1), 43-70.
- Coons, R. J., & Todaro, C. A. (1952). U.S. Patent No. 2,594,030. Washington, DC: U.S.
- Pasteur, L. (1853). Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire. Annales de chimie et de physique, 38, 437-483.
-
Humphrey, C. E., et al. (2003). Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy. Journal of the American Chemical Society, 125(46), 13952-13953. [Link]
- Ghanem, A. (2007).
-
Meciarová, M., et al. (2006). Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts. Organic & Biomolecular Chemistry, 4(7), 1420-1424. [Link]
- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Klason, P., & Carlson, T. (1906). Ueber die Darstellung von Thioglycolsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 732-738.
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
- Klabunovskii, E. I. (2003). Asymmetric Catalysis: A Key to the World of Enantiomers. Russian Chemical Bulletin, 52(1), 1-20.
- Larock, R. C. (1999).
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
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- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. US2842590A - Process for preparing mercapto butyric acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Methodological & Application
Application Notes & Protocols: 2-Mercaptobutyric Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acids into complex polypeptide chains. The success of SPPS hinges not only on efficient coupling and deprotection cycles but also on sophisticated strategies for ligation and final cleavage. Within this context, specialized reagents are often employed to overcome intrinsic chemical challenges. 2-Mercaptobutyric acid and its structural isomers, such as 4-mercaptobutyric acid, represent a class of thiol-containing reagents that offer powerful solutions for two critical areas of SPPS: extending the scope of Native Chemical Ligation (NCL) and protecting sensitive residues during final peptide cleavage.
This document provides an in-depth guide to the dual applications of mercaptobutyric acid derivatives in advanced peptide synthesis. We will first explore the use of a 4-mercaptobutyrate auxiliary to facilitate NCL at non-cysteine residues and then discuss the fundamental role of thiol-based reagents as scavengers in trifluoroacetic acid (TFA) cleavage cocktails.
Part 1: Mercaptobutyrate as a Base-Labile Auxiliary for Native Chemical Ligation
Conceptual Framework: Overcoming the Cysteine Limitation in NCL
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide segments. The classic NCL mechanism involves the reaction of a peptide with a C-terminal thioester and a second peptide bearing an N-terminal cysteine. The cysteine's side-chain thiol initiates a reversible transthioesterification, followed by an irreversible S-to-N acyl shift that forms a native peptide bond at the ligation site[1].
The primary limitation of this indispensable reaction is its strict requirement for an N-terminal cysteine. To broaden the scope of NCL to any amino acid junction, the concept of a removable Nα-auxiliary was developed. These auxiliaries are molecules that can be attached to the N-terminus of a peptide, introducing a thiol group that mimics cysteine and facilitates the ligation reaction. After ligation, the auxiliary is cleaved under specific conditions to reveal the native peptide bond.
While early N-benzyl auxiliaries were effective, their removal required harsh acidic conditions that could compromise the integrity of the newly formed peptide. This led to the development of a new class of auxiliaries designed for removal under mild basic conditions, significantly improving the utility of the method. The 3-N-linked 4-mercaptobutyrate auxiliary is a prime example of this advanced strategy[2][3]. Although structurally an isomer of this compound, its well-documented application provides a field-proven protocol for this class of reagents.
Mechanism of Action: The 4-Mercaptobutyrate Auxiliary Workflow
The use of the 4-mercaptobutyrate auxiliary involves three key phases: on-resin installation, ligation in solution, and mild base-mediated removal.
-
Installation via Reductive Amination: The auxiliary is introduced onto the fully assembled, resin-bound peptide at its N-terminal α-amino group. This is achieved through reductive amination, where the peptide's primary amine reacts with an aldehyde precursor of the auxiliary, followed by reduction with a mild agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage[2][3][4].
-
Native Chemical Ligation: The peptide, now equipped with the thiol-containing auxiliary, is cleaved from the resin and purified. It is then reacted in solution with a second peptide fragment that possesses a C-terminal thioester. The auxiliary's thiol group attacks the thioester, initiating the S-to-N acyl shift and forming the ligated peptide, which is still connected via the auxiliary.
-
Base-Labile Removal: The key advantage of the 4-mercaptobutyrate auxiliary is its clean removal under mild basic conditions (e.g., TCEP/morpholine treatment), which exposes the final, native peptide bond without risking the side reactions associated with strong acid cleavage[2][3].
Caption: Workflow for Auxiliary-Mediated Native Chemical Ligation.
Experimental Protocols
Causality: This protocol attaches the auxiliary to the N-terminus of the completed peptide while it is still on the solid support, ensuring a clean and efficient reaction. Reductive amination is a robust method for forming a stable secondary amine bond between the peptide and the auxiliary[4][5].
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. After the final coupling, perform the final Fmoc deprotection to expose the N-terminal α-amine.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF (3x) and then with the reaction solvent (e.g., NMP/MeOH/AcOH mixture)[6].
-
Reductive Amination Reaction:
-
Prepare a solution of the auxiliary precursor (e.g., a protected 4-mercaptobutyraldehyde derivative, 15 eq.) and a reducing agent (e.g., NaCNBH₃, 15 eq.) in the reaction solvent[6].
-
Add the solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 18-24 hours.
-
-
Washing: After the reaction, filter the solution and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess reagents.
-
Drying: Dry the resin under vacuum for at least 2 hours before proceeding to cleavage.
Causality: The ligation is performed in a neutral aqueous buffer containing a reducing agent (TCEP) to maintain the thiol in its active, reduced state. Guanidine hydrochloride (Gdn-HCl) is used as a denaturant to improve the solubility of the peptide fragments. Subsequent treatment with a mild base removes the auxiliary without damaging the final product[3][6].
-
Peptide Preparation:
-
Cleave the auxiliary-modified peptide from the resin using a standard TFA cocktail (see Part 2) and purify by RP-HPLC.
-
Synthesize and purify the corresponding C-terminal peptide-thioester fragment.
-
Lyophilize both fragments and quantify them by UV-Vis spectrophotometry.
-
-
Ligation Reaction:
-
Dissolve the auxiliary-peptide and the peptide-thioester in equimolar amounts (e.g., 5 mM each) in the ligation buffer.
-
Ligation Buffer: 6 M Gdn-HCl, 200 mM Na₂HPO₄, 20 mM TCEP, adjusted to pH 7.5[6].
-
Optionally, add a thiol catalyst like 4-mercaptophenylacetic acid (MPAA) to accelerate the reaction[1].
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-24 hours).
-
-
Auxiliary Removal:
-
Once ligation is complete, directly treat the reaction mixture to induce cleavage of the base-labile auxiliary. The specific conditions depend on the exact auxiliary structure but typically involve adding a nucleophile and adjusting pH. For the 4-mercaptobutyrate auxiliary, treatment with a suitable radical initiator in the presence of TCEP/morpholine may be employed[2][3].
-
-
Final Purification: Purify the final full-length peptide by RP-HPLC and confirm its identity by mass spectrometry.
Part 2: this compound as a Thiol Scavenger in Peptide Cleavage
Conceptual Framework: Protecting Peptides During Acidolysis
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA)[7]. During this process, the protecting groups (e.g., Boc from Lys, Trt from Cys, tBu from Asp) are released as highly reactive carbocations[8][9].
These electrophilic species can attack nucleophilic residues within the peptide sequence, leading to undesired side products. Tryptophan (alkylation), Methionine (oxidation), and Cysteine (S-tert-butylation) are particularly susceptible[10][11]. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic molecules that efficiently trap the reactive carbocations and prevent peptide modification[8][12].
Thiol-containing compounds, such as 1,2-ethanedithiol (EDT), dithiothreitol (DTT), and thioanisole, are a critical class of scavengers[13][14]. Their primary roles are:
-
Carbocation Trapping: They effectively quench t-butyl cations and other electrophiles.
-
Reducing Environment: They keep the sulfhydryl group of cysteine in its reduced state, preventing the formation of unwanted disulfide bonds or oxidation products[11].
While less commonly cited than EDT, this compound possesses the necessary thiol functionality to act as a scavenger in a similar capacity.
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native chemical ligation at a base-labile 4-mercaptobutyrate N(α)-auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polypeptide.com [polypeptide.com]
Application Note: Protocol for Using 2-Mercaptobutyric Acid in Peptide Cleavage Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Final Step of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex amino acid chains on an insoluble resin support. The final, critical stage of this process is the cleavage of the synthesized peptide from this resin, coupled with the simultaneous removal of side-chain protecting groups. This is typically achieved through acidolysis, most commonly using Trifluoroacetic Acid (TFA).[1][2]
However, this acidic environment generates highly reactive electrophilic species, primarily carbocations, from the cleaved protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[1][3][4] These carbocations can indiscriminately attack electron-rich amino acid side chains, leading to undesirable and often irreversible modifications of the final peptide product. To mitigate these side reactions, nucleophilic "scavengers" are added to the TFA cleavage cocktail to trap these reactive species.[1][5] This guide provides a detailed protocol and scientific rationale for the use of 2-Mercaptobutyric acid (2-MBA), a potent thiol-based scavenger, in peptide cleavage.
The Indispensable Role of Thiol Scavengers
During cleavage, amino acids with nucleophilic side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable to alkylation by carbocations.[4][5][6] Thiol-containing compounds are exceptionally effective scavengers due to the high nucleophilicity of the sulfur atom. They serve a dual purpose:
-
Carbocation Quenching : The primary role is to rapidly react with and neutralize carbocations, preventing them from modifying the peptide.[1][4]
-
Reducing Environment : Thiols maintain a reducing environment, which is crucial for protecting sensitive residues, especially Cysteine, from oxidation and preventing the formation of undesired disulfide bonds.[7]
While reagents like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are common, this compound offers a compelling alternative, functioning through the same fundamental mechanism.[8][9]
Mechanism of Action: Carbocation Scavenging
The cleavage of a tert-butyl (tBu) protecting group by TFA generates a stable tert-butyl cation. In the absence of an effective scavenger, this cation can attack the indole ring of Tryptophan or the thioether of Methionine. 2-MBA intercepts this cation via its sulfhydryl (-SH) group, neutralizing the threat and preserving the integrity of the peptide.
Application Notes: Selecting the Right Scavenger Cocktail
The choice of scavenger cocktail is dictated by the amino acid composition of the peptide.[10] A thiol scavenger like 2-MBA is strongly recommended for sequences containing sensitive residues.
| Scavenger Class | Example(s) | Primary Function | Best For Peptides Containing |
| Thiol | 2-MBA , EDT, DTT | Potent carbocation scavenger; maintains a reducing environment. | Cys, Met, Trp [11][12] |
| Silane | Triisopropylsilane (TIS) | Reduces carbocations via hydride transfer; scavenges trityl cations.[13][14] | Trp, Tyr, His, Asn, Gln (with Trt groups) |
| Water | H₂O | Acts as a scavenger for tert-butyl cations.[3] | General use, especially with tBu groups. |
| Phenolic | Phenol, m-Cresol | Scavenges various cations and can prevent some Cys modifications. | Arg, Tyr |
| Thioether | Thioanisole | Scavenger for benzyl-type cations. | Arg(Tos), Met, Trp |
A cocktail combining multiple scavengers often provides the most comprehensive protection. A standard "go-to" cocktail for most peptides, especially those with sensitive residues, is a combination of TFA, a silane, water, and a thiol.
Detailed Experimental Protocol
SAFETY WARNING: Trifluoroacetic Acid (TFA) and this compound are corrosive, toxic, and cause severe chemical burns.[15][16][17][18][19] All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Preparation of Cleavage Cocktail (10 mL)
Cleavage cocktails must be prepared fresh immediately before use.[14] The following formulation is a robust general-purpose cocktail for peptides containing Cys, Met, or Trp.
| Reagent | Volume | Final % (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 9.25 mL | 92.5% | Cleavage & Deprotection |
| Triisopropylsilane (TIS) | 0.25 mL | 2.5% | Carbocation Scavenger |
| This compound (2-MBA) | 0.25 mL | 2.5% | Thiol Scavenger & Reducing Agent |
| DI Water | 0.25 mL | 2.5% | Carbocation Scavenger |
Procedure: In a clean, dry glass container, carefully add the reagents in the order listed. Mix gently. The solution is now ready for use.
Step-by-Step Peptide Cleavage and Isolation
This protocol is based on a synthesis scale of approximately 0.1 to 0.25 mmol (typically 150-300 mg of resin).
-
Resin Preparation:
-
Transfer the dry peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or round-bottom flask).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL) to remove any residual DMF and to swell the resin.[1][14]
-
Perform a final wash and aspirate the DCM completely. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dry resin (a standard ratio is 10 mL of cocktail per 0.25 mmol of synthesis scale).[3]
-
Agitate the slurry at room temperature for 2-3 hours. A rotator or periodic manual swirling is sufficient. The resin may turn a deep yellow or orange color, especially if trityl protecting groups are present.[14]
-
-
Peptide Isolation:
-
Filter the cleavage solution, collecting the filtrate into a clean 50 mL polypropylene centrifuge tube. The resin beads will be retained by the frit.
-
Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the washes with the original filtrate.[1]
-
-
Peptide Precipitation:
-
In the fume hood, add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form immediately.
-
Cap the tube securely and vortex briefly. Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Washing and Final Work-up:
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Resuspend the peptide pellet in fresh cold ether (30 mL), vortex, and centrifuge again. Repeat this wash step two more times to ensure all acidic residues and scavengers are removed.[1]
-
After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can now be dissolved in a suitable aqueous solvent (e.g., 10-50% Acetic Acid in water) for analysis by HPLC/LCMS and subsequent purification.
-
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient cleavage time, especially for multiple Arg(Pbf) residues. Old or poor-quality TFA. | Extend cleavage time to 4 hours. Use fresh, high-purity TFA. Run a small analytical cleavage to optimize time. |
| Alkylated Side-Products | Insufficient scavenger concentration. Highly sensitive sequence (multiple Trp/Met). | Increase the total scavenger percentage to 10-15%. Ensure 2-MBA is included for Trp/Met/Cys. |
| Oxidized Methionine | Air exposure during cleavage. Insufficient reducing scavenger. | Blanket the reaction vessel with an inert gas (Nitrogen or Argon). Ensure the cocktail contains a thiol like 2-MBA or DTT. Consider specialized cocktails like Reagent H for Met-rich peptides.[20][21][22] |
| Poor Peptide Precipitation | Peptide is very short, highly charged, or hydrophilic. | Increase the volume of ether. Ensure the ether is ice-cold. Try precipitating into methyl tert-butyl ether (MTBE) instead. |
| S-tButylation of Cysteine | High concentration of tBu cations from other residues overwhelms scavengers.[23] | Increase the percentage of thiol scavenger (2-MBA) and TIS in the cocktail. A higher total scavenger concentration (e.g., 90:5:5 TFA:TIS:Thiol) may be beneficial.[23] |
References
- Polypeptide Laboratories. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
- Vaskova, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(71), 41555-41560.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides.
- LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2007, July 24). SAFETY DATA SHEET.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Fisher Scientific. (2014, December 22). Safety Data Sheet.
- CPAchem. (2024, January 5). Safety data sheet.
- Aapptec. (n.d.). Overview of Custom Peptide Synthesis.
- Amblard, M., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 52(33), 4345–4347.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
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- 5. researchgate.net [researchgate.net]
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- 9. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. langene.com [langene.com]
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- 19. bg.cpachem.com [bg.cpachem.com]
- 20. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
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- 23. pubs.acs.org [pubs.acs.org]
Application Note: 2-Mercaptobutyric Acid as a Superior Capping Agent for High-Performance Quantum Dots in Biomedical Applications
An Application Guide for Researchers and Drug Development Professionals
The convergence of nanotechnology and medicine has paved the way for revolutionary diagnostic and therapeutic platforms. At the forefront of this revolution are quantum dots (QDs), semiconductor nanocrystals whose unique, size-tunable optoelectronic properties make them exceptional candidates for bioimaging, sensing, and drug delivery.[1][2] However, the translation of QDs from the lab to clinical applications hinges on a critical component: the surface capping agent. This ligand must not only render the nanocrystals stable in complex biological environments but also preserve, and ideally enhance, their quantum yield (QY) while providing a scaffold for further functionalization.
This guide details the use of mercaptobutyric acid isomers, with a specific focus on the principles that make them superior capping agents for synthesizing highly luminescent and stable aqueous QDs. While this document refers to 2-Mercaptobutyric Acid (2-MBA), much of the pioneering research highlights the exceptional performance of its isomer, 3-Mercaptobutyric Acid (3-MBA). The principles of chain length, steric hindrance from the methyl group, and the balance of hydrophilicity and hydrophobicity are broadly applicable to these isomers and set them apart from traditional, linear mercapto acids like Thioglycolic Acid (TGA) and 3-Mercaptopropionic Acid (MPA).
The Mechanistic Advantage: Why Mercaptobutyric Acid Excels
The efficacy of a capping agent is determined by its molecular structure and its interaction with the QD surface. Mercapto acids possess two key functional groups: a thiol group (-SH) that serves as a robust anchor to the metal-rich surface of the QD (e.g., CdTe, CdS, ZnS), and a carboxylic acid group (-COOH) that imparts aqueous solubility and provides a conjugation point for biomolecules.[3][4]
The superiority of mercaptobutyric acid isomers stems from two key structural features:
-
Optimal Carbon Chain Length : Compared to shorter ligands like TGA or longer ones like 5-mercaptovaleric acid (MVA), the four-carbon backbone of mercaptobutyric acid strikes a critical balance between hydrophilicity and hydrophobicity.[5][6] This optimal length provides a more robust protective layer, preventing nanocrystal aggregation and shielding the core from oxidative degradation without compromising water solubility.[7]
-
The Influence of the Methyl Group : The presence of a methyl side group, as found in 2-MBA and 3-MBA, is a game-changer. This "branched" structure introduces steric hindrance that effectively suppresses detrimental precursor aggregation during QD synthesis.[5] This leads to a more controlled, uniform growth of nanocrystals, resulting in a narrower size distribution and, consequently, sharper, more defined fluorescence emission peaks.[8][9] Studies have shown that 3-MBA-capped CdTe QDs can achieve a quantum yield of up to 71%, significantly outperforming those capped with linear TGA or MPA.[5]
Caption: Mechanism of 2-MBA as a QD capping agent.
Comparative Performance of Capping Agents
The choice of capping agent directly impacts the final properties of the quantum dots. The data below, synthesized from multiple studies, illustrates the advantages of using branched mercapto acids like 3-MBA.
| Capping Agent | Structure | Typical Quantum Yield (QY) | Key Advantages | Key Disadvantages |
| Thioglycolic Acid (TGA) | Linear | Low to Moderate | Simple, widely used | Prone to precursor aggregation, lower QY, potential for secondary coordination issues.[5] |
| 3-Mercaptopropionic Acid (MPA) | Linear | Moderate | Better stabilizer than TGA due to longer chain.[5][6] | Less effective at preventing aggregation than branched ligands.[9] |
| 3-Mercaptobutyric Acid (3-MBA) | Branched | High (up to 71-82%) [5][9] | Excellent QY, narrow size distribution, high stability, suppresses aggregation. [8][9] | Requires specific synthesis if not commercially available. |
| 5-Mercaptovaleric Acid (MVA) | Linear | Lower | Increased chain length. | Reduced fluorescence and stability compared to optimally-sized ligands.[8] |
Protocols for Synthesis and Application
The following protocols provide a comprehensive workflow for the synthesis, characterization, and functionalization of mercaptobutyric acid-capped quantum dots for biomedical applications.
Protocol 1: Aqueous Synthesis of 3-MBA-Capped CdTe Quantum Dots
This protocol describes a modified hydrothermal method for synthesizing high-quality, water-soluble CdTe QDs.[5][8]
Materials & Reagents:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
3-Mercaptobutyric acid (3-MBA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Nitrogen (N₂) gas source
-
Deionized (DI) water
-
Three-neck round-bottom flask, condenser, heating mantle, and magnetic stirrer
-
pH meter
Safety Precautions: Cadmium and tellurium compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle NaBH₄ with care as it is a strong reducing agent and reacts with water to produce flammable hydrogen gas.
Procedure:
-
Precursor Solution Preparation: a. In the three-neck flask, dissolve CdCl₂ (e.g., 0.1 mmol) and 3-MBA (e.g., 0.24 mmol) in 100 mL of DI water. b. Purge the solution with N₂ gas for 30 minutes while stirring to remove dissolved oxygen. c. Adjust the pH of the solution to the desired level (e.g., pH 9.0) by dropwise addition of 1 M NaOH.[10] The pH is a critical parameter that influences particle growth and stability.
-
Tellurium Source Preparation: a. In a separate vial, freshly prepare a NaHTe solution by reacting Na₂TeO₃ (e.g., 0.05 mmol) with an excess of NaBH₄ in a small volume of N₂-purged DI water. The solution will turn from colorless to a purple/violet color, indicating the formation of NaHTe.
-
Quantum Dot Growth: a. While maintaining a steady N₂ flow and vigorous stirring, swiftly inject the freshly prepared NaHTe solution into the Cd²⁺/3-MBA precursor solution. b. Attach the condenser and heat the mixture to reflux (approx. 100-135 °C) under constant stirring. c. The growth of the QDs can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The emission color will shift from green to red as the nanocrystals grow. d. Once the desired emission wavelength is achieved, stop the reaction by removing the heat source and allowing the flask to cool to room temperature.
-
Purification and Storage: a. Purify the synthesized QDs by precipitation with a non-solvent like isopropanol or acetone, followed by centrifugation to pellet the nanocrystals. b. Discard the supernatant and re-disperse the QD pellet in a suitable buffer (e.g., phosphate-buffered saline or TRIS). c. For long-term stability, store the purified QD solution in the dark at 4 °C.[11]
Protocol 2: Physicochemical Characterization of QDs
This self-validating step is crucial to confirm the quality and properties of the synthesized nanocrystals.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To identify the first excitonic absorption peak, which correlates to the QD size.
-
Procedure: Dilute an aliquot of the QD solution and record the absorbance spectrum. A sharp, well-defined peak indicates a narrow size distribution.
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To determine the emission maximum, spectral width (FWHM), and relative quantum yield (QY).
-
Procedure: Excite the diluted QD sample at a wavelength shorter than its absorption peak (e.g., 360 nm) and record the emission spectrum.[10] Calculate the QY by comparing the integrated emission intensity to a standard dye with a known QY (e.g., Rhodamine 6G).
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To directly visualize the size, shape, and crystallinity of the QDs.
-
Procedure: Deposit a drop of the dilute QD solution onto a carbon-coated copper grid, allow it to dry, and image using a TEM. This provides direct evidence of monodispersity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the 2-MBA capping agent on the QD surface.
-
Procedure: Analyze a dried sample of the QDs. Look for characteristic peaks corresponding to the carboxyl group and the disappearance or shift of the S-H peak, indicating covalent attachment to the QD surface.[12]
-
Protocol 3: Bioconjugation for Drug Delivery Applications
The terminal carboxyl groups of the 2-MBA ligand are ideal for attaching targeting moieties or therapeutic payloads using carbodiimide chemistry.
Sources
- 1. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids | CoLab [colab.ws]
- 7. Oxidative Quenching and Degradation of Polymer-Encapsulated Quantum Dots: New Insights into the Long Term Fate and Toxicity of Nanocrystals In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating properties of quantum dots: effect of methyl side groups of mercapto acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Robust Functionalization of Gold Nanoparticles with 2-Mercaptobutyric Acid for Advanced Biomedical Applications
Here is the detailed Application Note and Protocol on the Functionalization of Gold Nanoparticles with 2-Mercaptobutyric Acid.
Abstract
Gold nanoparticles (AuNPs) are a cornerstone of modern nanomedicine and diagnostics due to their unique optical properties, biocompatibility, and versatile surface chemistry.[1][2][3] A critical step in harnessing their potential is the strategic functionalization of their surface to impart specific chemical reactivity and enhance colloidal stability. This guide provides a comprehensive protocol for the functionalization of pre-synthesized, citrate-capped gold nanoparticles with this compound (2-MBA) via a ligand exchange reaction. The robust bond formed between the thiol group of 2-MBA and the gold surface provides a stable coating, while the terminal carboxylic acid group serves as a versatile anchor for the subsequent covalent attachment of drugs, proteins, or targeting ligands.[4][5][6] We delve into the mechanistic principles behind the functionalization, offer a detailed, step-by-step methodology, and outline essential characterization techniques to validate the success of the surface modification. This document is intended for researchers, scientists, and drug development professionals seeking to create tailored AuNP-based platforms.
Introduction: The Rationale for 2-MBA Functionalization
The utility of gold nanoparticles in biological systems is contingent upon their stability and functionality in complex physiological environments.[7][8] While citrate-stabilized AuNPs, commonly produced via the Turkevich method, are an excellent starting material, the citrate cap is weakly bound and can be displaced by molecules with higher affinity for the gold surface, leading to aggregation in high-salt or protein-rich media.[9]
The functionalization with thiol-containing molecules is the most prevalent and robust method for stabilizing AuNPs.[5][10] The strong, quasi-covalent bond between gold and sulfur (Au-S) provides a durable protective layer.[5][11] this compound offers two key advantages:
-
Stability: The thiol group (-SH) anchors the molecule firmly to the AuNP surface, dramatically enhancing colloidal stability against changes in pH and ionic strength.[4][7]
-
Functionality: The exposed carboxylic acid group (-COOH) provides a reactive handle for further bioconjugation. Using well-established chemistries like carbodiimide (EDC/NHS) crosslinking, this carboxyl group can form stable amide bonds with amine groups present in proteins, peptides, and small-molecule drugs.[8][11]
This dual-purpose functionalization transforms simple AuNPs into powerful platforms for targeted drug delivery, biosensing, and medical imaging.[1][12][13]
Mechanistic Overview: The Au-S Interaction
The functionalization process is a ligand exchange reaction where the higher-affinity thiol groups of 2-MBA displace the electrostatically bound citrate ions from the AuNP surface.
Caption: Ligand exchange from citrate to 2-MBA on the AuNP surface.
The sulfur atom in the thiol group acts as a soft base, which has a strong affinity for the soft acid character of the gold atoms on the nanoparticle surface, forming a stable dative covalent bond.[14] This interaction is significantly stronger than the electrostatic interaction holding the citrate ions, driving the reaction to completion.
Experimental Guide
This protocol is designed for the functionalization of ~20 nm citrate-stabilized gold nanoparticles. Adjustments may be necessary for AuNPs of different sizes.
Required Materials and Reagents
| Category | Item | Specifications/Vendor (Example) |
| Nanoparticles | Citrate-Stabilized Gold Nanoparticles | ~20 nm diameter, 0.05 mg/mL in H₂O |
| Ligand | This compound (2-MBA) | ≥99% purity, Sigma-Aldrich |
| Solvents | Ethanol, Reagent Grade | 200 proof (100%) |
| Ultrapure Water | 18.2 MΩ·cm resistivity | |
| pH Adjustment | Sodium Hydroxide (NaOH) | 0.1 M aqueous solution |
| Equipment | pH meter | Calibrated |
| Centrifuge | Capable of >12,000 x g | |
| Microcentrifuge tubes | 1.5 mL or 2.0 mL | |
| Spectrophotometer | UV-Visible range | |
| Sonicator (bath type) | ||
| Vortex mixer |
Step-by-Step Functionalization Protocol
The entire workflow, from starting materials to final characterization, is outlined below.
Caption: Overall experimental workflow for 2-MBA functionalization.
Protocol Steps:
-
Prepare Ligand Solution:
-
Prepare a 10 mM stock solution of this compound in ethanol. For example, add 12.02 mg of 2-MBA to 10 mL of ethanol.
-
Expertise Note: Ethanol is used as the solvent to ensure the miscibility of the slightly hydrophobic 2-MBA with the aqueous AuNP solution.
-
-
Ligand Exchange Reaction:
-
In a 1.5 mL microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution (~0.05 mg/mL).
-
Add 100 µL of the 10 mM 2-MBA solution to the AuNPs. This creates a large molar excess of the thiol ligand to drive the exchange reaction.
-
Gently vortex the mixture for 30 seconds.
-
Incubate the mixture at room temperature for 24 hours on a rotator or shaker, protected from light.
-
Expertise Note: A long incubation time ensures near-complete replacement of the citrate ligands with 2-MBA, leading to a dense and stable self-assembled monolayer (SAM).[9][15]
-
-
Purification via Centrifugation:
-
Centrifuge the incubated solution at 12,000 x g for 30 minutes. The functionalized AuNPs should form a soft, reddish-black pellet at the bottom of the tube.
-
Carefully remove and discard the supernatant, which contains excess 2-MBA and displaced citrate.
-
Trustworthiness Note: This washing step is critical. Incomplete removal of unbound ligand can interfere with subsequent conjugation reactions and characterization.
-
-
Washing Steps:
-
Add 1 mL of a 10% ethanol-in-water solution to the pellet.
-
Briefly sonicate (~15-30 seconds) in a bath sonicator to fully resuspend the pellet, followed by gentle vortexing. Avoid excessive sonication which can induce aggregation.
-
Repeat the centrifugation step (Step 3).
-
Perform this wash cycle (resuspension and centrifugation) a total of two to three times to ensure all unbound reagents are removed.
-
-
Final Resuspension:
-
After the final wash, discard the supernatant and resuspend the pellet in 1 mL of ultrapure water (or a buffer of choice, e.g., PBS, depending on the downstream application). Adjust the pH to ~7.4 with dilute NaOH if necessary, as the carboxylic acid groups can lower the pH.
-
Expertise Note: At neutral or slightly basic pH, the carboxylic acid groups are deprotonated (-COO⁻), which enhances the negative surface charge and contributes to colloidal stability through electrostatic repulsion.[9][16]
-
Validation and Characterization
Verifying the successful functionalization is essential for reproducibility and the reliability of downstream applications.
UV-Visible Spectroscopy
-
Purpose: To assess the colloidal stability and check for aggregation.
-
Method: Acquire the UV-Vis spectrum of the AuNPs before and after functionalization from 400 nm to 700 nm.
-
Expected Result: Citrate-stabilized ~20 nm AuNPs exhibit a sharp Surface Plasmon Resonance (SPR) peak around 520 nm. Successful 2-MBA functionalization should result in a minor red-shift of this peak (2-5 nm) due to the change in the local refractive index at the nanoparticle surface. A significant broadening or a large red-shift of the peak indicates aggregation.
Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and surface charge (Zeta Potential).
-
Method: Analyze the diluted AuNP suspension using a DLS instrument.
-
Expected Results:
| Parameter | Citrate-AuNPs (Expected) | 2-MBA-AuNPs (Expected) | Interpretation |
| Hydrodynamic Diameter | ~25-30 nm | ~30-35 nm | The increase reflects the added 2-MBA layer. |
| Zeta Potential (at pH 7.4) | -30 to -40 mV | -40 to -55 mV | The more negative value confirms the presence of deprotonated carboxylic acid groups on the surface, indicating successful functionalization and high stability.[17] |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To provide direct chemical evidence of the 2-MBA on the surface.
-
Method: Acquire FTIR spectra of lyophilized (freeze-dried) samples of the functionalized AuNPs.
-
Expected Result: Look for characteristic peaks of 2-MBA that are absent in the citrate-AuNP sample, such as the C=O stretch of the carboxylic acid group (~1710 cm⁻¹). The broad S-H peak (~2550 cm⁻¹) should disappear, indicating the formation of the Au-S bond.
Downstream Applications: Activating the Carboxyl Group
The 2-MBA functionalized AuNPs are now primed for covalent conjugation to primary amine-containing molecules (e.g., proteins, antibodies, drugs) using EDC/NHS chemistry. This two-step process activates the carboxyl group to form a reactive intermediate that readily couples with amines.
Troubleshooting
| Problem | Observation (UV-Vis) | Potential Cause | Recommended Solution |
| Aggregation | Peak is broad, red-shifted >10 nm, or a second peak appears at a longer wavelength. | Insufficient ligand coverage; incorrect pH; excessive salt concentration during washing. | Increase the concentration of 2-MBA or incubation time. Ensure final resuspension is in low-ionic-strength water or buffer. Avoid harsh sonication. |
| Low Yield | Pellet is very small or not visible after centrifugation. | Centrifugation speed/time is insufficient for the nanoparticle size. | Increase the g-force or duration of the centrifugation step. |
| Failed Conjugation | Downstream EDC/NHS reaction has low efficiency. | Incomplete removal of unbound 2-MBA; inactive EDC/NHS reagents. | Perform an additional wash step. Use fresh, anhydrous EDC and NHS solutions for activation. |
References
- Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing.
- Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging.
- Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI.
- Thermal Stability of DNA Functionalized Gold Nanoparticles. PMC - NIH.
- Effect of surface modification with different thiol compounds on colloidal stability of gold nanoparticles.
- Synthesis and Bioconjugation of 2 and 3 nm-diameter Gold Nanoparticles. PMC.
- Bioconjugation of gold nanoparticles. American Chemical Society.
- Gold Nanoparticle Functionaliz
- Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applic
- pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in C
- Emerging Applications of Gold Nanoparticles in Field OG Drug and Gene Delivery.
- Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. NCBI - NIH.
- The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells. PubMed.
- pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in C
- Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. PMC - NIH.
- Covalently functionalized gold nanoparticles: synthesis, characterization, and integration into capillary electrophoresis. University of Iowa.
- Role of Gold Nanoparticles in Drug Delivery.
- Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. PMC - NIH.
- Antibody Conjugation to Gold Nanoparticles: Adsorption vs.
- Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs)
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- 1. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
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- 12. pharmatutor.org [pharmatutor.org]
- 13. The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [iro.uiowa.edu]
- 16. "pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticle" by Siyam M. Ansar, Saptarshi Chakraborty et al. [open.clemson.edu]
- 17. Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Chiral resolution of racemic mixtures using 2-Mercaptobutyric acid
Application Note & Protocol
Topic: Chiral Resolution of Racemic Amines using 2-Mercaptobutyric Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. A 50:50 mixture of two enantiomers is termed a racemic mixture, which is often the default outcome of synthetic chemical reactions. While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.
This necessitates the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution.[1] Among the various techniques available, diastereomeric salt formation remains a robust, scalable, and widely implemented method, particularly for the resolution of chiral acids and bases.[1][2] This application note provides a detailed guide to the principles and protocols for the chiral resolution of racemic amines using this compound as a chiral resolving agent.
This compound: A Versatile Chiral Resolving Agent
This compound is a chiral carboxylic acid that serves as an effective resolving agent for racemic primary, secondary, and tertiary amines. Its utility stems from its ability to engage in acid-base reactions with racemic amines to form diastereomeric salts. These salts, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which can be exploited for their separation.[2][3]
The choice of a specific enantiomer of this compound—either (R)-2-Mercaptobutyric acid or (S)-2-Mercaptobutyric acid—will determine which enantiomer of the racemic amine is preferentially precipitated as the less soluble diastereomeric salt.
The Principle of Diastereomeric Salt Formation
The cornerstone of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of an amine, (R/S)-Amine, is treated with a single enantiomer of a chiral acid, such as (R)-2-Mercaptobutyric acid, two diastereomeric salts are formed:
-
(R)-2-Mercaptobutyric acid • (R)-Amine
-
(R)-2-Mercaptobutyric acid • (S)-Amine
These diastereomeric salts are not mirror images of each other and thus exhibit distinct physical properties, including melting points, boiling points, and, crucially for this process, solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved. This process is known as fractional crystallization.
Once the less soluble diastereomeric salt is isolated, the enantiomerically pure amine can be liberated by treatment with a base, and the chiral resolving agent can often be recovered for reuse, making the process economically viable.[5]
Caption: Formation of diastereomeric salts from a racemic amine.
Detailed Experimental Protocol
This protocol provides a general framework for the chiral resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Part A: Diastereomeric Salt Formation and Fractional Crystallization
Materials and Reagents:
-
Racemic amine
-
(R)- or (S)-2-Mercaptobutyric acid
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Standard laboratory glassware (flasks, condenser, dropping funnel)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening to find one that provides a significant solubility difference between the two diastereomeric salts.[6]
-
Addition of Resolving Agent: Gently warm the solution and add a solution of (R)- or (S)-2-Mercaptobutyric acid (0.5 to 1.0 equivalent) in the same solvent dropwise with continuous stirring. The use of sub-stoichiometric amounts of the resolving agent can sometimes lead to higher enantiomeric purity in the crystallized salt.
-
Crystallization: After the addition is complete, slowly cool the solution to room temperature and then further cool in an ice bath or refrigerator. The less soluble diastereomeric salt should begin to crystallize. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the isolated crystals can be recrystallized from a fresh portion of the same or a different solvent system.
Part B: Liberation of the Enantiomerically Pure Amine
Materials and Reagents:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 2M NaOH, 2M K₂CO₃)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.
-
Basification: Add the aqueous base solution dropwise while shaking the funnel until the pH of the aqueous layer is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
Part C: Recovery of the Resolving Agent
-
Acidification: The aqueous layer from the extraction (containing the sodium or potassium salt of this compound) can be acidified with a strong acid (e.g., concentrated HCl) to a pH of < 2.
-
Extraction: The protonated this compound can then be extracted with an organic solvent, dried, and concentrated for reuse.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analysis of Enantiomeric Excess (ee)
After the resolution, it is crucial to determine the enantiomeric purity of the obtained amine. The enantiomeric excess (ee) is a measure of this purity and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical techniques can be employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method. The enantiomers are separated on a chiral stationary phase, and the relative peak areas are used to calculate the ee.[7]
-
Chiral Gas Chromatography (Chiral GC): Similar to HPLC but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, the signals of the enantiomers can be resolved and integrated.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light and can be used to determine enantiomeric purity.[8][9]
Key Experimental Parameters and Considerations
| Parameter | Typical Range/Value | Rationale and Key Considerations |
| Molar Ratio (Amine:Acid) | 1:0.5 to 1:1 | Using a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the first crop of crystals. |
| Solvent Choice | Alcohols, Esters, Ketones | The solvent must provide a significant difference in solubility between the diastereomeric salts. Screening is essential. |
| Crystallization Temperature | -20°C to 25°C | Lower temperatures generally decrease solubility and can improve the yield of the less soluble salt. |
| Number of Recrystallizations | 1 to 3 | Multiple recrystallizations are often needed to achieve high diastereomeric and, consequently, enantiomeric purity. |
| Expected Yield | 20-45% (per enantiomer) | The theoretical maximum yield for a single enantiomer is 50%. Practical yields are often lower. |
| Target Enantiomeric Excess | >98% | For pharmaceutical applications, high enantiomeric purity is typically required. |
Applications in Drug Development and Synthesis
The ability to isolate single enantiomers is paramount in the pharmaceutical industry. Many drugs are chiral, and their therapeutic effects are often associated with only one enantiomer. This compound itself, and other chiral mercapto acids, can serve as important intermediates and building blocks in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[10] The resolution of chiral amines is a frequent step in the synthesis of many pharmaceuticals, including certain antibiotics, antivirals, and central nervous system agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent, increase the concentration, or cool to a lower temperature. |
| Oily Precipitate Forms | The melting point of the diastereomeric salt is below the temperature of the solution. | Use a lower boiling point solvent or a solvent mixture. |
| Low Enantiomeric Excess (ee) | Insufficient solubility difference between diastereomers; co-precipitation. | Screen different solvents; perform multiple recrystallizations. |
| Low Yield | The less soluble diastereomer has significant solubility; loss during transfers. | Use a less polar solvent; ensure efficient filtration and washing with minimal cold solvent. |
Conclusion
Chiral resolution by diastereomeric salt formation using this compound is a powerful and classical method for obtaining enantiomerically pure amines. The success of this technique hinges on the differential solubility of the formed diastereomeric salts, which can be manipulated through careful selection of solvents and control of temperature. While requiring empirical optimization, this method offers a scalable and cost-effective route to chiral compounds that are essential for research, drug development, and the synthesis of fine chemicals.
References
- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.).
- Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. (2025, July 30). ResearchGate.
- Diastereomeric recrystallisation. (n.d.). In Wikipedia.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
-
Kiss, V., Egri, G., Bálint, J., & Fogassy, E. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116–120. [Link]. Retrieved from
- Chiral resolution. (n.d.). In Wikipedia.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health (NIH).
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH).
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
- The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. (n.d.).
- Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
- Resolution of Racemic Mixtures Complete 8 Methods. (n.d.). Scribd.
- Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. (2025, August 7). ResearchGate.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2025, August 9). ResearchGate.
- Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). OpenStax.
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- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Chiral Separation of 2-Mercaptobutyric Acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-Mercaptobutyric acid. The direct chiral separation was achieved on a macrocyclic glycopeptide-based chiral stationary phase (CSP), demonstrating excellent resolution and peak symmetry. This method is crucial for researchers, scientists, and drug development professionals involved in the analysis and quality control of chiral compounds where one enantiomer may exhibit different pharmacological or toxicological properties. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property in pharmaceutical and life sciences, as enantiomers of a chiral molecule can exhibit markedly different biological activities. 2-Mercaptobutyric acid, a chiral thiol and carboxylic acid, is a valuable building block in organic synthesis and a potential component of pharmacologically active molecules. Consequently, the ability to separate and quantify its enantiomers is of paramount importance for efficacy, safety, and regulatory compliance.[1] This application note details a direct HPLC method, which is often preferred over indirect methods to avoid potential complications from derivatization.[2][3]
The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] This interaction, which must differ for each enantiomer, is often described by the "three-point interaction" model, although other interaction mechanisms also contribute.[2][4] The choice of the chiral stationary phase (CSP) is therefore the most critical factor in developing a successful chiral separation method.[5][6]
Causality Behind Experimental Choices
For the separation of a chiral molecule containing both a carboxylic acid and a thiol group, like this compound, a CSP with multiple interaction capabilities is desirable. Macrocyclic glycopeptide-based CSPs, such as the Astec® CHIROBIOTIC® series, are particularly well-suited for this purpose. These phases offer a complex array of interaction sites, including ionic, hydrogen bonding, and π-π interactions, making them versatile for separating a wide range of chiral compounds, including acids.[4][7][8] Specifically, the Astec® CHIROBIOTIC® V2 was selected for this application due to its enhanced selectivity and capacity, particularly in polar organic and polar ionic modes, which are highly compatible with mass spectrometry (MS) detection.[9]
The mobile phase composition is another critical parameter. A polar ionic mode, consisting of an organic solvent like methanol with volatile acidic and basic additives, was chosen. This mode is advantageous for its high efficiency and the ability to control the ionization state of both the analyte and the CSP, thereby influencing the enantioselective interactions.[7] The use of volatile additives also ensures compatibility with LC-MS for applications requiring higher sensitivity and specificity.
Materials and Methods
3.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm
-
Reagents:
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Racemic this compound standard
-
(R)-2-Mercaptobutyric acid and (S)-2-Mercaptobutyric acid enantiomeric standards (if available for peak identification)
-
3.2. Preparation of Mobile Phase and Sample
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v). The mobile phase should be freshly prepared and degassed before use.
-
Sample Diluent: Mobile Phase.
-
Standard Solution: Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Protocol: Step-by-Step Methodology
-
Column Installation and Equilibration:
-
Install the Astec® CHIROBIOTIC® V2 column in the HPLC system.
-
Flush the column with 100% methanol for at least 30 minutes at a flow rate of 0.5 mL/min to remove the shipping solvent.[10]
-
Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
-
HPLC System Parameters:
-
Set the HPLC parameters as detailed in the table below.
Parameter Value Column Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm Mobile Phase Methanol / Acetic Acid / Triethylamine (100/0.1/0.1, v/v/v) Flow Rate 1.0 mL/min Column Temperature 25 °C Injection Volume 10 µL Detection UV at 210 nm -
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared racemic this compound standard solution.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
If individual enantiomeric standards are available, inject them separately to confirm the elution order.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of Rs > 1.5 is considered baseline separation.
-
Determine the retention times (tR), peak areas (A), and calculate the selectivity factor (α) and enantiomeric excess (%ee) if applicable.
-
Visualization of the Experimental Workflow
Caption: Workflow for the chiral separation of this compound.
Expected Results and Discussion
Under the specified conditions, the enantiomers of this compound are expected to be well-resolved with a resolution factor (Rs) significantly greater than 1.5. The chromatogram should display two sharp, symmetrical peaks. The selectivity factor (α), a measure of the separation between the two enantiomer peaks, is also anticipated to be high, indicating a strong stereoselective interaction with the CHIROBIOTIC® V2 stationary phase.
The mechanism of separation on this macrocyclic glycopeptide CSP is multifaceted. The carboxylic acid moiety of this compound can engage in ionic interactions with the protonated amine groups on the vancomycin selector.[7][8] Simultaneously, the thiol group and other parts of the molecule can participate in hydrogen bonding and dipole-dipole interactions. The rigid, basket-like structure of the vancomycin molecule creates a chiral environment where these multiple interactions lead to a difference in the binding affinity of the two enantiomers, resulting in their chromatographic separation.
Troubleshooting:
-
Poor Resolution: If resolution is suboptimal, consider adjusting the mobile phase composition. Varying the concentration of the acidic and basic additives can significantly impact selectivity. Lowering the column temperature may also improve resolution in some cases.[10]
-
Peak Tailing: Peak tailing for acidic compounds can often be mitigated by adjusting the concentration of the acidic modifier in the mobile phase. Ensure the sample is fully dissolved in the mobile phase.
-
Irreproducible Retention Times: This may be due to insufficient column equilibration or changes in the mobile phase composition. Always allow adequate time for the column to equilibrate and use freshly prepared mobile phase.
Conclusion
This application note provides a reliable and robust HPLC method for the chiral separation of this compound enantiomers using a macrocyclic glycopeptide-based chiral stationary phase. The described protocol is straightforward to implement and offers excellent resolution and peak shape. This method is suitable for routine quality control analysis and can be adapted for more sensitive detection by coupling with a mass spectrometer. The principles and strategies discussed herein can also serve as a valuable starting point for developing chiral separation methods for other acidic and thiol-containing compounds.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Toyooka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. In Chiral Separations: Methods and Protocols (Vol. 970, pp. 233–248). Humana Press. [Link]
- Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
-
Popa, G., & Udrescu, Ș. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(11), 2833–2855. [Link]
- Sigma-Aldrich. (n.d.). Operating Instructions for CHIROBIOTIC™ LC Stationary Phases.
- SelectScience. (n.d.). Astec CHIROBIOTIC™ V2 Chiral HPLC Column reviews.
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns.
-
Imiołek, M., & Krzek, J. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7352. [Link]
- Obrnuta faza. (n.d.). Astec Chirobiotic™ HPLC Columns.
- Regis Technologies. (n.d.). Regis' Chiral Stationary Phases - HPLC.
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral HPLC & SFC Columns. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Yamamoto, H., Fujiwara, T., Funatsu, T., & Tsunoda, M. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(11), 3169. [Link]
-
Chen, D., Wang, S., & Zhou, Z. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375–1382. [Link]
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2-Mercaptobutyric acid in the synthesis of radiopharmaceuticals
Application Notes & Protocols
Topic: The Role and Application of 2-Mercaptobutyric Acid and its Analogues in the Synthesis of Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals in the field of nuclear medicine and radiopharmaceutical chemistry.
Abstract: The synthesis of stable, target-specific radiopharmaceuticals is foundational to modern nuclear medicine. A critical component of a metal-based radiopharmaceutical is the chelating agent, which securely binds the radioisotope to a targeting molecule. This guide provides an in-depth examination of the role of mercapto-containing ligands, using this compound as a model, in the synthesis of radiopharmaceuticals, with a primary focus on Technetium-99m (99mTc). We will explore the fundamental coordination chemistry, provide detailed protocols for a representative radiolabeling procedure, outline essential quality control measures, and discuss the overarching principles of Good Manufacturing Practices (GMP) that ensure product safety and efficacy.
The Foundational Chemistry of Technetium-99m Chelation
Technetium-99m is the workhorse of diagnostic nuclear medicine due to its nearly ideal nuclear properties, including a 6.01-hour half-life and the emission of a 140 keV gamma photon, which is readily detected by SPECT cameras.[1][2] However, its versatile chemistry, which allows it to form stable complexes with a wide variety of chelating agents, is equally important.[3]
99mTc is typically obtained from a 99Mo/99mTc generator as the pertechnetate anion ([99mTcO4]-), in which technetium is in its highest oxidation state (+7).[1][2] In this state, it does not readily form stable complexes. Therefore, the first step in virtually all 99mTc radiopharmaceutical preparations is the reduction of Tc(VII) to a lower, more reactive oxidation state (commonly +1, +3, +4, or +5). This is typically achieved using a reducing agent, with stannous chloride (SnCl2) being the most common choice in commercial kits.[2][4]
Once reduced, the technetium atom can act as a Lewis acid, accepting pairs of electrons from donor atoms within a ligand to form a stable coordination complex, or chelate.[2] The choice of ligand is critical, as it dictates the physicochemical properties (e.g., size, charge, lipophilicity) of the final radiopharmaceutical, which in turn governs its biodistribution.
The Critical Role of the Mercaptide Donor Group
According to Pearson's Hard-Soft Acid-Base (HSAB) theory, soft Lewis acids prefer to bind with soft Lewis bases.[5] Reduced technetium species are considered soft acids. The thiol group (-SH) of molecules like this compound is a soft base, especially after deprotonation to the thiolate or mercaptide form (-S-). This results in the formation of a strong, stable covalent bond between the sulfur atom and the technetium center. This principle is the cornerstone of highly successful 99mTc chelating systems like MAG3 (Mercaptoacetylglycylglycylglycine), which demonstrate rapid and efficient renal clearance.[6]
The combination of soft sulfur donors with intermediate nitrogen or hard oxygen donors in a multidentate ligand allows for the formation of highly stable coordination complexes that prevent the release of the radiometal in vivo.[7][8]
This compound: A Model Ligand
This compound provides a simple yet effective model for understanding the principles of mercaptide chelation. It contains both a soft thiol donor and a hard carboxylic acid donor, making it a potential bidentate (two-toothed) chelator.
Caption: Chemical structure of this compound.
While not typically used as a standalone chelator for clinical radiopharmaceuticals, its functional groups are representative of those incorporated into more complex bifunctional chelators (BFCs). A BFC contains the metal-chelating portion and a reactive functional group that allows it to be covalently attached to a biologically active molecule (e.g., a peptide or antibody) responsible for targeting diseased tissue.[5][9]
Caption: Conceptual diagram of 99mTc chelation by a mercapto-acid.
Synthesis and Quality Control of a 99mTc-Mercapto-Acid Complex: A General Protocol
This section provides a generalized protocol for the preparation of a 99mTc-labeled compound using a lyophilized "cold kit" containing a mercapto-acid-based ligand. This process is representative of many routine radiopharmaceutical preparations in a clinical or research setting.
Overall Experimental Workflow
The synthesis of a kit-based radiopharmaceutical is a streamlined process designed for safety, efficiency, and reproducibility.
Caption: High-level workflow for kit-based radiopharmaceutical synthesis.
Materials and Equipment
-
Reagents:
-
Sterile, pyrogen-free Sodium Pertechnetate ([99mTcO4]-) Injection, USP, eluted from a commercial 99Mo/99mTc generator.
-
Lyophilized kit vial containing the mercapto-acid ligand, a stannous salt (e.g., SnCl2) as a reducing agent, and potentially buffers or stabilizers.
-
Sterile 0.9% Sodium Chloride for Injection, USP.
-
Quality Control Solvents (e.g., Acetone, Saline).
-
-
Equipment:
-
Lead-shielded vial container ("pig").
-
Calibrated dose calibrator.
-
Sterile syringes and needles.
-
Instant Thin-Layer Chromatography (ITLC) strips (e.g., silica gel impregnated).
-
Chromatography development tank.
-
Well counter or radio-TLC scanner for measuring radioactivity on strips.
-
Step-by-Step Radiolabeling Protocol
CAUSALITY NOTE: This protocol must be performed in a facility that complies with regulations for handling radioactive materials, such as a laminar flow hood or hot cell, to ensure sterility and radiation safety.[10][11]
-
Preparation: Place the lyophilized kit vial in a lead-shielded container. Using a sterile alcohol wipe, disinfect the rubber septum of the vial.
-
Eluate Assay: Elute the 99Mo/99mTc generator according to the manufacturer's instructions. Measure the total activity of the eluate in a dose calibrator. Calculate the required volume to achieve the desired final product activity.
-
Reconstitution: Using a sterile syringe, draw the calculated volume of [99mTcO4]- eluate. To minimize air pressure buildup, it is good practice to first inject a similar volume of air into the eluate vial before drawing the liquid.
-
Labeling Reaction: Carefully inject the [99mTcO4]- eluate into the shielded kit vial. Gently swirl the vial to ensure the lyophilized powder is fully dissolved. Do not shake vigorously , as this can cause protein denaturation if the ligand is a peptide.
-
Scientific Rationale: The addition of the aqueous pertechnetate initiates two simultaneous processes: the stannous ions reduce the Tc(VII) to a lower oxidation state, and the now-reactive technetium is immediately complexed by the mercapto-acid ligand present in vast molar excess.
-
-
Incubation: Allow the vial to stand at room temperature for the time specified in the kit's package insert (typically 5-15 minutes). This incubation period ensures the labeling reaction proceeds to completion.
-
Final Assay: Before use, measure the total activity of the final radiopharmaceutical in the dose calibrator and record the time of measurement.
Protocol: Quality Control (Radiochemical Purity)
CAUSALITY NOTE: Quality control is a non-negotiable step in radiopharmaceutical production. It ensures that the vast majority of the radioactivity is in the desired chemical form, which is essential for accurate diagnosis and minimizing unnecessary radiation dose to the patient from impurities.[12]
A common and rapid QC method is Instant Thin-Layer Chromatography (ITLC). This method separates different radioactive species based on their solubility in a mobile phase. For a typical 99mTc-kit, we need to quantify three potential species:
-
99mTc-Chelate: The desired radiopharmaceutical.
-
Free Pertechnetate ([99mTcO4]-): Unreacted technetium, resulting from incomplete labeling.
-
Reduced/Hydrolyzed Technetium (99mTc-RH): Reduced technetium that has formed insoluble colloids instead of binding to the ligand.
A two-strip system is often employed:
Procedure:
-
Spotting: Place a small drop (≈1-2 µL) of the final product about 1 cm from the bottom of two ITLC strips. Allow the spots to dry for 30-60 seconds.
-
Development:
-
Place Strip 1 into a chromatography tank containing a suitable polar organic solvent (e.g., Acetone or Methyl Ethyl Ketone). This solvent will carry the soluble pertechnetate to the top (solvent front, Rf = 1.0), while the 99mTc-Chelate and 99mTc-RH remain at the origin (Rf = 0).
-
Place Strip 2 into a tank containing an aqueous solvent (e.g., 0.9% Saline). This solvent will carry both the 99mTc-Chelate and the free pertechnetate to the solvent front (Rf = 1.0), while the insoluble 99mTc-RH remains at the origin (Rf = 0).
-
-
Analysis: Once the solvent has migrated near the top of the strips, remove them and allow them to dry. Cut each strip in half (at the midpoint) and measure the radioactivity of the top and bottom halves in a well counter.
Data Interpretation & Calculation:
| Species | Strip 1 (Acetone) | Strip 2 (Saline) | Location on Strip |
| 99mTc-Chelate | Stays at Origin | Moves with Front | Bottom (Strip 1), Top (Strip 2) |
| Free [99mTcO4]- | Moves with Front | Moves with Front | Top (Strip 1), Top (Strip 2) |
| 99mTc-RH | Stays at Origin | Stays at Origin | Bottom (Strip 1), Bottom (Strip 2) |
-
Calculation 1 (from Strip 1): % Free [99mTcO4]- = (Counts in Top Half / Total Counts on Strip) x 100
-
Calculation 2 (from Strip 2): % 99mTc-RH = (Counts in Bottom Half / Total Counts on Strip) x 100
-
Final Calculation: % Radiochemical Purity (RCP) of 99mTc-Chelate = 100% - (% Free [99mTcO4]-) - (% 99mTc-RH)
For most clinical applications, the required RCP is >90%.
GMP and Safety in Radiopharmaceutical Synthesis
The production of radiopharmaceuticals is governed by stringent Good Manufacturing Practices (GMP) to ensure they are safe and effective.[10][13] The unique nature of these products—their radioactivity and short half-lives—presents special challenges.[14]
-
Personnel and Training: All personnel must receive comprehensive training in GMP principles, aseptic techniques (for sterile products), and radiation safety procedures.[10][13]
-
Facility Design: Manufacturing must occur in controlled environments. This includes:
-
Cleanrooms: To prevent microbial and particulate contamination of sterile products.[10]
-
Radiation Shielding: Hot cells and shielded containers are used to protect operators from radiation exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.[11]
-
Ventilation: Areas where radioactivity is handled are typically maintained under negative pressure relative to surrounding areas to prevent the escape of airborne radioactive contaminants.[13]
-
-
Documentation: Every step of the manufacturing process, from raw material receipt to final product release, must be meticulously documented in batch records.[10] This ensures traceability and accountability.
-
Stability and Radiolysis: High levels of radioactivity can generate free radicals that damage the radiopharmaceutical, a process called radiolysis. To mitigate this, antioxidants such as gentisic acid, ascorbic acid, or methionine may be included in the formulation.[15]
Conclusion
The thiol group, as exemplified by model compounds like this compound, is a powerful tool in the design of chelating agents for radiopharmaceuticals. Its ability to form strong, stable bonds with soft radiometals like Technetium-99m is fundamental to the creation of reliable imaging agents. The successful translation of these chemical principles into clinical practice depends on robust, well-validated protocols that encompass not only the labeling reaction itself but also rigorous quality control and adherence to the principles of GMP. By understanding the causality behind each step—from the initial reduction of technetium to the rationale for specific QC solvents—researchers and practitioners can ensure the consistent production of high-quality radiopharmaceuticals for patient care.
References
- Fritzberg, A. R., Kasina, S., Eshima, D., & Johnson, D. L. (1986). Synthesis and biological evaluation of technetium-99m MAG3 as a hippuran replacement. Journal of Nuclear Medicine, 27(1), 111-116.
-
Galli, F., et al. (2020). A Picture of Modern Tc-99m Radiopharmaceuticals: Production, Chemistry, and Applications in Molecular Imaging. Molecules, 25(3), 639. [Link]
- International Atomic Energy Agency. (2021). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. IAEA.
- Nabati, M., et al. (2018). A novel two-step method for synthesis, purification and characterization of mebrofenin in Pars Isotope Company. Iranian Journal of Organic Chemistry, 10(1), 2281-2285.
- Yaraghchi, A. A., & Najafi, R. (1995). Synthesis, formulation and quality control of Mebrofenin (BRIDA) as a 99mTc-KIT for cholescintigraphy. Iranian Journal of Nuclear Medicine, 3(2), 21-33.
-
Alberto, R. (2007). Organometallic Complexes of Technetium. ResearchGate. [Link]
- CRB. (n.d.). Radiopharmaceuticals: A guide for manufacturers. CRB.
- Jurisson, S. S. (n.d.). Technetium Radiopharmaceutical Chemistry. The University of New Mexico.
- World Health Organization. (2003). Annex 3: Guidelines on Good Manufacturing Practices for radiopharmaceutical products. WHO.
-
Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
-
Vögtle, F. (2012). Chelating agents and their use in radiopharmaceutical sciences. Journal of Labelled Compounds and Radiopharmaceuticals, 55(3), 87-101. [Link]
-
Chatalic, K. L. S., et al. (2012). Synthesis of 99mTc(CO)3‐mebrofenin via [99mTc(OH2)3(CO)3]+ precursor and comparative pharmacokinetics studies with 99mTc‐mebrofenin. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 28-33. [Link]
-
World Health Organization. (2022). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. WHO Technical Report Series, No. 1044. [Link]
- Concept Heidelberg. (n.d.). GMP and Quality Requirements for Radiopharmaceuticals. Concept Heidelberg.
-
Salih, A. K. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan. [Link]
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Weerakkody, Y., & Gaillard, F. (2021). Technetium-99m agents. Radiopaedia.org. [Link]
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Ocampo-García, B. E., et al. (2023). Synthesis and Evaluation of 99mTc(I) Tricarbonyl Complexes Derived from Flutamide as Potential Radiopharmaceuticals for Prostate Cancer Imaging. Molecules, 28(2), 820. [Link]
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Salih, A. K. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan. [Link]
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Marion, C., et al. (2024). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Molecules, 29(10), 2298. [Link]
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Price, E. W. (2018). The Radiopharmaceutical Chemistry of Technetium-99m. ResearchGate. [Link]
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Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. ResearchGate. [Link]
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Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
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Lodi, F., et al. (2012). Synthesis of oncological [11C]radiopharmaceuticals for clinical PET. Nuclear Medicine and Biology, 39(4), 447-460. [Link]
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Wellendorph, P., et al. (2010). Novel radioiodinated γ-hydroxybutyric acid analogues for radiolabeling and Photolinking of high-affinity γ-hydroxybutyric acid binding sites. Journal of Pharmacology and Experimental Therapeutics, 333(2), 513-521. [Link]
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Biricová, V., & Kuruc, J. (2012). Synthesis of the Radiopharmaceuticals for Positron emission tomography. Omega Info. [Link]
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Gauthier, M., et al. (2020). Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats. Pharmaceutics, 12(6), 487. [Link]
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Ladouceur, S. (2021). Development of sulfur-rich chelators for incorporation of soft and intermediate theranostic radiometals into radiopharmaceuticals. Simon Fraser University. [Link]
-
Lattanze, J. R. (2021). Chapter 12: Radiopharmaceutical Chemistry: PET Agents. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). PharmacyLibrary. [Link]
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Gauthier, M., et al. (2020). Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats. PubMed. [Link]
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Vallabhajosula, S. (2020). 2 Radiopharmaceuticals for Clinical SPECT Studies. Radiology Key. [Link]
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Almac Group. (n.d.). Radiopharmaceutical Precursors. Almac. [Link]
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Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
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Scott, P. J. H., et al. (2024). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 9(1), 22. [Link]
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Application of 2-Mercaptobutyric Acid in Enzyme Inhibition Assays: A Technical Guide
Introduction
2-Mercaptobutyric acid is a small molecule organic compound featuring both a carboxylic acid and a thiol (sulfhydryl) group. It is this thiol group that confers the molecule's potent ability to interact with and inhibit specific classes of enzymes, particularly metalloenzymes. The unique chemistry of the thiol group, especially its high affinity for metal ions, makes this compound and related thiol-containing compounds valuable tools in biochemical research and early-stage drug discovery.[1][2] They serve as classic examples of active-site directed inhibitors, providing a clear and demonstrable mechanism of action.
This technical guide provides an in-depth exploration of the scientific principles behind this compound's inhibitory activity and delivers detailed, field-proven protocols for its application in enzyme inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to characterize enzyme function, screen for novel inhibitors, or understand the fundamental kinetics of enzyme-inhibitor interactions. We will focus on its application against zinc-dependent metalloproteinases, a class of enzymes implicated in numerous physiological and pathological processes.[3][4]
Section 1: Scientific Principles and Mechanism of Action
A thorough understanding of the underlying chemical principles is critical for designing robust and reliable inhibition assays. The efficacy of this compound as an inhibitor is not arbitrary; it is a direct consequence of the chemical reactivity of its thiol group and the specific architecture of its target enzymes.
The Unique Chemistry of the Thiol Group
The functional core of this compound in the context of enzyme inhibition is its sulfhydryl group (-SH). Thiols possess several key chemical properties:
-
Metal Coordination: The sulfur atom in a thiol is a soft Lewis base, giving it a very high affinity for soft Lewis acid metal ions. In biological systems, this makes it an excellent chelator for zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and other transition metals that are often found in the active sites of enzymes.[2][5]
-
Nucleophilicity: Upon deprotonation to the thiolate anion (-S⁻), the group becomes a powerful nucleophile, capable of participating in various biochemical reactions.[6] While less central to its role in inhibiting metalloenzymes, this property is crucial for its interaction with other enzyme classes.
-
Redox Activity: The thiol group can undergo reversible oxidation to form disulfide bonds (-S-S-). This chemistry is fundamental to cellular redox homeostasis but also means that assay conditions, such as the presence of other reducing agents, must be carefully considered.[5]
Primary Mechanism: Inhibition of Zinc-Metalloproteinases
Many enzymes, including Matrix Metalloproteinases (MMPs) and carboxypeptidases, are zinc-dependent for their catalytic activity.[4] The active site of these enzymes features a Zn²⁺ ion coordinated by amino acid residues (typically histidine or glutamate). This zinc ion is essential for catalysis, often by activating a water molecule that performs a nucleophilic attack on the substrate's peptide bond.[7]
This compound acts as a potent inhibitor by directly targeting this catalytic zinc ion. The thiol group displaces the activated water molecule and coordinates with the Zn²⁺, effectively "poisoning" the active site and preventing substrate binding or catalysis.[8] This direct, high-affinity binding to the catalytic metal is the primary mechanism of inhibition for this class of compounds.
Caption: Mechanism of metalloenzyme inhibition by this compound.
Fundamentals of Enzyme Inhibition Kinetics
To quantify the potency and understand the mechanism of an inhibitor, kinetic analysis is essential.
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency but can vary with substrate concentration.
-
Kᵢ (Inhibition constant): This is an intrinsic measure of the affinity of the inhibitor for the enzyme. Unlike the IC₅₀, it is a true constant.
-
Mode of Inhibition: By measuring enzyme kinetics at varying concentrations of both substrate and inhibitor, the mode of inhibition can be determined. Thiol-based zinc chelators like this compound often act as competitive inhibitors because they bind to the active site and directly compete with the substrate.[9][10] On a Lineweaver-Burk plot, this is characterized by an increase in the apparent Kₘ with no change in Vₘₐₓ.[11][12]
Section 2: Materials and Reagent Preparation
Meticulous preparation is the foundation of a successful and reproducible assay.
Key Reagents and Properties
| Reagent | Purpose | CAS Number | Molecular Weight | Key Properties |
| This compound | Inhibitor | 26473-48-3 | 120.17 g/mol | Liquid, pKa ~3.53.[13][14] |
| Carboxypeptidase A | Target Enzyme | 11075-17-5 | ~34.5 kDa | Zinc-metalloproteinase. |
| Hippuryl-L-phenylalanine | Substrate | 2018-63-5 | 356.39 g/mol | Specific substrate for Carboxypeptidase A. |
| Tris-HCl | Buffer | 77-86-1 (Tris) | 121.14 g/mol | Common biological buffer. |
| NaCl | Salt | 7647-14-5 | 58.44 g/mol | Used to maintain ionic strength. |
Preparation of Stock Solutions
Causality Note: Preparing concentrated stock solutions in appropriate solvents is crucial for minimizing the volume of solvent added to the final assay, thereby preventing potential interference with enzyme activity.
-
This compound Stock (100 mM):
-
Due to its density (~1.159 g/mL), it is most accurate to prepare the stock by mass.
-
Weigh 12.02 mg of this compound and dissolve in 1.0 mL of 100% DMSO.
-
Aliquot into small volumes and store at -20°C to prevent repeated freeze-thaw cycles.
-
-
Carboxypeptidase A Stock (1 mg/mL):
-
Dissolve lyophilized powder in cold 10% LiCl solution.
-
Determine the precise concentration spectrophotometrically at 278 nm (extinction coefficient varies by supplier).
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can denature the enzyme.
-
-
Substrate Stock (50 mM Hippuryl-L-phenylalanine):
-
Dissolve 267.3 mg in 15 mL of deionized water.
-
Add 1 M NaOH dropwise while stirring until the substrate is fully dissolved.
-
Adjust the final volume to 15.0 mL with deionized water.
-
Store at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
-
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5):
-
Dissolve 6.06 g of Tris base and 5.84 g of NaCl in ~900 mL of deionized water.
-
Adjust pH to 7.5 with 1 M HCl.
-
Bring the final volume to 1.0 L.
-
Filter sterilize and store at 4°C.
-
Safety and Handling of this compound
As a Senior Application Scientist, it is my responsibility to emphasize that safety is paramount. This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[15] It also has a strong, unpleasant odor characteristic of thiol compounds.
-
Handling: Always work in a certified chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discard down the drain.[16]
Section 3: Experimental Protocols
The following protocols are designed to be self-validating by including essential controls. The provided plate layout ensures that background signal and uninhibited enzyme activity are measured alongside the test conditions.
Caption: General experimental workflow for IC₅₀ determination.
Protocol 1: IC₅₀ Determination against Carboxypeptidase A
Assay Principle: This assay measures the hydrolysis of the substrate Hippuryl-L-phenylalanine by Carboxypeptidase A. The reaction releases hippuric acid and phenylalanine. The rate can be monitored by the decrease in absorbance at 254 nm as the peptide bond is cleaved.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your 100 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.). This will be used to create the final assay concentrations.
-
Plate Setup: Use a UV-transparent 96-well plate. Prepare wells in triplicate according to the layout below.
-
Reagent Addition (Pre-incubation):
-
To each well, add 175 µL of Assay Buffer.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for controls).
-
Add 10 µL of a working solution of Carboxypeptidase A (e.g., 2 µg/mL in Assay Buffer) to all wells except the "No Enzyme" controls. Add 10 µL of Assay Buffer to these control wells.
-
Mix gently by pipetting or tapping the plate.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 15 µL of 5 mM Hippuryl-L-phenylalanine working solution (diluted in Assay Buffer) to all wells to start the reaction. The final volume is 202 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 254 nm. Take readings every 60 seconds for 30 minutes at 37°C.
Example Plate Layout:
| 1-3 | 4-6 | 7-9 | 10-12 | |
| A | 100 µM Inhibitor | 1 µM Inhibitor | 10 nM Inhibitor | 0.1 nM Inhibitor |
| B | 50 µM Inhibitor | 0.5 µM Inhibitor | 5 nM Inhibitor | 100% Activity (DMSO) |
| C | 10 µM Inhibitor | 0.1 µM Inhibitor | 1 nM Inhibitor | 0% Activity (No Enzyme) |
| D | 5 µM Inhibitor | 50 nM Inhibitor | 0.5 nM Inhibitor | Substrate Blank (No E/I) |
Protocol 2: Kinetic Analysis for Mode of Inhibition
Assay Principle: This experiment expands on the IC₅₀ assay by varying the concentrations of both the inhibitor and the substrate. The resulting reaction rates are used to construct Lineweaver-Burk plots to determine the mode of inhibition.
Procedure:
-
Setup: Prepare a matrix of reaction conditions. You will need several concentrations of this compound (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ) and several concentrations of the substrate, Hippuryl-L-phenylalanine (e.g., 0.2 x Kₘ, 0.5 x Kₘ, 1 x Kₘ, 2 x Kₘ, 5 x Kₘ).
-
Execution: For each combination of inhibitor and substrate concentration, perform the kinetic assay as described in Protocol 1. Ensure you run each condition in triplicate.
-
Data Collection: For each reaction, determine the initial velocity (v₀). This is the slope of the linear portion of the absorbance vs. time curve.
Section 4: Data Analysis and Interpretation
Raw data from the plate reader must be processed to yield meaningful biological insights.
Calculating Percentage Inhibition and IC₅₀
-
Determine Reaction Rates: Calculate the initial velocity (v₀) for each well by finding the slope (mOD/min) of the linear phase of the reaction.
-
Normalize Data:
-
Average the rates for the "100% Activity" control (v_max).
-
Average the rates for the "0% Activity" control (v_bkg).
-
-
Calculate % Inhibition: For each inhibitor concentration, use the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_bkg) / (v_max - v_bkg))
-
Plot IC₅₀ Curve: Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (e.g., three-parameter log-logistic) to determine the IC₅₀ value.[17]
Kinetic Data Analysis: Lineweaver-Burk Plot
For the data from Protocol 2, you must transform the initial velocities (v₀) and substrate concentrations ([S]).
-
Calculate Reciprocals: For each data point, calculate 1/v₀ and 1/[S].
-
Plot the Data: Create a Lineweaver-Burk plot by graphing 1/v₀ (Y-axis) versus 1/[S] (X-axis). You will have a separate line for each concentration of this compound.
-
Analyze the Plot:
-
Y-intercept: Corresponds to 1/Vₘₐₓ.
-
X-intercept: Corresponds to -1/Kₘ.
-
Slope: Corresponds to Kₘ/Vₘₐₓ.
-
By observing how the lines on the plot change in the presence of the inhibitor, you can determine the mode of inhibition.[12][18]
Caption: Logic for interpreting Lineweaver-Burk plots.
Section 5: Troubleshooting and Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | Substrate auto-hydrolysis; Contaminated buffer. | Run substrate blank controls; Prepare fresh buffer and filter sterilize. |
| No enzyme activity | Enzyme denatured; Incorrect buffer pH; Substrate degraded. | Use a fresh aliquot of enzyme; Verify buffer pH; Prepare fresh substrate. |
| Poor reproducibility (high CV%) | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes; Ensure consistent pre-incubation and assay temperatures. |
| Inhibitor appears inactive | Inhibitor precipitated in assay buffer; Inhibitor degraded. | Check inhibitor solubility in final assay conditions (lower %DMSO if needed); Use fresh inhibitor stock. |
Field-Proven Insights:
-
Thiol Reactivity: Be aware that thiol compounds can be oxidized by air. While not typically an issue during a short assay, long-term storage of dilute solutions is not recommended.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay below 2% (ideally <1%), as higher concentrations can inhibit or denature many enzymes.[17]
-
Enzyme Purity: The purity of the enzyme is critical. Contaminating proteases can lead to non-specific substrate degradation and confounding results.
Conclusion
This compound serves as an exemplary tool for probing the function of metalloenzymes. Its straightforward mechanism of action, centered on the chelation of the catalytic metal ion by its thiol group, makes it an ideal model compound for educational and research purposes. By employing the robust, self-validating protocols detailed in this guide, researchers can accurately determine its inhibitory potency (IC₅₀) and elucidate its kinetic mode of action. The principles and methodologies presented here are not only specific to this compound but can also be adapted for the characterization of other novel enzyme inhibitors, forming a foundational part of the toolkit for any scientist in the fields of biochemistry, enzymology, and drug discovery.
References
-
Ager, D. J., et al. (1999). Design and synthesis of thiol containing inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 9(2), 195-200. [Link]
-
Bapat, R. A., et al. (2023). Design and Structural Evolution of Matrix Metalloproteinase Inhibitors. Archiv der Pharmazie. [Link]
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Wikipedia. [Link]
-
Orlandini, E., et al. (2007). Thiol supplementation inhibits metalloproteinase activity independent of glutathione status. The FASEB Journal. [Link]
-
Ondetti, M. A., et al. (1979). Design of Potent and Specific Inhibitors of Carboxypeptidases A and B. Biochemistry, 18(8), 1427-30. [Link]
-
Taylor & Francis. (n.d.). Thiol group – Knowledge and References. Taylor & Francis Online. [Link]
-
Remacle, A. G., & Shiryaev, S. A. (2019). Recent insights into natural product inhibitors of matrix metalloproteinases. Medicinal Chemistry Communications, 10(12), 2047-2061. [Link]
-
D'Autréaux, B., & Toledano, M. B. (2007). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 43(8), 1132-1144. [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Sabourault, D., et al. (1983). Effects of 2-mercaptoacetate in isolated liver mitochondria in vitro. Competitive inhibition of 3-hydroxybutyrate dehydrogenase and depression of the beta-oxidation pathway. Biochemical Pharmacology, 32(3), 537-541. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-mercaptobutanoic acid. PubChem Compound Database. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet for 2-Methylbutyric acid. DC Fine Chemicals. [Link]
-
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*. [Link]
-
Kim, D. H., et al. (2001). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid. Journal of the American Chemical Society, 123(44), 10986-10992. [Link]
-
de-Assis, L. C., & de-Melo, E. J. (2000). Kinetic analysis of inhibitor actions on enzymes. Brazilian Archives of Biology and Technology, 43(2). [Link]
-
Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content. [Link]
-
Patsnap Synapse. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. [Link]
-
Lee, S., et al. (2018). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. PLoS ONE, 13(7), e0201040. [Link]
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- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
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- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design of potent and specific inhibitors of carboxypeptidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 11. Khan Academy [khanacademy.org]
- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. guidechem.com [guidechem.com]
- 14. This compound CAS#: 26473-48-3 [amp.chemicalbook.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
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- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
2-Mercaptobutyric acid as a linker in bioconjugation chemistry
Application Note & Protocols
Topic: 2-Mercaptobutyric Acid: A Versatile Heterobifunctional Linker for Robust Bioconjugate Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biomolecules to payloads such as drugs, fluorophores, or nanoparticles is paramount. Bioconjugation chemistry provides the essential toolkit for creating these complex architectures, with the linker molecule playing a critical role in defining the stability, pharmacokinetics, and efficacy of the final conjugate.[1] this compound (2-MBA) emerges as a highly valuable, yet simple, heterobifunctional linker. Possessing a terminal carboxylic acid and a thiol group, it offers two orthogonal handles for covalent modification, enabling elegant, multi-step conjugation strategies.
This guide serves as an in-depth technical resource for leveraging 2-MBA in bioconjugation. We will explore the underlying chemical principles, provide strategic guidance for its application, and detail validated, step-by-step protocols for its use in modifying proteins and creating stable bioconjugates.
Physicochemical Properties of this compound
A foundational understanding of 2-MBA's properties is crucial for designing and troubleshooting conjugation experiments. Its structure features a carboxylic acid and a thiol group, providing two distinct points for chemical ligation.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂S | [2][3][4] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| CAS Number | 26473-48-3 | [2][3] |
| pKa (Carboxylic Acid) | ~3.53 | [2] |
| pKa (Thiol) | ~10-11 | N/A |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
The Chemistry of 2-MBA in Bioconjugation
The utility of 2-MBA stems from the distinct reactivity of its two functional groups, which can be addressed sequentially to build complex bioconjugates.
Amide Bond Formation via the Carboxyl Group
The carboxylic acid moiety of 2-MBA can be activated to react with primary amines, such as the ε-amino group of lysine residues on a protein's surface. The most common and effective method for this transformation in aqueous environments is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]
Mechanism:
-
Activation: EDC reacts with the carboxyl group of 2-MBA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water.[6][7]
-
Stabilization: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be reacted more efficiently with primary amines at physiologic pH.[7][8]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule, forming a stable and robust amide bond and releasing NHS.[7]
A Note on Stability: While robust, the thiosuccinimide bond can undergo a slow retro-Michael reaction in vivo, especially in the presence of high concentrations of other thiols like glutathione. [1][9][10]This can lead to premature payload release. To mitigate this, post-conjugation hydrolysis of the succinimide ring can be induced by a brief incubation at a slightly alkaline pH (e.g., 8.5-9.0), which forms a stable, ring-opened structure that is not susceptible to the retro-Michael reaction. [10][11]
Strategic Application: Two-Step Antibody Thiolation and Conjugation
A powerful application of 2-MBA is to introduce new, reactive thiol handles onto a biomolecule, such as an antibody, that is rich in surface-exposed lysines but may have its native cysteines occupied in structurally critical disulfide bonds. This "thiolation" strategy allows for precise control over the subsequent conjugation of a maleimide-activated payload, such as a cytotoxic drug for an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocols
Protocol 1: Thiolation of an Antibody with this compound
This protocol describes the introduction of thiol groups onto an antibody by coupling 2-MBA to surface lysine residues using EDC/NHS chemistry.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL
-
This compound (2-MBA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0)
-
Quenching Buffer: Hydroxylamine HCl (1 M, pH 8.5)
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Degassed PBS (Phosphate-Buffered Saline), pH 7.4 for buffer exchange
Equipment:
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettes
-
pH meter
-
Stir plate and stir bars (optional)
-
Chromatography system (FPLC/HPLC) or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the starting antibody is in an amine-free buffer, such as MES. If necessary, perform a buffer exchange using an SEC column or dialysis against the Reaction Buffer. Adjust the antibody concentration to 5-10 mg/mL.
-
Prepare Reagents: Crucially, prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture-sensitive.
-
Prepare a 100 mM solution of 2-MBA in Reaction Buffer.
-
Prepare a 200 mM solution of EDC in anhydrous DMSO or water.
-
Prepare a 200 mM solution of Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation and Conjugation:
-
To the antibody solution, add the 2-MBA solution to achieve a 50-fold molar excess relative to the antibody.
-
Immediately add EDC and Sulfo-NHS to the mixture to a final concentration of 5 mM each. This is a 2-stage, 1-pot reaction. The goal is to activate the 2-MBA in situ for reaction with the antibody lysines.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended): To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Immediately purify the thiolated antibody from excess reagents (2-MBA, EDC, NHS, and byproducts).
-
SEC Method: Equilibrate an appropriate SEC column with degassed PBS, pH 7.4. Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight protein peak. [12][13][14] * Dialysis Method: Transfer the reaction mixture to a dialysis cassette and dialyze against 4 changes of degassed PBS, pH 7.4, at 4°C.
-
-
Characterization: Determine the degree of thiolation (number of thiols per antibody) using Ellman's Reagent (DTNB assay).
Protocol 2: Conjugation of a Maleimide-Payload to the Thiolated Antibody
This protocol details the second step: coupling a maleimide-functionalized payload to the newly introduced thiol groups on the antibody.
Materials:
-
Purified, thiolated antibody from Protocol 1
-
Maleimide-activated payload (e.g., Maleimide-PEG4-Drug)
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.2, containing 5 mM EDTA
-
Purification: Size Exclusion Chromatography (SEC) column suitable for protein purification
Procedure:
-
Prepare Payload: Dissolve the maleimide-activated payload in a suitable, water-miscible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
To the thiolated antibody solution, add the maleimide-payload stock solution to achieve a 5- to 10-fold molar excess of maleimide over the calculated number of incorporated thiols.
-
Expert Tip: Add the payload stock dropwise while gently vortexing to avoid precipitation. The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. [15]3. Purification: Remove unreacted payload and any aggregates by SEC. [16][17] * Equilibrate the SEC column with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture and collect the fractions corresponding to the monomeric antibody conjugate peak.
-
Characterization of the Final Bioconjugate
Thorough characterization is essential to validate the synthesis and ensure the quality of the final conjugate.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration (A280) and calculate Drug-to-Antibody Ratio (DAR) if the payload has a distinct absorbance. | An average DAR value (e.g., 2-4 for a typical ADC). |
| Mass Spectrometry (ESI-MS) | Precisely measure the mass of the conjugate to confirm covalent modification and determine the distribution of species (DAR 0, 1, 2, etc.). [18][19][20] | A distribution of mass peaks, each corresponding to the antibody mass + n * (mass of linker + payload). [21] |
| Size Exclusion Chromatography (SEC) | Assess purity, homogeneity, and the presence of aggregates. [12][16] | A sharp, single peak for the monomeric conjugate, with minimal high molecular weight species (aggregates). |
| SDS-PAGE | Visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight for the conjugated antibody compared to the unconjugated starting material. |
Safety and Handling
This compound is a hazardous chemical. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. [22][23]Always consult the latest Safety Data Sheet (SDS) before use. [24][25]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
-
ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Available from: [Link]
-
ACS Publications. Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. Available from: [Link]
-
Spectroscopy Online. Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Available from: [Link]
-
MDPI. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available from: [Link]
-
Royal Society of Chemistry. Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Available from: [Link]
-
Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. Available from: [Link]
-
Spandidos Publications. Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Available from: [Link]
-
Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available from: [Link]
-
PubMed. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Available from: [Link]
-
ResearchGate. Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works... Available from: [Link]
-
ResearchGate. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Available from: [Link]
-
PubMed. Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Available from: [Link]
-
Chromatography Online. Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products. Available from: [Link]
-
ResearchGate. Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Available from: [Link]
-
National Institutes of Health (NIH). (S)-2-mercaptobutanoic acid. PubChem. Available from: [Link]
-
DC Fine Chemicals. Safety Data Sheet - 2-Methylbutyric acid. Available from: [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 26473-48-3 [chemicalbook.com]
- 4. (S)-2-mercaptobutanoic acid | C4H8O2S | CID 46737704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. itwreagents.com [itwreagents.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enovatia.com [enovatia.com]
- 20. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. bg.cpachem.com [bg.cpachem.com]
- 23. dcfinechemicals.com [dcfinechemicals.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of 2-Mercaptobutyric Acid in Peptide Synthesis
A Senior Application Scientist's Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating 2-Mercaptobutyric acid into their peptide synthesis workflows. As a non-canonical amino acid analogue with a reactive thiol group, this compound presents unique challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you anticipate, prevent, and troubleshoot common side reactions, ensuring the integrity and purity of your final peptide product. While much of the foundational knowledge is drawn from extensive experience with cysteine, a structurally similar amino acid, the principles and protocols herein are specifically tailored to the nuances of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary challenges with incorporating this compound into your peptide sequence stem from its nucleophilic thiol side chain. The most prevalent side reactions include:
-
Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acids, particularly upon exposure to air during cleavage and purification.
-
Disulfide Bond Formation: Two thiol groups can readily oxidize to form a disulfide bond. This can occur intramolecularly (forming a cyclic peptide) or intermolecularly, leading to dimerization or oligomerization of your peptide.[1]
-
Racemization: Like cysteine, the chiral center of this compound is prone to epimerization during the activation step of peptide coupling.[2][3] This is a critical issue as it can lead to diastereomeric impurities that are often difficult to separate and can impact the biological activity of your peptide.
-
Reaction with Scavengers and Protecting Groups: The thiol group can react with carbocations generated during the cleavage of side-chain protecting groups if not adequately scavenged. It can also participate in unwanted side reactions with certain protecting groups or during their removal.
Understanding these potential pitfalls is the first step toward developing a robust synthetic strategy.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My final peptide product shows significant dimerization or oligomerization upon analysis.
Q: I'm observing peaks in my HPLC and mass spectrometry data corresponding to dimers or higher-order oligomers of my target peptide. What is causing this and how can I prevent it?
A: This is a classic sign of intermolecular disulfide bond formation. When the thiol groups of two or more peptide chains react, they form disulfide bridges, leading to these higher molecular weight species. Here’s a breakdown of the cause and preventative measures:
Causality: The primary driver is the oxidation of unprotected thiol groups in a concentrated solution. During cleavage from the resin and subsequent workup, the newly deprotected thiols are highly reactive. If the peptide concentration is high, the probability of two peptide chains interacting is greater than an intramolecular interaction, favoring the formation of intermolecular disulfide bonds.
Preventative Strategies:
-
Optimize Cleavage Conditions: The choice of cleavage cocktail is critical. A cocktail containing reducing agents will help to keep the thiol in its reduced state.
-
High-Dilution Oxidation: If a disulfide bond is desired, perform the oxidation step at a high dilution (typically 0.1-1 mg/mL).[1] This statistically favors the formation of intramolecular disulfide bonds over intermolecular ones.
-
Control pH: The rate of disulfide bond formation is pH-dependent, with optimal rates typically observed between pH 8-9.[1] Carefully screen a range of pH values to find the sweet spot for your specific peptide.
Experimental Protocol: Cleavage of a this compound-Containing Peptide to Minimize Oxidation and Dimerization
-
Resin Preparation: Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail immediately before use. A recommended general-purpose cocktail for thiol-containing peptides is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.
-
Perform the cleavage under an inert atmosphere (nitrogen or argon) to minimize air oxidation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.
-
-
Drying: Dry the peptide pellet under vacuum.
Issue 2: My peptide shows a loss of stereochemical purity.
Q: I am observing diastereomeric impurities in my final product. How can I minimize racemization of the this compound residue during coupling?
A: Racemization at the α-carbon of this compound is a significant risk, particularly during the activation step. The mechanism often involves the formation of an oxazolone intermediate, which can readily deprotonate and reprotonate to form a mixture of enantiomers.[2][3]
Causality: Strong activating agents and the presence of base can accelerate the rate of oxazolone formation and subsequent racemization. Cysteine and its analogues are known to be particularly susceptible to this side reaction.[2]
Preventative Strategies:
-
Choice of Coupling Reagents:
-
Carbodiimides with Additives: Using diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a well-established method to minimize racemization.[2]
-
Onium Salts: While highly efficient, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts should be used with caution, as the required base can promote racemization. If used, a weaker base like N-methylmorpholine (NMM) is preferable to diisopropylethylamine (DIEA).
-
-
Pre-activation Time: Minimize the pre-activation time of the protected this compound before adding it to the resin-bound peptide.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
Experimental Protocol: Low-Racemization Coupling of Fmoc-2-Mercaptobutyric Acid(Trt)-OH
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF). Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-2-Mercaptobutyric acid(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for a short period (e.g., 2-5 minutes) at 0 °C.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or overnight at 4 °C for difficult couplings.
-
-
Monitoring and Capping:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, a second coupling can be performed. Any unreacted amino groups should be capped using acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Thiol Protecting Groups for this compound
The strategic use of protecting groups for the thiol functionality is paramount to a successful synthesis. The choice of protecting group will depend on the overall synthetic scheme, particularly if orthogonal protection is required for the synthesis of peptides with multiple disulfide bonds.
Table 1: Common Thiol Protecting Groups and their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Trityl | Trt | TFA-based cleavage cocktails (e.g., Reagent K) | Standard, acid-labile group suitable for most routine syntheses. |
| Acetamidomethyl | Acm | Iodine (I2), Mercury(II) acetate (Hg(OAc)2) | Stable to TFA, allowing for purification of the protected peptide. Useful for orthogonal disulfide bond formation. |
| tert-Butyl | tBu | Hg(OAc)2, Thallium(III) trifluoroacetate (Tl(TFA)3) | Stable to TFA and iodine. |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Highly acid-labile, allowing for selective deprotection on-resin. Ideal for on-resin disulfide bond formation. |
Visualizing the Workflow: Preventing Dimerization
The following diagram illustrates the critical steps in preventing the unwanted formation of peptide dimers during the cleavage and workup process.
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Mercaptobutyric Acid Mediated Reactions
Welcome to the technical support center for 2-Mercaptobutyric acid mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this compound, providing practical solutions to enhance reaction yields and product purity. As a bifunctional molecule containing both a thiol and a carboxylic acid group, this compound offers unique synthetic possibilities but also presents specific challenges. This document provides in-depth troubleshooting advice and detailed protocols to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is consistently giving low yields. What are the most common initial checks I should perform?
A1: When encountering low yields, it's crucial to systematically evaluate the fundamental aspects of your reaction setup. Start with the following checks:
-
Reagent Purity and Stability: Verify the purity of your this compound. Thiols can oxidize to disulfides over time, especially if not stored properly.[1] Consider purifying the acid before use if its purity is questionable. Ensure all other reagents and solvents are of appropriate grade and are anhydrous, as moisture can interfere with many reactions.
-
Inert Atmosphere: Reactions involving thiols are often sensitive to oxygen.[1] The presence of oxygen can lead to the formation of disulfide byproducts, thereby consuming the starting material and reducing the yield of the desired product. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Temperature: The stability of this compound can be temperature-dependent.[2] Excessively high temperatures can lead to decomposition or the formation of unwanted side products. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction temperature closely and consider optimizing it in small increments.
-
Stoichiometry of Reactants: Carefully re-evaluate the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can sometimes lead to the formation of byproducts.
Q2: I am observing the formation of a significant amount of disulfide byproduct in my reaction. How can I minimize this?
A2: Disulfide formation is a common side reaction when working with thiols. To minimize this, consider the following strategies:
-
Degassing Solvents: Before starting your reaction, thoroughly degas all solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.
-
Use of Reducing Agents: In some cases, adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help to maintain the thiol in its reduced state. However, be mindful that these reagents may interfere with your desired reaction.
-
pH Control: The rate of thiol oxidation can be pH-dependent. While specific data for this compound is limited, in general, thiol oxidation is faster at higher pH. If your reaction conditions permit, consider running the reaction at a neutral or slightly acidic pH.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Follow these guidelines:
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3] Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended.
-
Inert Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.
-
Handling: Due to its strong and unpleasant odor, always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides for Specific Reactions
Esterification Reactions
Low yields in Fischer esterification reactions involving this compound are a common issue. The equilibrium nature of this reaction requires specific strategies to favor product formation.
Problem: Low conversion to the ester.
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[4] | Use a large excess of the alcohol to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[4] |
| Insufficient Catalyst | An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4] | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Steric Hindrance | The bulky nature of the alcohol or substituents near the carboxylic acid group can slow down the reaction rate. | Increase the reaction time and/or temperature. Consider using a less sterically hindered alcohol if possible. |
| Side Reactions | At elevated temperatures, side reactions such as dehydration of the alcohol or ether formation may occur. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and the minimization of side products. |
Experimental Protocol: Optimizing Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (5-10 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Amide Coupling Reactions
The formation of an amide bond between this compound and an amine often requires the use of coupling reagents. Low yields can result from several factors related to the choice of reagents and reaction conditions.
Problem: Inefficient amide bond formation.
| Potential Cause | Explanation | Recommended Solution |
| Poor Activation of Carboxylic Acid | The carboxylic acid must be activated to a more reactive species for the amine to attack. The choice of coupling reagent is critical. | Use a reliable coupling reagent such as EDC/HOBt, HATU, or BOP. The addition of HOBt or HOAt can suppress side reactions and improve yields.[5][6] |
| Unreactive Amine | Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[5] | Increase the reaction temperature and/or reaction time. Consider using a more potent coupling reagent. |
| Side Reaction with Coupling Reagent | Some coupling reagents can react with the amine to form a guanidinium byproduct, reducing the amount of amine available for the desired reaction. | The order of addition of reagents is crucial. It is often best to pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Base Incompatibility | The choice and amount of base used can significantly impact the reaction outcome. | Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction.[6] |
Experimental Protocol: Optimized Amide Coupling
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0 °C.
-
Coupling Reagent: Add EDC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add the amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography.
Thiol-Ene Reactions
The "click" reaction between the thiol group of this compound and an alkene is a powerful tool for bioconjugation and material synthesis. Low yields in these reactions are often related to the initiation method and reaction conditions.
Problem: Incomplete thiol-ene reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Radical Initiation | Thiol-ene reactions are typically radical-mediated and require an efficient radical initiator.[7] | Use a suitable photoinitiator (e.g., DMPA) with UV irradiation or a thermal initiator (e.g., AIBN) with heating.[8] Ensure the wavelength of the UV lamp is appropriate for the chosen photoinitiator. |
| Oxygen Inhibition | Oxygen is a radical scavenger and can inhibit the propagation of the radical chain reaction, leading to low yields.[7] | Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction. |
| Polymerization of Alkene | If the alkene is prone to polymerization, this can be a significant side reaction that consumes the starting material.[7] | Add a chain transfer agent, such as a small amount of a dithiol, to minimize polymerization.[7] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is often used, an excess of one reactant may be necessary to drive the reaction to completion, especially if one component is volatile or prone to side reactions. | Empirically determine the optimal stoichiometry for your specific substrates. |
Experimental Protocol: General Thiol-Ene Reaction
-
Setup: In a quartz reaction vessel (for photochemical reactions) or a standard glass flask (for thermal reactions), dissolve the alkene (1.0 eq) and this compound (1.1 eq) in a suitable degassed solvent.
-
Initiator: Add the radical initiator (e.g., AIBN, 0.1 eq).
-
Reaction: If using a thermal initiator, heat the reaction mixture to the appropriate temperature (e.g., 70-80 °C for AIBN). If using a photoinitiator, irradiate the mixture with a UV lamp at a suitable wavelength. Monitor the reaction by TLC or NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
National Center for Biotechnology Information. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PubMed Central. [Link]
-
ChemRxiv. (n.d.). Thiol-Ene Click Inspired Late-stage Modification of Long-chain Polyurethane Dendrimers. ChemRxiv. [Link]
-
MDPI. (n.d.). Thiol-Ene Click-Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers. MDPI. [Link]
-
National Center for Biotechnology Information. (2020, November 12). Applications of Thiol-Ene Chemistry for Peptide Science. PubMed Central. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Thiol–Ene Reactions Enable Precise Control over Water-Soluble Cellulosics. ACS Publications. [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]
-
American Chemical Society. (2022, June 10). Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. ACS Omega. [Link]
- Google Patents. (n.d.). US2842590A - Process for preparing mercapto butyric acids.
-
Reddit. (2024, February 15). Esterification not Working (Separation). Reddit. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Reddit. (2022, March 24). amide coupling help. Reddit. [Link]
-
SmartLabs. (n.d.). Esterification. SmartLabs. [Link]
-
Royal Society of Chemistry. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]
- Google Patents. (n.d.). US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof.
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]
-
Reddit. (2024, February 15). Esterification not Working. Reddit. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. [Link]
-
Organic Syntheses. (n.d.). Butyric acid, γ-amino. Organic Syntheses. [Link]
-
Jack Westin. (2024, March 26). Jack Westin's Guide to MCAT Organic Chemistry. Jack Westin. [Link]
-
ResearchGate. (2025, August 6). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Mercaptobutanoic acid. PubChem. [Link]
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- 2. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]
- 3. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 2-Mercaptobutyric Acid Derivatives
Welcome to the technical support center for the purification of 2-Mercaptobutyric acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these thiol-containing compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of this compound derivatives, offering causative explanations and actionable solutions.
Problem 1: My final product is contaminated with disulfide byproducts.
Cause: The thiol group (-SH) in this compound and its derivatives is highly susceptible to oxidation, leading to the formation of disulfide (-S-S-) bridges between two molecules. This oxidation can be accelerated by exposure to air (oxygen), certain metal ions, or a basic pH environment.[1]
Solution:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere, such as nitrogen or argon. This is particularly crucial during column chromatography and solvent evaporation.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to minimize dissolved oxygen.[2]
-
pH Control: Maintain a slightly acidic pH during purification, as thiols are more prone to oxidation at higher pH levels.[1][2] Using acidic alumina instead of silica gel for column chromatography can also help mitigate oxidation.[2]
-
Reducing Agents: If disulfide formation has already occurred, the disulfide bond can be cleaved back to the thiol.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These are common reducing agents used to break disulfide bonds.[3][4] A subsequent purification step will be necessary to remove the reducing agent and its byproducts.
-
Sodium Borohydride: This reagent can also be used for disulfide reduction, but it's important to note that it works best at a high pH. After reduction, acidification will neutralize the excess reagent.[4]
-
Experimental Protocol: Reduction of Disulfide Impurities with TCEP
-
Dissolve the impure this compound derivative in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add a 5-10 fold molar excess of TCEP to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reduction is complete, purify the desired thiol compound by extraction or chromatography to remove TCEP and its oxide.
Problem 2: I am struggling to separate the enantiomers of my chiral this compound derivative.
Cause: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, making their separation by standard purification techniques like distillation or recrystallization impossible.[5]
Solution:
-
Chiral Chromatography: This is the most direct method for separating enantiomers.[5]
-
Chiral Stationary Phases (CSPs): Utilize a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column with a chiral stationary phase. These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[6] Polysaccharide-based CSPs are often effective for separating acidic compounds.[6]
-
-
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine).[7] This reaction forms a mixture of diastereomeric salts. Diastereomers have different physical properties and can be separated by fractional crystallization.[5][7] After separation, the individual enantiomers of the acid can be regenerated by treatment with a strong acid.[7]
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for chiral resolution.
Problem 3: My compound is an oil and cannot be purified by recrystallization.
Cause: Many low molecular weight this compound derivatives are oils or low-melting solids at room temperature, which precludes the use of recrystallization as a primary purification method.[8]
Solution:
-
Vacuum Distillation: For thermally stable, volatile liquid derivatives, vacuum distillation can be an effective purification method.[9][10] By reducing the pressure, the boiling point of the compound is lowered, which can prevent thermal decomposition.
-
Column Chromatography: This is a versatile technique for purifying liquid compounds.
-
Stationary Phase: Silica gel is commonly used, but for acid-sensitive compounds or to minimize oxidation, alumina may be a better choice.[2]
-
Solvent System: The choice of eluent is critical. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. A typical solvent system for a 3-mercaptobutyric acid derivative involved ethyl acetate and petroleum ether.[11]
-
-
Covalent Chromatography: This specialized technique is particularly useful for purifying thiol-containing molecules.[12] It involves the use of a resin with an activated disulfide group (e.g., thiopropyl resin).[12] The thiol compound covalently binds to the resin via a disulfide exchange reaction. After washing away impurities, the purified thiol can be eluted by adding a reducing agent.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with this compound and its derivatives?
A1: this compound and its derivatives are often associated with a strong, unpleasant odor (stench).[13] They can also be corrosive, combustible liquids that are harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[14][15] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Have eyewash stations and safety showers readily accessible.[13]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[13]
Q2: How can I effectively remove residual solvents from my purified product?
A2: The most common method is using a rotary evaporator. For high-boiling point solvents, a high-vacuum pump may be necessary. Gentle heating of the water bath can facilitate solvent removal, but care must be taken to avoid decomposition of the product. For trace amounts of solvent, placing the sample under high vacuum for an extended period (overnight) is often effective.
Q3: Can I use recrystallization to purify my this compound derivative?
A3: Recrystallization is a viable option if your derivative is a solid at room temperature.[8][16] The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8] A two-solvent recrystallization system can also be effective.[17]
Experimental Protocol: Single-Solvent Recrystallization
-
Choose a solvent in which your compound has a steep solubility curve (sparingly soluble at room temperature, very soluble at the solvent's boiling point).
-
Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[8]
-
If there are insoluble impurities, perform a hot gravity filtration.[8]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.[18]
-
Further cool the flask in an ice bath to maximize crystal yield.[18]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[18][19]
-
Dry the crystals thoroughly to remove any residual solvent.
Data Summary Table
| Purification Technique | Best Suited For | Key Considerations |
| Vacuum Distillation | Thermally stable, volatile liquids | Requires vacuum source; potential for thermal decomposition if not carefully controlled. |
| Column Chromatography | Liquids and solids | Choice of stationary and mobile phase is crucial; can be time-consuming. |
| Recrystallization | Crystalline solids | Requires finding a suitable solvent; not suitable for oils or low-melting solids.[8] |
| Chiral Chromatography | Enantiomeric mixtures | Requires specialized chiral columns and instrumentation (HPLC/GC).[6] |
| Diastereomeric Salt Formation | Racemic carboxylic acids | Involves multiple steps (salt formation, crystallization, regeneration).[7] |
| Covalent Chromatography | Thiol-containing molecules | Highly specific for thiols; requires specialized resin and elution with a reducing agent.[12] |
Logical Flow for Purification Strategy Selection
Caption: Decision tree for purification strategy.
III. References
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]
-
PMC - NIH. (n.d.). Thiol protection in membrane protein purifications: A study with phage holins. Retrieved from [Link]
-
Google Patents. (n.d.). US2842590A - Process for preparing mercapto butyric acids. Retrieved from
-
Chemistry Stack Exchange. (2025, February 6). Purification of thiols. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization.
-
CPAchem. (2024, January 5). Safety data sheet - 2-Methylbutyric acid. Retrieved from [Link]
-
Scilit. (1981, September 30). Covalent chromatography as a means of isolating thiol peptides from large proteins. Retrieved from [Link]
-
Unknown Source. (n.d.). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase.
-
PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization - Part 2.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization and Crystallization.
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S) -. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents 1. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]
-
Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. Retrieved from
-
Google Patents. (n.d.). US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof. Retrieved from
-
Organic Syntheses Procedure. (n.d.). boric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021, October 24). How to break disulfide bond in captopril disulfide? Is there any reagent that break this bond to get thiol group (in large scale)?. Retrieved from [Link]
-
MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. US2842590A - Process for preparing mercapto butyric acids - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 3-Mercaptobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. scs.illinois.edu [scs.illinois.edu]
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- 18. m.youtube.com [m.youtube.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Minimizing Racemization in 2-Mercaptobutyric Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a critical challenge in peptide synthesis and the conjugation of small molecules: minimizing racemization during the coupling of 2-Mercaptobutyric acid. Due to the presence of an acidic α-proton and the neighboring thiol group, this chiral building block is particularly susceptible to the loss of stereochemical integrity during activation and coupling. This resource offers field-proven insights and evidence-based protocols to help you maintain the enantiomeric purity of your final products.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
Unexpected racemization can compromise the biological activity and safety of your target molecule. This section provides a systematic approach to identifying the root cause of racemization in your this compound coupling reactions and implementing effective solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization. Start by identifying the primary symptom (high racemization) and follow the decision tree to pinpoint the likely cause and corresponding corrective actions.
Caption: Troubleshooting workflow for racemization.
Step-by-Step Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination
Accurate quantification of racemization is the first step in troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[1][2]
Objective: To determine the enantiomeric excess (ee) of the this compound-coupled product.
Materials:
-
Crude reaction mixture or purified product
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. The choice of mobile phase will depend on the specific column and analyte. A common starting point is a mixture of hexane and isopropanol.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile using a UV detector at a wavelength where the product has significant absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers. If a racemic standard is available, it can be used to confirm the retention times of each enantiomer.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of racemization and the strategies to mitigate it during this compound coupling reactions.
Q1: What is the primary mechanism of racemization during the coupling of this compound?
A1: The primary mechanism of racemization for α-substituted carboxylic acids like this compound during amide bond formation involves the formation of a planar intermediate.[3][4] The process is initiated by the activation of the carboxyl group by a coupling reagent. This activation makes the α-proton more acidic and susceptible to abstraction by a base.[5] Deprotonation leads to the formation of an enolate or a 5(4H)-oxazolone intermediate, both of which are planar and achiral.[4][6] The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of both enantiomers of the product.[6]
Q2: How does the choice of coupling reagent impact racemization?
A2: The choice of coupling reagent is a critical factor in controlling racemization.[7]
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, carbodiimides form a highly reactive O-acylisourea intermediate, which is very prone to racemization.[4][8] Therefore, it is strongly recommended to use carbodiimides in conjunction with racemization-suppressing additives.[5][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are generally more efficient and lead to lower levels of racemization compared to carbodiimides without additives.[5][7] They activate the carboxylic acid to form a less reactive active ester, which is less susceptible to oxazolone formation.[9]
-
Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, phosphonium reagents are also highly effective at minimizing racemization.[5] BOP, in particular, is noted for its ability to facilitate amide bond formation with minimal racemization, though its use is often limited by the formation of the carcinogenic byproduct HMPA.[5]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[4] They function by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester.[4][9] This active ester is less prone to cyclization into the problematic oxazolone intermediate.[9]
-
HOBt (1-Hydroxybenzotriazole): For a long time, HOBt was the most popular additive for reducing racemization in carbodiimide-mediated couplings.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more effective than HOBt at accelerating coupling reactions and suppressing racemization due to its electron-withdrawing nature.[5] However, its explosive properties are a significant drawback.[5]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[5][10] Its derivatives, such as Oxyma-B, have shown even greater efficacy in minimizing racemization in some cases.[11]
The following table summarizes the comparative performance of these additives in suppressing racemization.
| Additive | Racemization Suppression | Safety Profile |
| HOBt | Good | Explosive potential[10] |
| HOAt | Excellent | Explosive[5] |
| Oxyma | Excellent | Non-explosive[5][10] |
Q4: How does the choice of base influence the extent of racemization?
A4: The base plays a critical role in the racemization process, as it is responsible for abstracting the α-proton.[12] The basicity and steric hindrance of the base are key factors to consider.[12]
-
Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to a higher degree of racemization.[12]
-
Weaker, sterically hindered bases are preferred for minimizing racemization.[5]
-
N-methylmorpholine (NMM) (pKa ~7.4) is a weaker base than DIPEA and is a good choice for minimizing racemization.[12]
-
2,4,6-Collidine (pKa ~7.4) is also a weak base with significant steric hindrance, which further reduces its ability to cause racemization.[12]
-
N,N-Diisopropylethylamine (DIPEA) (pKa ~10.1) is a strong, hindered base commonly used in peptide synthesis. While its steric bulk can sometimes mitigate racemization compared to TEA, weaker bases are generally a safer choice when racemization is a concern.[12]
-
Q5: What is the effect of temperature on racemization, and what are the recommended reaction temperatures?
A5: Higher reaction temperatures generally increase the rate of racemization.[13] This is because the abstraction of the α-proton is an equilibrium process, and higher temperatures can favor the formation of the planar enolate or oxazolone intermediate. Therefore, it is often recommended to perform coupling reactions at lower temperatures to minimize racemization.
For particularly sensitive couplings, such as those involving this compound, running the reaction at 0°C is a common strategy to preserve stereochemical integrity.[6] In some cases, even lower temperatures may be beneficial. However, it is important to note that lower temperatures will also slow down the rate of the desired coupling reaction, so a balance must be struck to achieve a good yield in a reasonable timeframe. Microwave-assisted synthesis can accelerate coupling, but the temperature should be carefully controlled, as temperatures as high as 80°C can increase racemization, especially for sensitive amino acids like cysteine.[14]
References
-
WNS. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Si, Y., et al. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Al-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5713-5722. [Link]
-
Subirós-Funosas, R., et al. (2013). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 11(35), 5874-5883. [Link]
-
Xu, S., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2003-2018. [Link]
-
Ma, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5367. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Asymmetric Synthesis (pp. 57-93). Academic Press. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Ma, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5367. [Link]
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 17(1), 60-68. [Link]
-
Jalal, E., et al. (2018). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 23(12), 3122. [Link]
-
Charville, H., et al. (2011). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 76(14), 5746-5751. [Link]
-
Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971. [Link]
-
Chen, Y.-L., et al. (2019). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 21(34), 18774-18782. [Link]
-
Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971. [Link]
-
DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Asano, Y., et al. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. The Journal of Organic Chemistry, 73(24), 9572-9580. [Link]
-
Ma, L., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2019). Racemization pathways during amide bond formation. ResearchGate. [Link]
-
Asano, Y., et al. (2015). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. The Journal of Organic Chemistry, 80(13), 6615-6624. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- Manimaran, T., & Stahly, G. P. (1993). U.S. Patent No. 5,221,765. Washington, DC: U.S.
-
Jad, Y. E., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. ResearchGate. [Link]
-
Li, Z.-B., & Anslyn, E. V. (2007). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Journal of the American Chemical Society, 129(3), 612-613. [Link]
-
Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 117-128). Springer. [Link]
-
Takaishi, M., et al. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(18), 2686-2690. [Link]
-
Nieto, S., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(16), 5782-5789. [Link]
Sources
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- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Mercaptobutyric Acid
Welcome to the technical support center for 2-Mercaptobutyric acid (2-MBA). This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with 2-MBA in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you successfully incorporate 2-MBA into your experimental systems.
Understanding the Challenge: The Physicochemical Nature of 2-MBA
This compound is a bifunctional molecule containing both a carboxylic acid group and a thiol group. This structure imparts a high degree of polarity and the capacity for strong hydrogen bonding. While these properties make it soluble in polar protic solvents like water and short-chain alcohols, they are also the root cause of its poor solubility in many non-polar and moderately polar aprotic organic solvents.
Key properties influencing its solubility include:
-
Molecular Formula: C₄H₈O₂S[1]
-
Molecular Weight: 120.17 g/mol [1]
-
pKa: The carboxylic acid group has a pKa of approximately 3.53, indicating it is a weak acid.[2]
-
Polarity: The presence of -COOH and -SH functional groups makes the molecule highly polar, capable of acting as both a hydrogen bond donor and acceptor.
This inherent polarity leads to a classic "like dissolves like" issue. 2-MBA preferentially interacts with other polar molecules and has weak interactions with non-polar solvent molecules, resulting in low solubility.
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my non-polar solvent (e.g., hexane, toluene)?
A1: The high polarity of 2-MBA, due to its carboxylic acid and thiol groups, makes it energetically unfavorable to mix with non-polar solvents. The strong hydrogen bonds between 2-MBA molecules are much more stable than the weak van der Waals forces that would form between 2-MBA and a non-polar solvent. To overcome this, you must either increase the polarity of the solvent system or decrease the polarity of the 2-MBA molecule itself.
Q2: I've observed that 2-MBA is only slightly soluble in moderately polar solvents like dichloromethane (DCM) and ethyl acetate. How can I improve this?
A2: While these solvents are more polar than hydrocarbons, they may still not be sufficient to overcome the strong intermolecular hydrogen bonding of 2-MBA. Strategies like using a co-solvent, gentle heating, or chemical modification can significantly improve solubility in these systems.
Q3: Can I use pH adjustment to improve the solubility of 2-MBA in an organic solvent?
A3: Yes, this is a powerful technique. By adding a suitable base, you can deprotonate the carboxylic acid group (pKa ≈ 3.53) to form a carboxylate salt.[2][3] This ionic salt is often significantly more soluble in polar organic solvents, such as alcohols or even DMSO, than the neutral acid.[3] For non-aqueous systems, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
Q4: Will heating the mixture improve solubility?
A4: Gentle heating can increase the kinetic energy of the system, helping to break the intermolecular bonds of the 2-MBA solute and facilitate dissolution. However, be cautious. 2-MBA has a boiling point of 224 °C, but thiols can be susceptible to oxidation, especially at elevated temperatures.[2] Always perform heating under an inert atmosphere (e.g., nitrogen or argon) if possible and monitor for any signs of degradation (color change, off-odor).
Troubleshooting Guide: A Systematic Approach to Solubility
When facing solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple to more complex solutions.
Caption: Co-solvents bridge the polarity gap between solute and solvent.
Protocol 2: Co-Solvent Titration
-
Setup: Suspend a known amount of 2-MBA (e.g., 10 mg) in your primary, non-polar organic solvent (e.g., 1 mL of Toluene).
-
Co-Solvent Selection: Choose a polar, miscible co-solvent such as ethanol, isopropanol, or THF.
-
Titration: Add the co-solvent dropwise (e.g., 10-20 µL at a time) to the suspension while stirring or vortexing.
-
Observation: Continue adding the co-solvent until the 2-MBA completely dissolves.
-
Quantification: Record the total volume of co-solvent required. Aim to use the minimum amount necessary (ideally <10% v/v) to avoid significantly altering the properties of your bulk solvent. [4]
Step 3: pH Modification via Non-Aqueous Basification
For weakly acidic compounds like 2-MBA, converting the acid to its conjugate base (a salt) can dramatically increase solubility in polar organic solvents. [3][5]
Caption: Deprotonation of 2-MBA to form a more soluble carboxylate salt.
Protocol 3: In-Situ Salt Formation
-
Suspension: Suspend the 2-MBA in your chosen organic solvent (e.g., DCM, THF, or acetonitrile).
-
Base Selection: Choose a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stoichiometry: Calculate the molar equivalents of the base. Start with 1.0 equivalent of base relative to the moles of 2-MBA.
-
Addition: Slowly add the base to the suspension while stirring at room temperature.
-
Observation: Stir for 5-10 minutes. The solid should dissolve as the salt is formed. If solubility is still limited, you can incrementally add more base (up to 1.2 equivalents), but be mindful of how excess base might affect downstream reactions.
-
Caution: This method introduces a salt into your system. Ensure this is compatible with your subsequent experimental steps. Measuring pH in non-aqueous systems with a standard electrode is unreliable and not recommended. [6][7]The success of this method is determined by the visual dissolution of the solute.
Step 4: Chemical Derivatization
If the native functionality of the carboxylic acid is not required for your application, or if you need solubility in very non-polar solvents, derivatization is the most robust solution. [8][9]By converting the polar carboxylic acid into a less polar ester, you fundamentally alter the molecule's physicochemical properties.
Strategy: Esterification
The most common derivatization is esterification, which replaces the acidic proton with an alkyl or aryl group. This eliminates the primary site for hydrogen bonding and deprotonation, drastically reducing polarity. [10]
Protocol 4: Simple Esterification for Solubility (Example: Methyl Ester)
This protocol is for modifying the 2-MBA stock itself and should be performed as a separate chemical reaction.
-
Reaction Setup: Dissolve 2-MBA (1 eq) in an excess of methanol, which acts as both reactant and solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, ~2-5 mol%) or use an acidic resin.
-
Reaction: Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS if possible.
-
Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the methyl 2-mercaptobutyrate ester into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the ester.
-
Confirmation: Confirm the structure of the new, less polar ester derivative using analytical techniques (e.g., NMR, MS) before use. This derivative should now be readily soluble in a wide range of organic solvents.
Summary and Key Considerations
| Method | Pros | Cons | Best For... |
| Solvent Screening | Simple, fast, no chemical change. | Limited by solvent compatibility of the experiment. | Initial trials and systems with solvent flexibility. |
| Co-Solvent System | Easy to implement, fine-tunable. | Alters bulk solvent properties, may not be sufficient for very high concentrations. | Increasing solubility in moderately non-polar systems where small amounts of a polar solvent are tolerable. |
| pH Modification | Highly effective for polar solvents, rapid in-situ process. | Introduces a base and forms a salt, not suitable for non-polar solvents or base-sensitive reactions. | Applications in polar aprotic solvents where the ionic form of 2-MBA is acceptable. |
| Derivatization | Provides the most significant and permanent increase in solubility in non-polar media. | Requires a separate chemical reaction, modifies the molecule's structure and reactivity. | When the carboxylic acid moiety is not essential and high solubility in non-polar solvents is required. |
By understanding the underlying chemical principles and applying these troubleshooting steps systematically, researchers can effectively overcome the solubility challenges presented by this compound and ensure the success of their experiments.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737704, (S)-2-mercaptobutanoic acid. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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Zhang, J., Han, B., Liu, J., Zhang, X., & Yang, G. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF on ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Adjusting pH of non-aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2577. Retrieved from [Link]
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Gauth. (n.d.). The solubility of carboxylic acids can be greatly increased by: solubilization in a polar [Chemistry]. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Mercaptobutanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
HORIBA. (n.d.). Determination of pH in Non-Aqueous Solutions. Retrieved from [Link]
-
Al-Adham, I. S. I., & Al-khatib, H. S. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
-
AWE. (n.d.). pH of Non-Aqueous Solutions and Brønsted–Lowry Acid-Base Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Removal of 2-Mercaptobutyric acid byproducts from reaction mixtures
Technical Support Center: Purification of 2-Mercaptobutyric Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the removal of byproducts from reaction mixtures containing this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound reaction mixture?
A1: The impurity profile of your this compound synthesis is highly dependent on the synthetic route. However, some common byproducts include:
-
Disulfide of this compound: This is the most frequent impurity, formed by the oxidation of the thiol group, especially when exposed to air.[1][2][3]
-
Unreacted Starting Materials: If you are synthesizing from 2-bromobutyric acid, residual amounts of this starting material may be present.[4]
-
Side-Reaction Products: Depending on the base and solvent used, side reactions can lead to the formation of other sulfur-containing compounds or isomers.
-
Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any catalysts or excess reagents, can be present in the crude product.
Q2: My final product has a strong, unpleasant odor. Is this normal, and how can I reduce it?
A2: Yes, a strong odor is characteristic of many low-molecular-weight thiols like this compound. While the pure compound has an inherent odor, a particularly foul smell can indicate the presence of volatile sulfur-containing impurities. Proper purification will not only improve the purity of your product but also help in reducing the intensity of the odor. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can also minimize the formation of odoriferous oxidation byproducts.
Q3: How can I quickly assess the purity of my this compound?
A3: For a rapid purity assessment, Thin Layer Chromatography (TLC) can be a useful tool if you have appropriate standards for your starting materials and expected byproducts. For more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[5][6][7][8] ¹H NMR can provide information on the presence of disulfide (disappearance of the SH proton) and other organic impurities.[8][9]
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols to address specific purification challenges you may encounter during your work with this compound.
Problem 1: Presence of the Disulfide Byproduct
The formation of the corresponding disulfide is a common issue due to the ease of oxidation of the thiol group.
The thiol group (-SH) of this compound is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules. This process is often catalyzed by trace metal ions and exposure to atmospheric oxygen, especially under basic conditions.[1][2][10]
Caption: Workflow for disulfide byproduct removal.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Addition of Reducing Agent: Add a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a slight molar excess relative to the estimated disulfide content.
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
Monitoring: Monitor the disappearance of the disulfide by TLC or LC-MS.
-
Workup: Proceed with a liquid-liquid extraction to remove the reducing agent and its oxidized form.
Problem 2: Removal of Unreacted 2-Bromobutyric Acid and Other Acidic Impurities
If your synthesis involves the reaction of 2-bromobutyric acid with a sulfur source, residual starting material can contaminate your product.
Incomplete reaction or suboptimal reaction conditions can lead to the presence of unreacted 2-bromobutyric acid in the final mixture. Both the product and this key impurity are carboxylic acids, which can make their separation challenging.
Caption: Liquid-liquid extraction workflow.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Weak Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This compound and unreacted 2-bromobutyric acid will be deprotonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate groups, making them soluble in organic solvents again.
-
Re-extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times.
-
Combine and Dry: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Problem 3: Presence of Non-Acidic Organic Byproducts
Neutral byproducts may arise from side reactions and need to be removed.
Depending on the reaction conditions, side reactions can lead to the formation of non-acidic (neutral) organic impurities. These will not be removed by a simple acid-base extraction.
Caption: Column chromatography workflow.
-
TLC Analysis: First, determine an appropriate solvent system using TLC that gives good separation between your product and the impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Note on Thiol Stability on Silica: Thiols can sometimes oxidize on silica gel. To minimize this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or work quickly and under an inert atmosphere.
Data Summary
| Purification Method | Target Impurity | Advantages | Disadvantages |
| Disulfide Reduction | Disulfide of this compound | High efficiency for disulfide cleavage. | Requires an additional workup step to remove the reducing agent. |
| Liquid-Liquid Extraction | Acidic and basic impurities | Scalable, cost-effective, and efficient for removing ionic impurities. | May not effectively separate compounds with similar pKa values. Emulsion formation can be an issue. |
| Column Chromatography | Neutral organic byproducts, isomers | High resolution for separating complex mixtures. | Can be time-consuming, requires larger volumes of solvent, and potential for product degradation on the stationary phase. |
| Distillation | Non-volatile impurities, some solvents | Effective for large-scale purification if the product is thermally stable and has a distinct boiling point from impurities.[11][12] | Requires thermal stability of the compound. Not suitable for separating compounds with close boiling points. |
| Scavenger Resins | Unreacted electrophiles, metal catalysts | High selectivity for specific functional groups, simplifies workup (filtration).[13][14][15][16] | Higher cost compared to traditional methods, may have limited capacity. |
References
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Biotage. (n.d.). Metal scavengers for organic purification. Retrieved January 17, 2026, from [Link]
- Google Patents. (1958). Process for preparing mercapto butyric acids. (U.S. Patent No. 2,842,590).
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Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 38928–38934. [Link]
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Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. ResearchGate. [Link]
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Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Link]
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Shimadzu. (n.d.). GC-MS Analysis of Short-Chain Fatty Acids Using Derivatization. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved January 17, 2026, from [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
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Göen, T., et al. (2014). Rapid determination of four short-chain alkyl mercapturic acids in human urine by column-switching liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 141-147. [Link]
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Hogg, P. J. (2003). Quantification of Thiols and Disulfides. Methods in Enzymology, 353, 85-96. [Link]
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Biological Magnetic Resonance Bank. (n.d.). 2-ketobutyric Acid at BMRB. Retrieved January 17, 2026, from [Link]
-
Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. [Link]
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Wood, P. A., et al. (2014). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 14(3), 1349-1355. [Link]
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Ke, S., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 181. [Link]
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LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Ion exchange HPLC not sufficient for separating methylbutyric acid isomers? Retrieved January 17, 2026, from [Link]
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LibreTexts. (2024). 2.4A: Macroscale Columns. Retrieved January 17, 2026, from [Link]
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Edith Cowan University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved January 17, 2026, from [Link]
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AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved January 17, 2026, from [Link]
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Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255. [Link]
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Asian Journal of Research in Chemistry. (2012). History of Multicomponent Reactions. Retrieved January 17, 2026, from [Link]
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YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved January 17, 2026, from [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved January 17, 2026, from [Link]
- European Patent Office. (1993). Process for the purification of carboxylic acids and/or their anhydrides. (EP Patent No. 0535825 A2).
- Google Patents. (1999). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. (EP Patent No. 0961769B1).
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ResearchGate. (2016). How to purify esterefication product? Retrieved January 17, 2026, from [Link]
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MDPI. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved January 17, 2026, from [Link]
- Google Patents. (2011). Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel. (U.S. Patent No. 2011/0294176 A1).
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved January 17, 2026, from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2004). Sodium hydrosulfide: preventing harm. Retrieved January 17, 2026, from [Link]
-
JAM Group. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Method for removing impurities from industrial sodium hydrosulfide.
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Scaling up 2-Mercaptobutyric acid synthesis for industrial applications
Technical Support Center: Scaling Up 2-Mercaptobutyric Acid Synthesis
Welcome to the technical support center for the industrial synthesis of this compound (2-MBA). This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the production of this critical intermediate. As a molecule featuring both a thiol and a carboxylic acid group, 2-MBA presents unique challenges in synthesis and purification. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure a robust, high-yield, and scalable process.
Overview of Industrial Synthesis Routes
The industrial production of this compound predominantly relies on two primary synthetic strategies. The choice between these routes often depends on raw material cost, availability, and the desired purity profile of the final product.
-
Route A: Nucleophilic Substitution of 2-Halobutyric Acid. This is a classical and widely used method involving the reaction of a 2-halobutyric acid, typically 2-bromobutyric acid, with a nucleophilic sulfur source like sodium hydrosulfide (NaSH).[1] The reaction proceeds via an SN2 mechanism.
-
Route B: Michael Addition to Crotonic Acid. This route involves the addition of hydrogen sulfide (H₂S) across the double bond of crotonic acid (trans-2-butenoic acid).[2][3] This reaction can be catalyzed by bases or initiated by radical sources, influencing the regioselectivity of the thiol addition.
Visualizing the Core Synthesis Pathways
Caption: Primary industrial synthesis routes for this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 2-MBA in a direct question-and-answer format.
Issue 1: My product yield is consistently low. What are the likely causes and solutions?
Low yield is one of the most common and frustrating issues in chemical synthesis. The cause is often multifactorial, stemming from incomplete reactions, side-product formation, or losses during workup.
Potential Cause A: Incomplete Nucleophilic Substitution (Route A)
-
Explanation: The reaction between 2-bromobutyric acid and sodium hydrosulfide may not be proceeding to completion. The reactivity of the halide is critical; bromides are generally more reactive than chlorides.[1]
-
Solution:
-
Optimize Stoichiometry: Ensure at least a stoichiometric equivalent of NaSH is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess may increase byproduct formation.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) can increase the reaction rate. Monitor for byproduct formation, as higher temperatures can also promote elimination or other side reactions.
-
Extend Reaction Time: Use a monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Extend the reaction time until the 2-bromobutyric acid is fully consumed.[4]
-
Potential Cause B: Oxidative Dimerization to Disulfide
-
Explanation: The product, 2-MBA, contains a thiol (-SH) group that is highly susceptible to oxidation, especially in the presence of air (oxygen) and under basic conditions. This leads to the formation of a disulfide dimer (dithiodipropionic acid analog), which represents a direct loss of the desired monomeric product.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Controlled Acidification: During the workup, add the acid slowly to the reaction mixture while maintaining a cool temperature (0-10°C) to minimize oxidation.
-
Reductive Workup: A highly effective strategy is to add a mild reducing agent, such as zinc powder, during the acidification step.[5] The zinc will reduce any disulfide formed back to the desired thiol, significantly boosting the isolated yield.
-
Potential Cause C: Poor H₂S Addition (Route B)
-
Explanation: The Michael addition of H₂S to crotonic acid can be sluggish without proper catalysis. Furthermore, the reaction is an equilibrium process, and conditions must favor product formation.
-
Solution:
-
Catalyst Selection: A base catalyst (e.g., an amine like triethylamine or an inorganic base) is typically used to generate the hydrosulfide anion (HS⁻), which is a more potent nucleophile.[6][7] Alternatively, a radical initiator can be employed.
-
H₂S Pressure: In a sealed reactor, maintaining a positive pressure of H₂S gas can help shift the equilibrium towards the product.
-
Temperature Control: The reaction is often exothermic. Proper temperature control is necessary to prevent runaway reactions and the formation of byproducts.
-
Potential Cause D: Product Loss During Aqueous Workup
-
Explanation: 2-MBA has appreciable solubility in water due to its carboxylic acid group, especially at neutral or basic pH where it exists as the carboxylate salt.[8] Significant product can be lost in the aqueous phase during extraction.
-
Solution:
-
Acidify Before Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, diethyl ether), ensure the aqueous phase is acidified well below the pKa of the carboxylic acid (pKa ≈ 3.5-4.5), typically to a pH of 1-2. This protonates the carboxylate, making the molecule much less water-soluble.
-
Use Brine: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, further reducing the solubility of the organic product and helping to break up emulsions.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
Issue 2: The final product is impure. How can I identify and eliminate byproducts?
Product purity is paramount, especially for pharmaceutical applications. Impurities often arise from the side reactions discussed above or from unreacted starting materials.
Potential Cause A: Unreacted Starting Materials
-
Explanation: The presence of 2-bromobutyric acid or crotonic acid in the final product indicates an incomplete reaction.
-
Solution:
-
Reaction Monitoring: As mentioned, implement in-process controls (TLC, GC, HPLC) to ensure the reaction goes to completion.[9]
-
Purification: Unreacted starting acids can often be removed during purification. 2-bromobutyric acid has a different boiling point and polarity than the product. An acid/base wash can also help separate species based on their pKa values.
-
Potential Cause B: Disulfide Dimer Impurity
-
Explanation: As detailed in the "Low Yield" section, oxidation leads to the disulfide dimer. Even small amounts can be problematic.
-
Solution:
-
Preventative Measures: The best solution is prevention through the use of an inert atmosphere.
-
Reductive Purification: If the impurity is present in the final product, it can sometimes be removed by treating a solution of the product with a reducing agent and then re-isolating the monomer.
-
Chromatography: For high-purity applications, column chromatography can be used to separate the monomer from the higher molecular weight dimer, although this is less ideal for large-scale industrial processes.[10]
-
Potential Cause C: Isomeric Impurity (3-Mercaptobutyric acid)
-
Explanation: In Route B, the addition of H₂S to crotonic acid can potentially yield the 3-mercapto isomer in addition to the desired 2-mercapto product. The regioselectivity is determined by the reaction mechanism (Markovnikov vs. anti-Markovnikov addition).
-
Solution:
-
Catalyst and Condition Optimization: The choice of catalyst is key to controlling regioselectivity. Base-catalyzed reactions typically favor the formation of the 2-mercapto isomer via conjugate addition. Extensive screening of catalysts, solvents, and temperatures may be required to maximize the selectivity for the desired isomer.[11]
-
Issue 3: I'm having trouble with the purification by distillation.
Potential Cause: Thermal Decomposition
-
Explanation: this compound, like many sulfur-containing compounds, can be thermally sensitive. Heating to its atmospheric boiling point can cause decomposition, leading to discoloration, byproduct formation (e.g., elimination to crotonic acid), and lower purity.
-
Solution:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, allowing the product to distill at a temperature where it is stable.
-
Fractional Distillation: Use a fractional distillation setup (e.g., with a Vigreux or packed column) to achieve better separation from both lower-boiling and higher-boiling impurities.
-
Minimize Residence Time: Use an apparatus that minimizes the time the hot liquid spends in the distillation pot, such as a short-path distillation apparatus for smaller scales.
-
Validated Experimental Protocols
The following protocols provide a starting point for laboratory-scale synthesis, which can be adapted for pilot and industrial scales.
Protocol 1: Synthesis from 2-Bromobutyric Acid (Route A)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: In a separate flask, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O, 1.1 eq.) in deoxygenated water.
-
Reaction: Add 2-bromobutyric acid (1.0 eq.) to the flask.[12] Slowly add the NaSH solution to the acid at room temperature under a nitrogen atmosphere.
-
Heating: Gently heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC or GC.
-
Cooling & Workup: Cool the reaction mixture to 0-5°C in an ice bath.
-
Acidification: Slowly add cold hydrochloric acid (e.g., 6M HCl) until the pH of the solution is ~1. Optional but recommended: Add zinc powder (0.2 eq.) to the mixture before or during acidification to reduce any formed disulfide.[5]
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis from Crotonic Acid (Route B)
-
Setup: Use a pressure-rated reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer.
-
Reagents: Charge the reactor with crotonic acid (1.0 eq.), a suitable solvent (e.g., water or an alcohol), and a base catalyst (e.g., triethylamine, 0.1 eq.).[2][3]
-
Reaction: Seal the reactor, purge with nitrogen, and then introduce hydrogen sulfide (H₂S) gas to the desired pressure (e.g., 2-5 bar). Caution: H₂S is extremely toxic and flammable. This must be done in a well-ventilated fume hood with appropriate safety measures.
-
Stirring: Stir the reaction mixture at a controlled temperature (e.g., 80-90°C) for 12-24 hours, maintaining H₂S pressure.
-
Venting & Workup: Cool the reactor, carefully vent the excess H₂S into a scrubber (e.g., bleach or caustic solution), and purge with nitrogen.
-
Isolation: Transfer the reaction mixture and proceed with the acidification, extraction, and purification steps as described in Protocol 1.
Data Summary: Comparison of Synthesis Routes
| Parameter | Route A (from 2-Bromobutyric Acid) | Route B (from Crotonic Acid) |
| Primary Reactants | 2-Bromobutyric acid, Sodium Hydrosulfide | Crotonic acid, Hydrogen Sulfide |
| Key Advantages | High regioselectivity (thiol at C2), well-established procedure. | Potentially lower raw material cost (crotonic acid can be bio-derived).[13][14] |
| Key Challenges | Cost/availability of 2-bromobutyric acid, potential for oxidation. | Handling of toxic/flammable H₂S gas, potential for isomeric impurities (3-MBA). |
| Typical Yield | 70–90% | 60-85% (highly dependent on conditions) |
| Primary Byproducts | Disulfide dimer, 2-hydroxybutyric acid | Disulfide dimer, 3-Mercaptobutyric acid, unreacted starting material. |
| Safety Concerns | Handling of corrosive brominated acid. | Extreme toxicity and flammability of H₂S. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up 2-MBA synthesis? A1: The primary concerns are the handling of reactants and the product itself. Hydrogen sulfide (H₂S) used in Route B is acutely toxic, flammable, and requires specialized handling in a closed system with appropriate scrubbing.[15] 2-Bromobutyric acid is corrosive and causes severe skin burns and eye damage.[12] The product, this compound, and other thiols have an extremely potent and unpleasant stench. All operations should be conducted in well-ventilated areas or closed systems, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[16]
Q2: How can I effectively monitor the reaction progress on an industrial scale? A2: For industrial applications, at-line or online monitoring is preferred. HPLC is a robust method for tracking the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can also be used, often after derivatization of the acidic components to make them more volatile (e.g., by forming methyl esters). These techniques provide quantitative data on reaction conversion and impurity formation, allowing for precise determination of the reaction endpoint.
Q3: What is the best method for long-term storage of this compound? A3: To prevent oxidative degradation, 2-MBA should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[17] Storing it in a cool, dark place, such as a refrigerator, will also help to slow down any potential degradation pathways.
Q4: Can I use a sulfur source other than sodium hydrosulfide in Route A? A4: Yes, other sulfur nucleophiles can be used. For example, sodium thiosulfate can react with 2-bromobutyric acid to form a Bunte salt intermediate, which is then hydrolyzed to yield the thiol.[5] Another option is thiourea, which forms an isothiouronium salt that can be hydrolyzed under basic conditions. However, NaSH is often preferred for its directness and high reactivity.[18][19]
Q5: How critical is pH control during the workup process? A5: pH control is absolutely critical for two main reasons. First, to efficiently extract the product into an organic solvent, the aqueous layer must be acidified to a pH of 1-2 to ensure the carboxylic acid is fully protonated and thus less water-soluble. Second, the thiol group is more susceptible to oxidation at higher pH values. Therefore, maintaining acidic conditions during workup and minimizing the time the product spends in a basic solution is key to preventing disulfide formation and maximizing yield.
References
- Vertex AI Search. 2-Mercaptopropionic acid 79-42-5 wiki.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of Thiolactic Acid (2-Mercaptopropionic Acid).
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- Sigma-Aldrich.
- Google Patents. CN1931836A - Preparation method of 2-mercaptopropionic acid.
- Google Patents. US2842590A - Process for preparing mercapto butyric acids.
- Fisher Scientific.
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- BenchChem.
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- Santa Cruz Biotechnology, Inc.
- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 13095-73-3 Name: 4-mercaptobutyric acid.
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- BenchChem. troubleshooting low yield in Insulin B (20-30) peptide synthesis.
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- Large Scale Industrial Production.
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- PMC - PubMed Central. The Analysis of Two Distinct Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine.
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- JAM Group. A Comprehensive Guide to Sodium Hydrosulfide Reactions.
- BenchChem. Optimization of fermentation conditions to maximize 2-Methylbutyryl CoA production.
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Technical Support Center: Optimizing 2-Mercaptobutyric Acid Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Mercaptobutyric acid. Our focus is to provide actionable, field-tested insights into catalyst selection, reaction optimization, and troubleshooting to overcome common experimental hurdles, thereby enhancing yield, purity, and process efficiency.
Synthesis Overview: The Nucleophilic Substitution Pathway
The most prevalent and industrially relevant synthesis of this compound involves a nucleophilic substitution (S(_N)2) reaction. This process typically uses an α-halogenated butyric acid, such as 2-bromobutyric acid, as the electrophilic substrate and an inorganic hydrosulfide, commonly sodium hydrosulfide (NaSH), as the nucleophile.[1][2]
The core challenge in this synthesis is the mutual insolubility of the reactants. 2-Bromobutyric acid resides in an organic phase, while sodium hydrosulfide is soluble in an aqueous phase.[3] To overcome this phase boundary and facilitate the reaction, a Phase Transfer Catalyst (PTC) is essential.[4][5] The PTC effectively transports the hydrosulfide anion (SH⁻) from the aqueous phase into the organic phase, enabling it to react with the substrate.[6]
Caption: General workflow for this compound synthesis.
Catalyst Selection Guide: The Role of Phase Transfer Catalysts (PTCs)
Phase Transfer Catalysis is a powerful methodology for accelerating reactions in heterogeneous systems.[3] In this synthesis, the PTC cation pairs with the hydrosulfide anion, creating a lipophilic ion pair that can migrate into the organic solvent to react.
The selection of an appropriate PTC is critical for maximizing reaction rate and yield. The ideal catalyst must possess sufficient solubility in the organic phase without being sterically hindered, which would impede ion pairing.[4]
Caption: Mechanism of Phase Transfer Catalysis in the synthesis.
Comparative Analysis of Common PTCs
| Catalyst Type | Examples | Key Advantages | Considerations & Potential Issues |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA) | Cost-effective, widely available, good thermal stability.[6] | Can sometimes be difficult to remove from the final product. Catalyst "poisoning" can occur if the leaving group (e.g., bromide) binds too strongly to the catalyst.[7] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Generally more thermally stable than ammonium salts. Effective in solid-liquid PTC systems.[4] | Higher cost compared to ammonium salts. |
| Crown Ethers | 18-Crown-6, 15-Crown-5 | Highly effective at complexing alkali metal cations (like Na⁺), which can enhance the nucleophilicity of the anion.[4][6] | Expensive and can be toxic, requiring careful handling and removal.[4] |
| Polyethylene Glycols (PEGs) | PEG-400, PEG-600 | Low cost, low toxicity, and can be effective in certain systems. | Generally less efficient than quaternary salts or crown ethers for this specific transformation. |
Recommendation: For most applications, Tetrabutylammonium bromide (TBAB) offers the best balance of reactivity, cost, and ease of handling. It is an excellent starting point for optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently below 60%. What are the most likely causes and how can I fix them?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is required for diagnosis.
-
Cause A: Inefficient Phase Transfer. The core of the reaction depends on the PTC.
-
Solution 1: Verify Catalyst Activity. Ensure your PTC is pure and has not degraded. If using a new batch, run a small-scale control reaction against a known-good standard.
-
Solution 2: Increase Catalyst Loading. While typically used at 1-5 mol%, increasing the PTC concentration to 5-10 mol% can sometimes boost the reaction rate and overcome minor catalyst inhibition.
-
Solution 3: Improve Agitation. Vigorous stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases. Ensure your stirring is creating a fine emulsion. For larger scale, consider mechanical overhead stirring.
-
-
Cause B: Side Reactions. The primary competing reaction is the formation of the thioether (2,2'-thiobis(butyric acid)) via a second substitution.
-
Solution 1: Control Stoichiometry. Use a slight excess of sodium hydrosulfide (e.g., 1.1 to 1.3 equivalents). A large excess of NaSH can increase the concentration of the product thiolate, promoting the secondary reaction with remaining 2-bromobutyric acid.
-
Solution 2: Monitor Temperature. While higher temperatures increase the reaction rate, they can also favor side reactions. Maintain a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by GC or TLC to avoid over-reaction.
-
-
Cause C: Incomplete Reaction.
-
Solution 1: Extend Reaction Time. S(_N)2 reactions at a secondary carbon can be slower than at a primary carbon. Follow the reaction's disappearance of the starting material (2-bromobutyric acid) to ensure it has gone to completion.
-
Solution 2: Ensure NaSH Purity. Sodium hydrosulfide can be hygroscopic and may degrade upon exposure to air and moisture, forming sodium sulfide and other species.[8] Use fresh, high-purity NaSH for best results.[9]
-
Caption: Troubleshooting flowchart for low reaction yield.
Question 2: My final product purity is low, and I suspect the formation of a disulfide. How can I confirm this and prevent it?
Answer: The thiol group in this compound is susceptible to oxidation, especially in the presence of air (oxygen) under basic conditions, which leads to the formation of a disulfide dimer.
-
Confirmation: The disulfide will have a molecular weight roughly double that of the product. This can be easily confirmed by Mass Spectrometry (MS). On an NMR spectrum, the characteristic thiol proton (SH) peak will be absent.
-
Prevention during Reaction:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
-
Prevention during Workup:
-
Prompt Acidification: After the reaction is complete, the mixture is typically basic. Do not let the basic crude mixture sit exposed to air for extended periods. Proceed to the acidification step promptly.
-
Use of Reducing Agents: During workup, a small amount of a mild reducing agent like sodium bisulfite or sodium thiosulfate can be added to the aqueous phase to quench any residual oxidants.
-
Degassed Solvents: For very sensitive applications, using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) for extraction can further minimize oxidation.
-
Question 3: How do I select the optimal organic solvent for the reaction?
Answer: The choice of solvent is a critical parameter. The ideal solvent should effectively dissolve the 2-bromobutyric acid and the PTC-anion ion pair but be immiscible with water.
-
Apolar Aprotic Solvents: Toluene is a common and effective choice. It is non-polar, water-immiscible, and has a suitable boiling point for heating the reaction.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally avoided in PTC because they can solvate the cation of the ion pair, reducing the nucleophilicity of the anion and slowing the reaction. Furthermore, they are water-miscible, which defeats the purpose of a two-phase system.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform can be used but may not be ideal for reactions requiring heating due to their low boiling points. They also present greater environmental concerns.
Recommendation: Start with Toluene . It provides a robust and scalable system for this PTC reaction.
Experimental Protocol: Synthesis using TBAB as a Catalyst
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
2-Bromobutyric acid (1 eq.)[2]
-
Sodium hydrosulfide (NaSH, hydrate, ~70%, 1.2 eq.)[9]
-
Tetrabutylammonium bromide (TBAB, 0.05 eq.)
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (Brine solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-bromobutyric acid and toluene (approx. 2-3 mL per gram of starting material).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydrosulfide and TBAB in deionized water (approx. 2-3 mL per gram of NaSH).
-
Reaction Initiation: Add the aqueous solution to the flask containing the organic phase. Begin vigorous stirring to create an emulsion.
-
Heating: Heat the reaction mixture to 70-75 °C. Maintain this temperature and vigorous stirring. The system should be kept under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC until the starting 2-bromobutyric acid is consumed (typically 4-8 hours).
-
Workup - Cooling & Separation: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer.
-
Workup - Acidification: Cool the organic layer in an ice bath. Slowly add the organic layer to a beaker containing cold dilute HCl (e.g., 2M solution) with stirring to protonate the carboxylate and any remaining thiolate. The final pH of the aqueous layer should be ~2.
-
Workup - Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the aqueous layer with fresh toluene or another suitable solvent like ethyl acetate (2x). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers with water, followed by a brine solution to aid in breaking any emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
References
- Google Patents. (n.d.). Process for preparing mercapto butyric acids. (US2842590A).
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]
-
Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research, Vol. 65 No. 5 pp. 535-539, 2008. Retrieved from [Link]
-
BOINTE. (2025, December 16). Exploring the Key Uses of Sodium Hydrosulphide Across Multiple Sectors. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, Vol 3, No. 3, 2015, 289-301. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]
-
JAM Group. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Researchers and Drug Development Professionals: 2-Mercaptobutyric Acid vs. Dithiothreitol (DTT) as Reducing Agents
In the intricate world of biochemical research and pharmaceutical development, the selection of a reducing agent is a critical decision that can profoundly influence experimental outcomes, protein stability, and the efficacy of therapeutic formulations. For decades, dithiothreitol (DTT) has been the benchmark reagent for reducing disulfide bonds. However, the unique properties of alternative reducing agents, such as 2-Mercaptobutyric acid (2-MBA), are garnering increasing interest. This guide offers an in-depth, evidence-based comparison of these two agents to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Foundational Role of Reducing Agents in Life Sciences
Reducing agents are indispensable for maintaining the structural and functional integrity of biomolecules. Their primary function is to donate electrons, thereby preventing or reversing oxidation. Within protein science, their most prominent role is the cleavage of disulfide bonds, which are covalent linkages between cysteine residues that are crucial for the tertiary and quaternary structure of many proteins. The judicious choice of a reducing agent is paramount, as it can impact protein solubility, activity, and long-term stability.
Dithiothreitol (DTT): The Gold Standard
Dithiothreitol, also known as Cleland's reagent, is a dithiol that has long been the preferred reducing agent in many laboratories. Its high reducing potential is a consequence of its ability to form a stable six-membered ring upon oxidation, which makes the reduction of disulfide bonds a highly favorable reaction.[1][2][3]
Mechanism of Action
DTT's mechanism involves a two-step thiol-disulfide exchange. One of its thiol groups first attacks a sulfur atom of the protein's disulfide bond, forming a mixed disulfide. The second thiol of the same DTT molecule then attacks the sulfur atom of the newly formed mixed disulfide, leading to the formation of a stable, cyclic oxidized DTT and the release of the reduced protein. This intramolecular cyclization is the key to its high efficiency.[4]
Key Characteristics of DTT:
-
High Reducing Power: The formation of a stable oxidized ring structure makes DTT a potent reducing agent.
-
Optimal pH: DTT is most effective at neutral to slightly alkaline pH (around 7.0-8.0), where its thiol groups are more readily deprotonated to the reactive thiolate form.
-
Limitations: DTT is prone to air oxidation, especially at higher pH, and has a characteristic strong, unpleasant odor. Its effectiveness is also reduced at lower pH values.
This compound (2-MBA): A Monothiol Alternative
This compound is a monothiol, meaning it possesses a single thiol group. Its chemical structure, which also includes a carboxylic acid moiety, imparts distinct properties that can be advantageous in specific contexts.
Mechanism of Action
As a monothiol, 2-MBA reduces disulfide bonds through a thiol-disulfide exchange reaction. However, unlike DTT, it cannot form an intramolecular ring. Consequently, two molecules of 2-MBA are required to reduce a single disulfide bond, forming a 2-MBA disulfide in the process.[4] The reaction is reversible, and an excess of the reducing agent is typically required to drive the equilibrium towards the reduced state of the protein.
Objective: To compare the efficiency of this compound and Dithiothreitol in reducing disulfide bonds of a model protein, Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA), 10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT), 1 M stock solution in water
-
This compound (2-MBA), 1 M stock solution in water
-
2X Laemmli sample buffer (without reducing agent)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue stain and destaining solution
Procedure:
-
Sample Preparation:
-
Label a series of microcentrifuge tubes for each reducing agent and concentration to be tested (e.g., DTT 1 mM, 5 mM, 10 mM; 2-MBA 5 mM, 10 mM, 20 mM, 50 mM). Include a "no reducing agent" control.
-
To each tube, add 10 µL of the 10 mg/mL BSA solution.
-
-
Reduction Reaction:
-
Add the corresponding volume of DTT or 2-MBA stock solution to achieve the desired final concentrations. Adjust the total volume with buffer to ensure consistency across all samples.
-
Incubate the samples at room temperature for 30 minutes. For a more detailed analysis, a time-course experiment (e.g., 5, 15, 30, 60 minutes) can be performed.
-
-
Sample Denaturation and Electrophoresis:
-
Add an equal volume of 2X Laemmli sample buffer to each tube.
-
Heat the samples at 95°C for 5 minutes.
-
Load equal volumes of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Compare the migration of the BSA bands. A greater shift to a higher apparent molecular weight (due to unfolding of the reduced protein) indicates more complete reduction of disulfide bonds.
-
Applications in Drug Development and Formulation
The choice between DTT and 2-MBA in a pharmaceutical context extends beyond their reducing capabilities.
-
Formulation Stability: The potential for greater stability against oxidation makes 2-MBA an interesting candidate for liquid formulations of biologics, where long-term shelf life is crucial. [5]The presence of antioxidants can help prevent protein degradation. [6][7]* Cytotoxicity: The cytotoxic profiles of both compounds must be carefully evaluated for any formulation intended for therapeutic use. The potential for short-chain fatty acids with thiol groups to have cytotoxic effects should be considered. [8][9]* Drug Delivery Systems: The carboxylic acid group of 2-MBA offers a distinct advantage for covalent attachment to drug delivery platforms, a feature that DTT lacks. [10][11]
Conclusion and Future Perspectives
Dithiothreitol remains the well-established and highly effective reducing agent for a wide array of applications in research and development. Its potent reducing ability, driven by the formation of a stable oxidized ring, ensures efficient cleavage of disulfide bonds.
This compound, as a monothiol, presents a theoretically interesting alternative with potential advantages in terms of stability and functional versatility due to its carboxylic acid group. However, the current body of scientific literature lacks direct, comprehensive comparative studies against DTT in the context of protein biochemistry and pharmaceutical formulation.
The decision to employ 2-MBA over DTT should be based on specific experimental needs and, importantly, validated through direct empirical comparison, as outlined in the provided protocol. Future research is warranted to fully elucidate the performance characteristics of this compound as a reducing agent in the life sciences, which will enable a more complete understanding of its potential to complement or, in specific cases, supersede the use of DTT.
References
- Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- BenchChem. (2025). Application Notes and Protocols for 6-Mercaptohexanoic Acid in Drug Delivery System Development.
- Creamer, T. P., & Thorpe, C. (2014). The glutaredoxin mono- and di-thiol mechanisms for deglutathionylation are functionally equivalent: implications for redox systems biology. Biochemical Journal, 464(3), 395–403.
- Schön, A., & Frecer, V. (1999). A molecular mechanism for the cleavage of a disulfide bond as the primary function of agonist binding to G-protein-coupled receptors based on theoretical calculations supported by experiments. European Journal of Biochemistry, 261(1), 89-97.
- ResearchGate. (n.d.).
- Wouters, M. A., & Fan, S. W. (2010). Mechanisms of cleavage of allosteric disulfides. IUBMB Life, 62(7), 503-511.
- Schumacher, F. F., San-Miguel, A., & van der Vliet, A. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Chemistry, 26(68), 15867-15870.
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A Comparative Guide to 2-Mercaptobutyric Acid and Thioglycolic Acid in Peptide Chemistry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of reagents for cleavage and deprotection is paramount to achieving high yield and purity. While trifluoroacetic acid (TFA) remains the cornerstone of final cleavage in Fmoc-based solid-phase peptide synthesis (SPPS), the composition of the "cleavage cocktail," particularly the choice of scavengers, dictates the success of the entire workflow.
This guide provides an in-depth comparison of two thiol-containing carboxylic acids, Thioglycolic Acid (TGA) and 2-Mercaptobutyric Acid (2-MBA). It moves beyond a simple side-by-side comparison to analyze their fundamental chemical properties, explore their documented and theoretical applications, and provide field-proven insights into why one is utilized in specific niche applications while the other remains largely absent from standard protocols.
The Fundamental Role of Thiols in Peptide Chemistry
Before comparing TGA and 2-MBA, it is crucial to understand the two primary roles of thiol-containing reagents in peptide applications:
-
Disulfide Bond Cleavage: Peptides containing cysteine residues often form intramolecular or intermolecular disulfide bonds. These bonds must be reduced (cleaved) to yield the linear peptide. The mechanism involves a nucleophilic attack by a thiolate anion (RS⁻) on the disulfide bond. This is a core transformation for refolding studies, characterization, or subsequent modifications.
-
Cation Scavenging: During the final acid-mediated cleavage of a peptide from its solid support (e.g., using TFA), protective groups on amino acid side chains (like Boc, tBu, and Trityl) are removed.[1] This process generates highly reactive carbocations. If not neutralized, these cations can re-attach to or modify sensitive residues such as Tryptophan, Methionine, and Cysteine, leading to significant impurities.[2][3][4] Thiols are added to the cleavage cocktail to act as "scavengers," trapping these electrophilic species.[5]
Mechanism of Thiol-Disulfide Exchange
The cleavage of a disulfide bond by a thiol is a reversible thiol-disulfide exchange reaction. The reaction rate is highly dependent on pH, as the active nucleophile is the thiolate anion (RS⁻), not the protonated thiol (RSH). The equilibrium is governed by the relative concentrations and redox potentials of the thiols involved.
Caption: General mechanism of disulfide bond reduction by a thiol reagent.
Physicochemical Properties: A Foundation for Reactivity
The divergent applications of TGA and 2-MBA can be largely explained by their distinct chemical properties. While both possess a thiol and a carboxylic acid group, the substituent on the α-carbon—a hydrogen for TGA versus an ethyl group for 2-MBA—introduces critical differences in steric hindrance and acidity.
| Property | Thioglycolic Acid (TGA) | This compound (2-MBA) | Rationale & Implication for Peptide Cleavage |
| Structure | HS-CH₂-COOH | HS-CH(CH₂CH₃)-COOH | The ethyl group in 2-MBA introduces significant steric bulk near the reactive thiol center compared to the hydrogen in TGA. |
| Thiol pKa | ~9.3 - 10.5[6][7] | ~10.5 (estimated for alkyl thiols) | Reactivity is driven by the thiolate anion. At physiological pH (~7.4), a very small fraction of either thiol is deprotonated. For effective reaction rates, conditions often require a pH closer to the pKa. |
| Carboxylic Acid pKa | ~3.6 - 3.8[4][6] | ~4.0 (estimated) | Both are acidic, ensuring solubility in aqueous buffers. TGA is a notably stronger acid than acetic acid.[7] |
| Steric Hindrance | Low | Moderate | The minimal steric hindrance of TGA allows for easier access to sterically crowded disulfide bonds within a folded peptide. The bulkier ethyl group of 2-MBA can significantly slow reaction kinetics. |
| Odor | Strong, unpleasant | Strong, unpleasant | Both are volatile thiols requiring handling in a well-ventilated fume hood. |
| Stability | Readily oxidized by air[8] | Susceptible to oxidation | Both require storage under inert gas and fresh preparation for optimal performance. |
Application Profile: Thioglycolic Acid (TGA)
While not a mainstream scavenger in SPPS cleavage cocktails like 1,2-ethanedithiol (EDT), TGA has found utility in specific, advanced applications within peptide chemistry.
A. Disulfide Bond Reduction
TGA is a potent reducing agent capable of cleaving disulfide bonds. Its most well-known application is in cosmetology for hair straightening, where it breaks the highly cross-linked disulfide bonds in keratin.[9][10] This serves as a robust model for its ability to reduce disulfide bonds in complex proteins.
B. Specialized Roles in Peptide Synthesis
Recent literature highlights TGA's use in the synthesis of peptide thioesters, which are critical intermediates for Native Chemical Ligation (NCL) .[11] NCL is a powerful technique for ligating two unprotected peptide fragments to form a larger protein.[12][13] TGA can be used to generate the C-terminal thioester required for this reaction. Additionally, concentrated TGA solutions have been used to reduce methionine sulfoxide side products that can form during synthesis, although with limited efficiency for other deprotection tasks.[14]
Experimental Protocol: Reduction of a Disulfide Bond in a Model Peptide
This protocol describes a general procedure for reducing a disulfide-cyclized peptide using Thioglycolic Acid.
-
Peptide Preparation: Dissolve the lyophilized peptide containing a disulfide bond (e.g., Somatostatin) in a degassed buffer to a final concentration of 1 mg/mL. A suitable buffer is 0.1 M Tris-HCl, pH 8.0.
-
Reagent Preparation: Prepare a 1 M solution of Thioglycolic Acid in the same degassed buffer. Adjust the pH of the TGA solution to 8.0 with ammonium hydroxide immediately before use. Causality Note: The basic pH is essential to deprotonate the thiol group of TGA to the more nucleophilic thiolate anion, thereby accelerating the reaction.
-
Reduction Reaction: Add the pH-adjusted TGA solution to the peptide solution to achieve a final TGA concentration of 100 mM.
-
Incubation: Incubate the reaction mixture under a nitrogen or argon atmosphere at room temperature for 4 hours. Causality Note: An inert atmosphere is critical to prevent the re-oxidation of the newly formed free thiols by atmospheric oxygen.
-
Monitoring: Monitor the reaction progress by injecting aliquots onto a C18 RP-HPLC column and analyzing via LC-MS. The reduced peptide will have a longer retention time and a mass increase of 2 Da compared to the cyclized starting material.
-
Quenching & Purification: Once the reaction is complete, acidify the mixture to pH 3-4 with acetic acid to protonate the thiols and stop the reaction. Immediately purify the reduced peptide via preparative RP-HPLC.
Application Profile: this compound (2-MBA)
A thorough review of scientific literature reveals a conspicuous absence of this compound in standard protocols for peptide cleavage, disulfide reduction, or as a scavenger in SPPS. While its synthesis is documented, its application in this field is not.[15][16][17]
A Theoretical and Exploratory Analysis
Based on its chemical structure, we can hypothesize the reasons for its lack of adoption:
-
Primary Disadvantage: Steric Hindrance: The most significant factor is likely the steric bulk of the ethyl group adjacent to the thiol. This would impede the thiol's ability to approach and attack a disulfide bond, especially one that is sterically hindered within a peptide's three-dimensional structure. Compared to the unhindered thiol of TGA, the reaction kinetics for 2-MBA would be substantially slower, making it an inefficient choice.
-
No Clear Advantage: There are no obvious chemical benefits that would outweigh the kinetic disadvantages. While the ethyl group increases hydrophobicity, this is unlikely to offer a significant advantage in the highly polar environments of cleavage cocktails or aqueous reduction buffers.
-
Economic and Historical Precedent: TGA is a widely available, inexpensive commodity chemical with a long history of use as a reducing agent. There has been little impetus to explore more sterically hindered and potentially more expensive alternatives like 2-MBA that offer no clear performance benefit.
Caption: Comparison of TGA's role vs. a standard SPPS scavenger's role.
Conclusion and Recommendations
This guide demonstrates that while this compound and Thioglycolic acid are structurally similar, they are not interchangeable in the context of peptide chemistry.
-
Thioglycolic Acid (TGA) is a specialized tool, not a general-purpose cleavage reagent. Its low steric hindrance makes it an effective reducing agent for disulfide bonds and enables its use in niche applications like peptide thioester synthesis for NCL. However, its role as a cation scavenger in standard TFA cleavage cocktails is not well-established, and more effective reagents are preferred.
-
This compound (2-MBA) is not a standard reagent in peptide synthesis. Its application is not supported by common protocols or literature. The steric hindrance imparted by its α-ethyl group likely renders it a kinetically inferior choice compared to TGA for disulfide reduction, providing a clear chemical rationale for its absence in the field.
Recommendations for the Researcher:
-
For Standard SPPS Cleavage: Do not use TGA or 2-MBA as primary scavengers. Rely on field-proven, highly effective scavenger cocktails such as Reagent K (TFA/phenol/water/thioanisole/EDT) for complex peptides or simpler mixtures like TFA/TIS/Water for peptides lacking sensitive residues.[2][3]
-
For Disulfide Bond Reduction: TGA is a viable, cost-effective option. However, for more sensitive peptides or where odor is a major concern, Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often preferred due to their higher reducing potential and, in the case of TCEP, stability and lack of odor.
-
For Advanced Applications: Consider TGA when exploring the synthesis of peptide thioesters via hydrazide precursors, as its utility in this specific area is documented.[11]
By understanding the underlying chemical principles and consulting established literature, researchers can make informed decisions, avoiding suboptimal reagents and improving the overall quality and success rate of their peptide synthesis projects.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Mercaptobutyric Acid Quantification
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 2-Mercaptobutyric acid (2-MBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind method validation, ensuring robust and reliable data.
Introduction: The Analytical Challenge of this compound
This compound (2-MBA) is a thiol-containing compound of interest in various fields, including pharmaceutical development, due to its chemical properties. Accurate quantification is critical, yet challenging. The primary difficulty arises from the sulfhydryl (-SH) group, which is highly susceptible to oxidation, forming disulfide bridges. This instability can lead to significant underestimation of the analyte if not properly controlled.[1]
Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure data integrity. This guide will compare common analytical platforms and provide a detailed walkthrough of the validation process for a selected method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8]
The Foundation: Principles of Analytical Method Validation
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] The core validation characteristics, as defined by ICH Q2(R1), ensure that the method is reliable, reproducible, and accurate for the quantification of 2-MBA.[3][6][7]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
-
Accuracy: The closeness of test results to the true value. It is often determined through recovery studies.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).[11]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12]
Method Selection: A Comparative Overview for 2-MBA
Choosing the right analytical platform is the first critical step. The primary challenge in 2-MBA analysis is its lack of a strong native chromophore for UV detection and its propensity for oxidation.[1] Therefore, pre-column derivatization is a widely adopted strategy to enhance detection and stability.[1][13]
| Method | Principle | Pros | Cons | Best Suited For |
| HPLC-UV/Fluorescence | Separation by liquid chromatography, detection by UV absorbance or fluorescence after derivatization. | Cost-effective, widely available, robust. | Requires derivatization, may lack specificity for complex matrices. | Routine quality control, quantification in simple matrices. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | High specificity, can analyze volatile thiols. | May require derivatization to improve volatility, high temperatures can degrade sensitive compounds.[14][15] | Analysis of volatile mercaptans in various matrices.[14][16][17] |
| LC-MS/MS | Separation by liquid chromatography, highly selective and sensitive detection by tandem mass spectrometry. | Gold standard for sensitivity and selectivity, can often be used without derivatization.[18] | Higher cost and complexity. | Bioanalysis, trace-level impurity quantification, complex matrices.[18][19][20][21] |
For this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection following pre-column derivatization , as it represents a common and accessible approach.
Case Study: Validation of an HPLC-UV Method for 2-MBA
This section details the experimental protocols for validating a hypothetical HPLC-UV method for quantifying 2-MBA in a drug substance.
4.1. The Analytical Method: An Overview
The method involves the derivatization of 2-MBA with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm, allowing for indirect quantification of the original thiol.[22][23]
Caption: Workflow for 2-MBA quantification via HPLC-UV with DTNB derivatization.
4.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector set at 412 nm |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
4.3. Validation Experiments and Protocols
The following protocols outline the steps to validate the method according to ICH guidelines.
Objective: To demonstrate that the method can accurately measure 2-MBA without interference from the matrix or potential impurities.
Protocol:
-
Prepare a blank solution (diluent only).
-
Prepare a placebo solution (if analyzing a formulated product, containing all excipients except 2-MBA).
-
Prepare a solution of 2-MBA standard at the target concentration (e.g., 100 µg/mL).
-
Prepare a spiked sample by adding a known amount of 2-MBA to the placebo solution.
-
Analyze all solutions by HPLC after derivatization.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the TNB derivative. The peak for the TNB derivative in the standard and spiked sample should be pure and free from co-eluting peaks.
Objective: To establish the linear relationship between concentration and response and define the operational range of the method.
Protocol:
-
From a stock solution of 2-MBA, prepare a series of at least five calibration standards covering the expected range (e.g., 80% to 120% of the nominal concentration for an assay).[9][10] Example concentrations: 50, 75, 100, 125, and 150 µg/mL.
-
Analyze each standard in triplicate after derivatization.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50 | 489500 | 0.8% |
| 75 | 741200 | 0.5% |
| 100 | 998700 | 0.3% |
| 125 | 1251000 | 0.4% |
| 150 | 1495600 | 0.6% |
| Regression Results | R² = 0.9998 | y = 10012x - 580 |
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare samples by spiking a placebo matrix with 2-MBA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the concentration using the previously established calibration curve.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.
Example Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.9% |
| 100% | 100.0 | 100.8 | 100.8% | 0.7% |
| 120% | 120.0 | 119.2 | 99.3% | 1.1% |
Objective: To assess the random error of the method.
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six independent samples of 2-MBA at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[24]
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Example Precision Data:
| Parameter | Analyst 1 / Day 1 (n=6) | Analyst 2 / Day 2 (n=6) |
| Mean Conc. (µg/mL) | 100.3 | 99.8 |
| SD | 0.65 | 0.82 |
| %RSD (Repeatability) | 0.65% | 0.82% |
| Overall Mean (n=12) | 100.05 | |
| Overall %RSD (Intermediate Precision) | 1.1% |
Objective: To determine the lowest concentration of 2-MBA that can be reliably quantified and detected.
Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
Prepare and analyze progressively more dilute solutions of 2-MBA.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).
-
Acceptance Criteria: The LOQ must be sufficiently low to allow for the accurate measurement of 2-MBA at the lowest required concentration (e.g., for impurity analysis).
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter within a small, realistic range (e.g., pH ± 0.2 units, temperature ± 2°C, flow rate ± 0.1 mL/min).
-
Analyze a standard solution under each modified condition.
-
Observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method is robust for routine use.
Caption: Interdependence of key analytical method validation parameters.
Conclusion: Ensuring Data Integrity
The validation of an analytical method for a challenging analyte like this compound is a comprehensive process that underpins the reliability of all subsequent data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can ensure their method is fit for its intended purpose. While HPLC-UV with derivatization is a robust and accessible choice, more demanding applications may necessitate the higher sensitivity and selectivity of LC-MS/MS or GC-MS. The principles and protocols detailed in this guide provide a universal framework for achieving method validation, thereby guaranteeing the scientific integrity of the results.
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Center for Biotechnology Information (NCBI). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. DiVA-Portal.org. [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. [Link]
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Determination of Sub-Nanomolar Levels of Low Molecular Mass Thiols in Natural Waters by Liquid Chromatography Tandem Mass Spectrometry after Derivatization with p-(Hydroxymercuri) Benzoate and Online Preconcentration. ACS Publications. [Link]
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Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. [Link]
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Development of Mercaptans Sensor with Non-Radioactive Ionizer. NYSEARCH. [Link]
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HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. [Link]
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Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. PubMed. [Link]
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Determination of sub-nanomolar levels of low molecular mass thiols in natural waters by liquid chromatography tandem mass spectrometry after derivatization with p-(hydroxymercuri) benzoate and online preconcentration. Semantic Scholar. [Link]
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(a) GC-MS Spectrum of liquefied gas samples (mercaptans) (b) MS... ResearchGate. [Link]
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VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
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A Comprehensive Guide for Analytical Method Validation. International Journal of Pharmaceutical Research and Applications. [Link]
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 2-Mercaptobutyric Acid by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral chromatography strategies for determining the enantiomeric excess (ee) of 2-Mercaptobutyric acid (also known as 2-sulfanylbutanoic acid), a chiral carboxylic acid with a key thiol functional group. Drawing upon established principles and field-proven insights, this document will navigate the complexities of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase conditions, providing a framework for achieving accurate and reliable enantiomeric purity assessment.
The Imperative of Enantiomeric Purity in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of biological systems, they can exhibit vastly different behaviors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric composition of chiral drug substances. The determination of enantiomeric excess, a measure of the purity of a sample with respect to one enantiomer over the other, is a critical quality attribute in drug development and manufacturing.
Principles of Chiral Recognition in Liquid Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for enantiomeric separations.[1][2] The principle lies in the creation of a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is either immobilized on the stationary phase (Chiral Stationary Phase - CSP) or added to the mobile phase (Chiral Mobile Phase Additive).[3] The differing stabilities of these diastereomeric complexes lead to different retention times, enabling their separation. The "three-point interaction model" is a widely accepted concept explaining chiral recognition, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral selector are necessary for enantioseparation.
Comparative Analysis of Chiral Stationary Phases for this compound
The selection of the appropriate CSP is the most critical step in developing a chiral separation method. For a small, polar, and acidic molecule like this compound, several classes of CSPs are viable candidates.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their broad applicability.[4][5] They offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding and dipole-dipole interactions, and the helical polymer backbone that provides steric hindrance. For acidic analytes, the addition of a small amount of an acidic modifier to the mobile phase is often crucial for achieving good peak shape and resolution.
Pirkle-Type CSPs
Named after William H. Pirkle, these CSPs are based on a smaller chiral molecule covalently bonded to the silica support. The Whelk-O® 1 is a popular example of a Pirkle-type CSP with broad selectivity.[6] It features a π-electron acceptor/π-electron donor system that can interact with analytes through π-π stacking, hydrogen bonding, and dipole-dipole interactions. These phases are known for their robustness and compatibility with a wide range of mobile phases.
Macrocyclic Glycopeptide CSPs
These CSPs, such as those based on vancomycin or teicoplanin, contain multiple stereogenic centers and functional groups, allowing for complex interactions with analytes. They are particularly effective for the separation of amino acids and other polar compounds, and their ionic properties can be leveraged for the separation of acidic and basic molecules.
Table 1: Comparison of Chiral Stationary Phases for the Separation of Small Chiral Carboxylic Acids
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase (Normal Phase) | Advantages | Considerations for this compound |
| Polysaccharide-Based (e.g., Chiralpak® IA/IB/IC, Lux® Cellulose-2) | Hydrogen bonding, dipole-dipole interactions, steric hindrance within chiral grooves. | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | Broad enantioselectivity, wide range of applications.[4][5] | High probability of success. The thiol group may require optimization of the acidic modifier to prevent peak tailing. |
| Pirkle-Type (e.g., Whelk-O® 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Hexane/Ethanol with 0.1% Acetic Acid | Robust, compatible with a wide range of solvents, often provides alternative selectivity to polysaccharide phases. | A strong candidate due to its versatility with acidic compounds. |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) | Inclusion complexation, hydrogen bonding, ionic interactions. | Methanol/Water with acidic or basic modifiers. | Excellent for polar and ionizable compounds. | May offer unique selectivity, especially in reversed-phase or polar organic modes. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the method development of the chiral separation of this compound.
Protocol 1: Direct Enantioseparation using a Polysaccharide-Based CSP
This protocol is based on the successful separation of similar small chiral acids and represents a high-probability starting point.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IA (or similar amylose-based immobilized CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/2-Propanol (IPA)/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Sample: Racemic this compound dissolved in the mobile phase (approx. 1 mg/mL)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
3. Data Analysis and Enantiomeric Excess Calculation:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the area of each peak (Area1 and Area2).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Protocol 2: Indirect Enantioseparation via Diastereomer Formation
In cases where direct separation is challenging, an indirect method involving derivatization with a chiral reagent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral column.[3][8][9]
1. Derivatization Step:
-
React racemic this compound with a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) to form diastereomeric amides.
2. HPLC Analysis of Diastereomers:
-
HPLC system with a UV detector
-
Stationary Phase: Standard C18 reversed-phase column, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water gradient
-
Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 254 nm for a phenyl group).
3. Data Analysis:
-
The enantiomeric ratio of the original sample is determined from the peak area ratio of the two diastereomers.
Visualizing the Workflow
A systematic approach to method development is crucial for efficiently achieving the desired separation.
Caption: A generalized workflow for chiral method development.
Causality in Experimental Choices and Self-Validation
The choice of a polysaccharide-based CSP as the primary screening column is based on its proven broad selectivity for a wide range of chiral compounds, including carboxylic acids.[4][5] The use of a non-polar mobile phase (normal phase) with an acidic modifier is a standard and effective approach for acidic analytes on these columns. The acidic modifier (TFA) serves to suppress the ionization of the carboxylic acid group, reducing peak tailing and improving chromatographic efficiency.
A self-validating system is one where the results are internally consistent and reliable. In chiral chromatography, this is achieved by:
-
Baseline Resolution: Aiming for a resolution (Rs) value of >1.5 between the enantiomer peaks ensures accurate quantification.
-
Peak Purity Analysis: Using a Diode Array Detector (DAD) to assess peak purity can confirm that each peak corresponds to a single enantiomer and is free from co-eluting impurities.
-
Injection of Enantiomerically Enriched Standards (if available): This allows for the definitive assignment of each peak to a specific enantiomer.
Concluding Remarks
The determination of the enantiomeric excess of this compound is a critical analytical task that can be effectively addressed using chiral HPLC. A systematic approach, beginning with the screening of robust and versatile chiral stationary phases such as polysaccharide-based and Pirkle-type columns, is recommended. Careful optimization of the mobile phase, particularly the type and concentration of the acidic modifier, is crucial for achieving a successful separation. While direct enantioseparation on a CSP is often the preferred method, indirect methods involving derivatization provide a reliable alternative. By following the principles and protocols outlined in this guide, researchers can develop and validate accurate and precise methods for the enantiomeric purity assessment of this compound and other chiral molecules.
References
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Phenomenex. Chiral HPLC Separations. [Link]
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Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673. [Link]
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Iliescu, R. I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1332. [Link]
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Iwasaki, M., et al. (1992). Resolution of the enantiomers of thiol compounds by reversed-phase liquid chromatography using chiral derivatization with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate. Journal of Chromatography A, 627(1-2), 117-124. [Link]
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Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
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Havranek, E., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 107-113. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6215. [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]
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A Senior Application Scientist's Guide to Capping Agents in Nanoparticle Synthesis
An Objective Comparison for Researchers and Drug Development Professionals
In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled size, shape, and stability is paramount. These characteristics directly influence their physical, chemical, and biological properties, ultimately determining their efficacy in applications ranging from catalysis to targeted drug delivery. At the heart of this control lies the judicious selection of a capping agent. This guide provides an in-depth comparative analysis of common capping agents, moving beyond simple protocols to explain the fundamental mechanisms and causal relationships that govern nanoparticle formation.
Capping agents are molecules that adsorb to the surface of nascent nanoparticles during their synthesis.[1][2][3] Their primary role is to passivate the nanoparticle surface, preventing the uncontrolled growth and aggregation that nanoparticles are prone to due to their high surface energy.[1][4][5] By modulating the growth kinetics, capping agents are the key to tuning nanoparticle size, morphology, and colloidal stability, while also imparting specific surface functionalities essential for biomedical applications.[1][2][4]
The Pillars of Stabilization: Core Mechanisms
The efficacy of a capping agent is rooted in its ability to create a repulsive barrier between particles. This is achieved primarily through two mechanisms: steric hindrance and electrostatic stabilization. Often, a capping agent will employ a combination of both.
-
Steric Hindrance: This mechanism involves the adsorption of large, bulky molecules, typically polymers, onto the nanoparticle surface. The long chains of these polymers extend into the solvent, creating a physical barrier that prevents nanoparticles from approaching each other too closely.[1][6] Agents like Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are classic examples of steric stabilizers.
-
Electrostatic Stabilization: This occurs when charged species adsorb onto the nanoparticle surface, forming an electrical double layer. This creates a net surface charge, leading to Coulombic repulsion between adjacent, like-charged nanoparticles.[7] Trisodium citrate, which imparts a negative charge, is a quintessential electrostatic stabilizer.
Caption: Fundamental mechanisms of nanoparticle stabilization.
Comparative Analysis of Capping Agents
The selection of a capping agent is a critical experimental decision, as it dictates the final properties and potential applications of the nanoparticles. Below is a comparative study of commonly used agent classes.
Small Ligands: Precision and Reactivity
Small molecule ligands offer precise control over surface chemistry due to their well-defined structures.
-
Citrate: As both a mild reducing agent and a capping agent, trisodium citrate is a cornerstone of aqueous gold and silver nanoparticle synthesis.[8][9][10][11] It provides electrostatic stability by adsorbing onto the nanoparticle surface via its carboxylate groups, imparting a negative charge.[10][12] Critically, citrate exhibits preferential binding to the (111) crystal facet of gold, which can be leveraged to direct the growth of specific shapes like tetrahedra and octahedra.[12] While simple and effective, its relatively weak, non-covalent binding means it can be easily displaced, and its stability is sensitive to the ionic strength and pH of the medium.[9]
-
Thiols (e.g., Alkanethiols): Thiols are known for forming strong, covalent-like bonds between their sulfur headgroup and the surface of noble metals like gold, silver, and platinum.[7][13][14] This robust interaction results in a densely packed, highly stable monolayer that offers excellent protection against aggregation.[13] The well-established "Brust-Schiffrin method" utilizes alkanethiols in a two-phase synthesis to produce highly monodisperse gold nanoparticles.[13] A significant drawback is that this strong surface passivation can inhibit the catalytic properties of the nanoparticle core by blocking active sites.[13]
-
Amines (e.g., Oleylamine): Amines coordinate to metal surfaces through the lone pair of electrons on the nitrogen atom.[7] They are highly versatile and can function simultaneously as a solvent, reducing agent, and capping agent, particularly in the synthesis of semiconductor quantum dots and metal oxides.[7] The length of the alkyl chain can be varied to control particle size, with longer chains generally leading to smaller nanoparticles. The amine-metal bond is weaker than the thiol-metal bond, which can be an advantage for catalytic applications but may compromise long-term stability.
Polymers: Steric Stability and Biocompatibility
Polymers provide excellent steric stability and are often chosen for nanoparticles intended for use in complex biological environments.
-
Polyvinylpyrrolidone (PVP): PVP is a powerful steric stabilizer, widely employed for its ability to prevent aggregation in a broad range of solvents.[6][15][16] Its efficacy stems from the coordination of the pyrrolidone ring to the nanoparticle surface, with the long hydrophobic chain extending into the medium.[6][17] Beyond stabilization, PVP is a renowned shape-directing agent. By selectively adsorbing to specific crystal facets, it can kinetically control particle growth, enabling the synthesis of complex morphologies such as nanocubes and nanowires.[6][15] It can also act as a mild reducing agent, particularly in polyol synthesis methods.[15][16]
-
Polyethylene Glycol (PEG): PEG is the polymer of choice for biomedical applications.[1][2][4] When coated onto a nanoparticle surface, its long, hydrophilic chains create a hydration layer that confers a "stealth" characteristic, helping the nanoparticle evade recognition and clearance by the immune system (opsonization).[1] This PEGylation process significantly enhances biocompatibility, improves stability in physiological fluids, and reduces cytotoxicity.[1][4]
Biomolecules & Green Agents: The Sustainable Approach
There is a growing trend toward using natural, non-toxic materials for nanoparticle synthesis, aligning with the principles of green chemistry.
-
Proteins (e.g., Bovine Serum Albumin, BSA): Proteins like BSA possess a multitude of functional groups (amine, carboxyl) that can interact with a nanoparticle surface, providing a combination of electrostatic and steric stabilization.[1][3] BSA can act as a structure-directing agent, controlling both the nucleation and growth phases of synthesis.[1] In some cases, BSA has been shown to provide superior stability compared to synthetic polymers like PVP.[3]
-
Polysaccharides (e.g., Chitosan, Starch): These natural biopolymers are biocompatible, biodegradable, and non-toxic.[7][18] Their abundant hydroxyl and amine groups can complex with metal ions, serving as both reducing and capping sites in aqueous media.[1][7][19] This enables a simple, one-pot, environmentally friendly synthesis process.
-
Plant Extracts: Using plant extracts is a burgeoning field in green synthesis. These extracts contain a complex cocktail of phytochemicals (such as flavonoids, alkaloids, and polyphenols) that can simultaneously reduce the metal precursor and stabilize the resulting nanoparticles.[18] This approach is cost-effective, rapid, and avoids the use of hazardous chemicals.[18] However, the complex and often uncharacterized nature of the extracts makes precise control over nanoparticle size and shape a significant challenge.[18]
Quantitative Data Summary
| Capping Agent | Class | Stabilization Mechanism | Typical Nanoparticles | Key Resulting Properties | Advantages | Disadvantages |
| Trisodium Citrate | Small Ligand | Electrostatic | Au, Ag[8][9] | Negatively charged, moderate stability, shape-directing (Au).[12] | Simple, inexpensive, non-toxic, good for functionalization.[10] | Sensitive to pH and ionic strength; easily displaced.[9] |
| Alkanethiols | Small Ligand | Covalent-like Bonding | Au, Ag, Pt, Pd[13] | Highly stable, dense monolayer, precise size control.[13] | Exceptional stability, well-defined surface chemistry.[7][13] | Can inhibit catalytic activity; often requires organic solvents.[13] |
| Alkylamines | Small Ligand | Coordination Bonding | CdSe, Metal Oxides[7] | High crystallinity, size control via chain length. | Versatile (solvent, reducing, capping agent).[7] | Weaker binding than thiols, potential for lower stability. |
| PVP | Polymer | Steric Hindrance | Ag, Au, Pt, Fe[1][4][6] | Excellent stability, superior shape control.[6][15] | Highly effective in many solvents, biocompatible.[15] | Can be difficult to remove from the nanoparticle surface. |
| PEG | Polymer | Steric Hindrance | Biomedical NPs (Au, Fe₃O₄) | "Stealth" properties, enhanced biocompatibility, high aqueous stability.[1][4] | Reduces immunogenicity, ideal for in-vivo use.[1] | Less effective for shape control compared to PVP. |
| BSA | Biomolecule | Electrostatic & Steric | Au, Ag | Biocompatible, good stability, controls nucleation.[1][3] | Biodegradable, readily available, non-toxic.[1][2] | Potential for batch-to-batch variability, heat sensitive. |
| Plant Extracts | Green Agent | Electrostatic & Steric | Au, Ag, FeO[1][20] | Varied sizes/shapes. | Eco-friendly, rapid, one-pot synthesis.[18] | Poorly defined mechanism, lack of precise control.[18] |
Experimental Protocols & Methodologies
A protocol is more than a list of steps; it is a system where each action has a purpose. The following self-validating protocols illustrate the synthesis of nanoparticles using two distinct capping strategies.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This classic aqueous method relies on citrate for both reduction and electrostatic stabilization. The final particle size is highly dependent on the molar ratio of citrate to the gold precursor.
Methodology:
-
Preparation: Add 100 mL of a 0.01% (w/v) solution of hydrogen tetrachloroaurate (HAuCl₄) to a 250 mL Erlenmeyer flask with a clean stir bar.
-
Causality: Using a clean flask is critical to prevent unwanted nucleation sites, ensuring a more uniform particle size distribution.
-
-
Heating: Place the flask on a stirring hotplate and bring the solution to a rolling boil while stirring vigorously.
-
Causality: Boiling provides the necessary activation energy for the reduction of Au³⁺ ions by citrate. Vigorous stirring ensures a homogeneous temperature and reactant distribution, which is crucial for uniform nucleation and growth, leading to monodisperse nanoparticles.
-
-
Nucleation & Growth: To the boiling solution, rapidly inject 2 mL of a 1% (w/v) solution of trisodium citrate.
-
Causality: Rapid injection ensures that nucleation occurs simultaneously throughout the solution, a key factor for achieving a narrow size distribution. The solution color will change from pale yellow to colorless, then to grey, purple, and finally to a deep ruby red. This color progression signals the nucleation and subsequent growth of the gold nanoparticles.
-
-
Maturation: Continue boiling and stirring for an additional 15 minutes after the color change to ruby red is complete.
-
Causality: This step ensures the complete reduction of the gold precursor and allows for the particles to mature and stabilize, a process known as Ostwald ripening, which can further narrow the size distribution.
-
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Causality: Gradual cooling prevents thermal shock and potential aggregation. The resulting ruby-red colloidal suspension is stable for weeks when stored at 4°C in the dark.
-
Caption: Workflow for Turkevich synthesis of gold nanoparticles.
Protocol 2: Synthesis of PVP-Capped Silver Nanoparticles (Polyol Method)
This non-aqueous method uses a polyol (ethylene glycol) as both the solvent and the reducing agent, with PVP providing steric stabilization and shape control.
Methodology:
-
Preparation: In a three-neck flask equipped with a condenser, add 10 mL of ethylene glycol (EG) and a stir bar.
-
Causality: EG serves as a high-boiling point solvent and the primary reducing agent. A three-neck flask allows for controlled addition of reactants and temperature monitoring.
-
-
Heating & Pre-treatment: Heat the EG to 160°C in an oil bath with stirring.
-
Causality: The elevated temperature is required to increase the reduction potential of the EG, allowing it to reduce Ag⁺ ions to Ag⁰.
-
-
Precursor Addition 1 (PVP): In a separate vial, dissolve 100 mg of Polyvinylpyrrolidone (PVP, Mw ≈ 55,000) in 5 mL of EG. Inject this solution into the hot EG in the reaction flask.
-
Causality: Adding the capping agent before the metal precursor ensures that PVP molecules are readily available to cap the silver nuclei as soon as they form, preventing immediate aggregation.
-
-
Precursor Addition 2 (Silver): In another vial, dissolve 100 mg of silver nitrate (AgNO₃) in 5 mL of EG. Using a syringe pump, add this solution dropwise to the reaction flask at a rate of 0.5 mL/min.
-
Causality: A slow, controlled addition rate via a syringe pump is the most critical parameter for achieving monodispersity. It keeps the concentration of the silver precursor low, favoring the growth of existing nuclei over the formation of new ones, which would broaden the size distribution.
-
-
Reaction & Growth: Maintain the reaction at 160°C for 1 hour after the addition is complete. The solution will turn from colorless to a yellowish-brown or grey opaque suspension.
-
Causality: This aging period allows for the complete reduction and growth of the nanoparticles, ensuring a uniform final product. PVP will direct growth, often leading to cubic or rod-shaped particles depending on other trace species.
-
-
Purification: After cooling, precipitate the nanoparticles by adding acetone and centrifuging. Wash the pellet with ethanol several times to remove excess EG and PVP.
-
Causality: Purification is essential to remove unreacted precursors and excess capping agent, which could interfere with downstream applications.
-
Caption: Workflow for the polyol synthesis of silver nanoparticles.
Conclusion
The choice of capping agent is not merely a step in a protocol but a fundamental design choice that dictates the ultimate physicochemical properties and biological fate of nanoparticles. Small ligands like citrate and thiols offer precision and well-defined surfaces, while polymers like PVP and PEG provide robust stability and biocompatibility. The rise of green capping agents from biomolecules and plant extracts presents a sustainable path forward, though often at the cost of fine control. Understanding the underlying mechanisms of stabilization and the causal relationships between a capping agent and the resulting nanoparticle is essential for the rational design of nanomaterials tailored for advanced applications in research, diagnostics, and therapeutics.
References
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Javed, R., Zia, M., Naz, S., Aisida, S. O., Ain, N. U., & Ao, Q. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. [Link]
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Yadav, T., Sharma, A., & Bhardwaj, A. (2015). Capping Agents in Nanoparticle Synthesis: Surfactant and Solvent System. AIP Conference Proceedings, 1665(1), 030214. [Link]
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Sathishkumar, M., Sneha, K., & Yun, Y. S. (2010). Preparation and Characterization of Gold Nanoparticles with Different Capping Agents. Digest Journal of Nanomaterials and Biostructures, 5(2), 455-461. [Link]
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Tan, Y. N., Lee, J. Y., & Wang, D. I. C. (2013). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. Nanomaterials, 3(3), 396-429. [Link]
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Sidhu, A. K., Verma, N., & Kaushal, P. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 3, 801620. [Link]
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Jamkhande, P. G., Ghule, N. W., Bamer, A. H., & Kalaskar, M. G. (2019). Metal nanoparticles synthesis: An overview on methods of preparation, advantages and disadvantages, and applications. Journal of Drug Delivery Science and Technology, 53, 101174. [Link]
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Personick, M. L., Langille, M. R., Zhang, J., & Mirkin, C. A. (2020). Facile Synthesis of Monodispersed Ag NPs in Ethylene Glycol Using Mixed Capping Agents. ACS Omega, 5(11), 6048–6054. [Link]
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Lebe, R. R., & S. A. (2019). Citrate adsorption on gold: Understanding the shaping mechanism of nanoparticles. ResearchGate. [Link]
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Lin, S. Y., & Tsai, Y. T. (2003). Fabrication of Gold Nanoparticles Using a Trithiol (Thiocyanuric Acid) as the Capping Agent. Langmuir, 19(17), 6867–6871. [Link]
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Henglein, A. (2001). Formation of Colloidal Silver Nanoparticles: Capping Action of Citrate. The Journal of Physical Chemistry B, 105(14), 2652–2656. [Link]
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Aherne, D., Ledwith, D. M., Gara, M., & Kelly, J. M. (2011). A Systematic Study of the Synthesis of Silver Nanoplates: Is Citrate a “Magic” Reagent? Chemistry of Materials, 23(21), 4785–4794. [Link]
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Taleb, A., Petit, C., & Pileni, M. P. (2011). Procedures for the Synthesis and Capping of Metal Nanoparticles. Springer Nature Experiments. [Link]
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Sidhu, A. K., Verma, N., & Kaushal, P. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. OUCI. [Link]
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Sidhu, A. K., Verma, N., & Kaushal, P. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology. [Link]
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Koczkur, K. M., Mourdikoudis, S., Polavarapu, L., & Skrabalak, S. E. (2015). Polyvinylpyrrolidone (PVP) in nanoparticle synthesis. Dalton Transactions, 44(41), 17883-17905. [Link]
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A Comparative Guide to the Efficacy of 2-Mercaptobutyric Acid in Preventing Oxidative Damage
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents capable of mitigating oxidative damage is a cornerstone of modern biomedical research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This guide provides an in-depth, objective comparison of 2-Mercaptobutyric acid (2-MBA), a thiol-containing compound, against other established antioxidants. We will delve into the mechanistic underpinnings of its potential efficacy and provide a comprehensive framework of self-validating experimental protocols to rigorously assess its performance.
The Landscape of Oxidative Stress: A Cellular Battleground
At the heart of cellular metabolism, the reduction of molecular oxygen can generate a host of ROS, including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[1][3] While ROS play roles in physiological cell signaling, their overproduction overwhelms the cell's endogenous antioxidant systems, leading to widespread damage.[2] This onslaught, termed oxidative stress, targets critical biomolecules:
-
Lipid Peroxidation: The oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and the formation of cytotoxic byproducts like malondialdehyde (MDA).[4]
-
Protein Oxidation: Damage to amino acid side chains, leading to protein misfolding, aggregation, and loss of enzymatic function.[5]
-
DNA Damage: Oxidative attacks on DNA bases, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), can cause mutations and contribute to carcinogenesis.
To counteract this, cells employ a sophisticated defense network of enzymatic antioxidants (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase) and non-enzymatic antioxidants (e.g., Glutathione, Vitamin C).[5] The introduction of exogenous antioxidants is a key therapeutic strategy aimed at bolstering these defenses.
Mechanistic Insight: How Might this compound Function?
This compound's potential as an antioxidant lies in its chemical structure, specifically the presence of a thiol (-SH) group. This functional group is a potent reducing agent, capable of donating a hydrogen atom to neutralize highly reactive free radicals. This mechanism is shared by other prominent thiol antioxidants, including the body's master antioxidant, glutathione (GSH), and its precursor, N-acetylcysteine (NAC).
The proposed primary mechanism for 2-MBA is direct radical scavenging:
R• + 2-MBA-SH → RH + 2-MBA-S•
Where a reactive free radical (R•) is neutralized by donating a hydrogen atom from the thiol group of 2-MBA (2-MBA-SH), resulting in a much less reactive 2-MBA-derived thiyl radical (2-MBA-S•).
Caption: Proposed mechanism of 2-MBA in neutralizing ROS.
A Comparative Analysis: 2-MBA vs. Established Antioxidants
An objective evaluation requires comparing 2-MBA to well-characterized alternatives. We select N-acetylcysteine (NAC) and Glutathione (GSH) for their mechanistic similarity (thiol-based) and Ascorbic Acid (Vitamin C) as a prominent non-thiol antioxidant.
| Antioxidant | Primary Mechanism | Key Advantages | Potential Limitations |
| This compound | Direct radical scavenging via thiol group (proposed). | Small molecule size may enhance cell permeability. | Efficacy and metabolic fate are not well-characterized. Potential toxicity needs evaluation.[6] |
| N-Acetylcysteine (NAC) | Direct radical scavenging; serves as a precursor for intracellular Glutathione synthesis.[7] | Well-established safety profile; FDA-approved for other indications; boosts endogenous defenses. | Can have a short half-life in vivo. |
| Glutathione (GSH) | The primary endogenous antioxidant; direct scavenger and a cofactor for enzymes like GPX.[5] | Central to cellular redox homeostasis. | Poor oral bioavailability and limited cell permeability when administered exogenously. |
| Ascorbic Acid (Vitamin C) | Electron donor to regenerate other antioxidants (like Vitamin E) and scavenge aqueous radicals. | Well-studied, essential nutrient. | Can exhibit pro-oxidant activity in the presence of transition metals. |
Experimental Framework for Efficacy Validation
To substantiate the antioxidant potential of 2-MBA, a multi-tiered experimental approach is essential. This framework is designed to be self-validating, moving from basic chemical reactivity to complex cellular responses.
Caption: A multi-phase workflow for evaluating antioxidant efficacy.
Protocol 1: Direct Radical Scavenging (DPPH Assay)
This assay provides a rapid in vitro measure of a compound's ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9] The reduction of the violet DPPH radical to a yellow hydrazine is measured spectrophotometrically.
Experimental Rationale: This is a crucial first-pass screening test. It isolates the chemical scavenging activity of the test compound from any biological complexity, providing a direct measure of its hydrogen-donating ability. A positive result here justifies proceeding to more complex and resource-intensive cell-based assays.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations for 2-MBA, NAC, and Ascorbic Acid (positive control) in methanol (e.g., 1, 10, 50, 100, 500 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each antioxidant concentration in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (100% activity), add 100 µL of methanol instead of the antioxidant solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Intracellular ROS Measurement (DCFDA Assay)
This cell-based assay quantifies the overall level of reactive oxygen species within live cells.[10] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until intracellular esterases cleave the acetate groups, and it is subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][11][12]
Experimental Rationale: This assay moves the investigation into a physiologically relevant context. It determines if 2-MBA can penetrate the cell membrane and quell an induced surge of intracellular ROS, which is the direct trigger for oxidative damage. Comparing its efficacy to NAC provides a benchmark against a compound known to function intracellularly.
Step-by-Step Methodology:
-
Cell Culture:
-
Compound Pre-treatment:
-
Remove the culture medium and wash cells once with warm phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of 2-MBA or NAC. Incubate for 1-2 hours.
-
-
Probe Loading:
-
Induction of Oxidative Stress:
-
Remove the H2DCFDA solution and wash cells with PBS.
-
Add a known ROS inducer (e.g., 100-500 µM H₂O₂ or 10 µM doxorubicin) in PBS or serum-free media.[14] Include a vehicle control group (no inducer) and a positive control group (inducer, no antioxidant).
-
-
Fluorescence Measurement:
-
Data Normalization:
-
After the final reading, lyse the cells and perform a protein quantification assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the total protein content in each well, correcting for any variations in cell number.[14]
-
Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that is one of its major end-products.[16] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured colorimetrically.[17][18]
Experimental Rationale: While the DCFDA assay measures the presence of ROS, the TBARS assay measures a direct downstream consequence: damage to a major cellular component. A reduction in MDA levels provides strong evidence that the antioxidant activity of 2-MBA translates into tangible protection of cellular structures.
Step-by-Step Methodology:
-
Sample Preparation:
-
Culture and treat cells with the antioxidant and oxidative stressor as described in the DCFDA protocol, but in larger vessels (e.g., 6-well plates) to generate sufficient cell lysate.
-
After treatment, wash cells with ice-cold PBS, scrape them into a lysis buffer (e.g., RIPA buffer containing a BHT solution to prevent further oxidation), and homogenize.[17]
-
Centrifuge the lysate at 13,000 x g for 10 minutes to pellet debris.[17] Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Reaction:
-
Measurement:
-
Calculation:
-
Determine the concentration of MDA in the samples by interpolating from the standard curve. Normalize the results to the protein concentration of the lysate.
-
Protocol 4: Endogenous Defense - Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a critical frontline antioxidant enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[21] Many kits operate by using a system that generates superoxide radicals, which in turn produce a colored formazan dye. SOD activity in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.[22][23]
Experimental Rationale: This assay investigates a secondary, yet vital, aspect of antioxidant efficacy. Does 2-MBA simply act as a chemical scavenger, or does it also support or enhance the cell's own enzymatic defense systems? An increase or preservation of SOD activity in the face of oxidative stress would suggest a more profound protective effect.
Step-by-Step Methodology (based on a typical colorimetric kit):
-
Sample Preparation:
-
Prepare cell lysates as described for the TBARS assay.
-
-
Assay Procedure (in a 96-well plate):
-
Add sample lysates and SOD standards to designated wells.
-
Add the WST-1 (or similar tetrazolium salt) working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase to generate superoxide).[23]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20-30 minutes.
-
Read the absorbance at ~450 nm.[23]
-
-
Calculation:
-
Calculate the percentage inhibition of the formazan dye formation. The higher the SOD activity in the sample, the lower the absorbance.
-
Quantify the SOD activity in the samples by comparing their inhibition rates to the SOD standard curve.
-
Expected Data and Interpretation
The collective data from these experiments will allow for a robust, multi-faceted comparison of 2-MBA against other antioxidants.
| Assay | Parameter Measured | 2-MBA | N-Acetylcysteine (NAC) | Ascorbic Acid |
| DPPH Assay | IC₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value |
| DCFDA Assay | % Reduction of H₂O₂-induced ROS | Experimental Value | Experimental Value | Experimental Value |
| TBARS Assay | MDA (nmol/mg protein) | Experimental Value | Experimental Value | Experimental Value |
| SOD Activity Assay | % of Control Activity | Experimental Value | Experimental Value | Experimental Value |
Interpretation:
-
A low IC₅₀ value in the DPPH assay suggests potent direct radical scavenging ability.
-
A significant reduction in DCF fluorescence indicates effective intracellular ROS neutralization.
-
Lower MDA levels in the TBARS assay provide strong evidence of protection against membrane damage.
-
Preservation of SOD activity suggests 2-MBA helps maintain the cell's endogenous antioxidant capacity.
References
A complete list of all sources cited within this guide is provided below.
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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 2-Mercaptobutyric Acid in Immunoassays
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The specificity of an immunoassay is paramount to its reliability, ensuring that the assay exclusively detects the target analyte. Cross-reactivity, the phenomenon where substances structurally similar to the analyte interfere with the assay, can lead to erroneous results. This guide provides a comprehensive framework for studying the cross-reactivity of 2-Mercaptobutyric acid (2-MBA), a small thiol compound, in immunoassays. We will delve into the principles of immunoassay cross-reactivity, present a detailed experimental protocol for its assessment, and offer guidance on data interpretation. This document is intended to equip researchers with the necessary tools to rigorously validate their immunoassays and ensure the accuracy of their findings.
Introduction: The Challenge of Small Molecule Immunoassays and Cross-Reactivity
Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify a target analyte.[1] While immunoassays for large molecules like proteins are often straightforward, the development of assays for small molecules, or haptens, such as this compound, presents unique challenges. Due to their small size, these molecules may not be immunogenic on their own and often require conjugation to a larger carrier protein to elicit an antibody response.
A critical aspect of validating any immunoassay is the assessment of its specificity, particularly the potential for cross-reactivity.[2][3][4] Cross-reactivity occurs when the assay's antibodies bind to molecules other than the intended analyte.[5] This is often observed with compounds that share structural similarities or key functional groups with the target analyte.[6][7] In the context of 2-MBA, a short-chain carboxylic acid with a thiol group, structurally related molecules could potentially interfere with the assay, leading to inaccurate quantification.
Understanding this compound and Its Potential Cross-Reactants
This compound (also known as 2-sulfanylbutanoic acid) is a chemical compound with the formula C4H8O2S.[10][11][12][13] Its structure features a four-carbon backbone with a carboxylic acid group and a thiol (-SH) group on the second carbon.
When designing a cross-reactivity study for a 2-MBA immunoassay, it is crucial to identify and test a panel of structurally related compounds. The selection of these potential cross-reactants should be based on shared chemical motifs. For 2-MBA, this includes:
-
Positional Isomers: Molecules with the same chemical formula but a different arrangement of atoms, such as 3-Mercaptobutyric acid and 4-Mercaptobutyric acid.[14]
-
Analogs with Varying Chain Lengths: Compounds with shorter or longer carbon chains, like 2-Mercaptopropionic acid and 2-Mercaptovaleric acid.
-
Compounds with Related Functional Groups: Molecules that also contain thiol or carboxylic acid groups, for example, 3-Mercaptopropionic acid and butyric acid.
-
Structurally Unrelated Thiol Compounds: To assess the specific contribution of the thiol group to any observed cross-reactivity, compounds like Dithiothreitol (DTT) can be included.
Experimental Design: A Competitive ELISA for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying small molecules and evaluating cross-reactivity.[15] In this format, the free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Principle of Competitive ELISA and Cross-Reactivity
The core principle of a competitive ELISA for a small molecule like 2-MBA involves immobilizing an antibody specific to 2-MBA on a microplate. A known amount of enzyme-labeled 2-MBA is then added along with the sample containing an unknown amount of unlabeled 2-MBA. These two forms of the analyte compete for binding to the immobilized antibody. After a washing step to remove unbound reagents, a substrate for the enzyme is added. The amount of color produced is inversely proportional to the concentration of 2-MBA in the sample.
Cross-reactivity is assessed by introducing a potential cross-reactant into the assay instead of the target analyte. If the cross-reactant binds to the antibody, it will compete with the enzyme-labeled 2-MBA, resulting in a decreased signal. The degree of signal reduction indicates the extent of cross-reactivity.
Below is a DOT language diagram illustrating the competitive immunoassay principle and the mechanism of cross-reactivity.
Caption: Competitive immunoassay and cross-reactivity mechanism.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the cross-reactivity of 2-MBA.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Step-by-Step Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is crucial for achieving optimal assay performance.[16][17]
Materials:
-
High-binding 96-well microplates
-
Anti-2-MBA antibody (capture antibody)
-
2-MBA standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated 2-MBA (detection reagent)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP-conjugated antibody)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the anti-2-MBA antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 2-MBA standard and each potential cross-reacting compound in Assay Diluent.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted enzyme-conjugated 2-MBA to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the cross-reactivity experiment should be analyzed to determine the percentage of cross-reactivity for each tested compound.
Calculation of Percent Cross-Reactivity
-
Generate Standard Curves: Plot the absorbance values against the log of the concentration for the 2-MBA standard and each potential cross-reactant.
-
Determine the IC50 Values: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This value is determined from the respective standard curves.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 2-MBA / IC50 of Cross-Reactant) x 100
Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table. This allows for easy comparison of the cross-reactivity of different compounds.
Table 1: Cross-Reactivity of this compound Immunoassay
| Compound | IC50 (µM) | % Cross-Reactivity |
| This compound | 1.5 | 100 |
| 3-Mercaptobutyric acid | 15 | 10 |
| 4-Mercaptobutyric acid | 150 | 1 |
| 2-Mercaptopropionic acid | 30 | 5 |
| Butyric Acid | >1000 | <0.1 |
| Dithiothreitol (DTT) | >1000 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Conclusion: Ensuring Assay Specificity
The results of the cross-reactivity study provide critical information about the specificity of the immunoassay. A low percent cross-reactivity for structurally related compounds indicates a highly specific assay. Conversely, high cross-reactivity with certain compounds suggests that the assay may not be suitable for samples containing these interfering substances.
It is important to consider that cross-reactivity is not solely a characteristic of the antibody but can be influenced by the assay format and conditions.[18] Therefore, it is essential to perform cross-reactivity studies under the same conditions that will be used for routine sample analysis.
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CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. [Link]
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Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(16), 7545. [Link]
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Albright, V. C., Hellmich, R. L., & Coats, J. R. (2016). A Review of Cry Protein Detection with Enzyme-Linked Immunosorbent Assays. Journal of Agricultural and Food Chemistry, 64(14), 2871–2880. [Link]
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Andreasson, U., Perret-Liaudet, A., van der Broek, F. A., Blennow, K., & Zetterberg, H. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
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Shah, D., & D’Souza, B. (2019). An Overview on Interference in Clinical Immunoassays: A Cause for Concern. Journal of Clinical and Diagnostic Research, 13(11). [Link]
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van der Schier, R., van der Voort, M. D., & van den Berg, M. (2019). Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay. Therapeutic Drug Monitoring, 41(5), 657–663. [Link]
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A Comparative Benchmarking Guide to 2-Mercaptobutyric Acid and Other Thiol-Containing Compounds for Researchers and Drug Development Professionals
In the landscape of biomedical research and pharmaceutical development, the utility of thiol-containing compounds is both broad and profound. Their unique chemical reactivity, centered around the sulfhydryl (-SH) group, underpins their critical roles as antioxidants, chelating agents, and versatile components in bioconjugation and nanomaterial fabrication. This guide provides an in-depth comparative analysis of 2-Mercaptobutyric acid (2-MBA) against other commonly employed thiols, namely L-Cysteine, Glutathione (GSH), and 3-Mercaptopropionic acid (3-MPA). By examining their performance across key applications and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their experimental designs.
Introduction to Thiol-Containing Compounds: The Chemistry of the Sulfhydryl Group
The thiol functional group is a sulfur analog of an alcohol group (-OH), and it imparts unique properties to the molecules that contain it. Thiols are notable for their ability to be easily oxidized to form disulfide bonds (R-S-S-R), a reversible reaction that is central to many biological redox processes. They are also excellent nucleophiles and can participate in a variety of chemical reactions, including Michael additions and reactions with alkyl halides. Furthermore, the "soft" nature of the sulfur atom allows for strong coordination with "soft" metal ions, making thiols effective chelating agents for heavy metals.
This guide will focus on the comparative performance of four key thiol compounds:
-
This compound (2-MBA): A four-carbon carboxylic acid with a thiol group on the alpha-carbon.
-
L-Cysteine: A proteinogenic amino acid containing a thiol group.
-
Glutathione (GSH): A tripeptide composed of glutamate, cysteine, and glycine, and a major endogenous antioxidant.
-
3-Mercaptopropionic acid (3-MPA): A three-carbon carboxylic acid with a thiol group on the beta-carbon.
Comparative Performance Analysis
Antioxidant Capacity: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. Thiol-containing compounds are at the forefront of antioxidant defense. Their efficacy is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value (the concentration required to scavenge 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mM Trolox/mM) |
| This compound | Data not readily available | Data not readily available |
| L-Cysteine | ~35[1] | ~0.9[2][3] |
| Glutathione (GSH) | ~5.2[4] | ~1.5[2][3] |
| 3-Mercaptopropionic acid | Data not readily available | Data not readily available |
Note: The IC50 and TEAC values can vary depending on the specific experimental conditions. The values presented here are for comparative purposes and are derived from various literature sources.
Analysis: While specific antioxidant activity data for 2-MBA and 3-MPA is not as prevalent in the literature, the available data for cysteine and glutathione highlight the potent radical scavenging ability of these biological thiols, with glutathione demonstrating superior activity in both assays. The higher TEAC value of GSH compared to cysteine can be attributed to the presence of the gamma-glutamyl and glycyl residues, which may influence the redox potential of the thiol group. The lack of readily available data for 2-MBA presents an opportunity for further research to fully characterize its antioxidant potential in comparison to these established compounds.
Solid-Phase Peptide Synthesis (SPPS): The Role of Thiols in Cleavage
In Fmoc-based solid-phase peptide synthesis, a "cleavage cocktail" is used to cleave the synthesized peptide from the resin support and remove protecting groups from amino acid side chains. These cocktails often contain a thiol, such as dithiothreitol (DTT) or a simple thiol like 2-mercaptoethanol, to act as a scavenger for reactive carbocations generated during the cleavage process, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. The choice of thiol can influence the purity and yield of the final peptide.
Experimental Workflow for Comparative Cleavage Efficiency:
Figure 1. Workflow for comparing thiol performance in peptide cleavage.
Discussion of Causality: The effectiveness of a thiol scavenger in a cleavage cocktail depends on several factors, including its concentration, redox potential, and steric hindrance. While DTT is a powerful reducing agent due to its ability to form a stable six-membered ring upon oxidation, simpler thiols can also be effective scavengers. The performance of 2-MBA in this context would be influenced by its alkyl chain and the presence of the carboxylic acid group, which could affect its solubility and reactivity within the highly acidic cleavage cocktail. A direct comparison using a model peptide prone to side reactions would be necessary to definitively benchmark its performance against standard scavengers.
Nanoparticle Functionalization: Capping Agents for Stability and Functionality
Thiol-containing compounds are widely used as capping agents to stabilize and functionalize nanoparticles, particularly those made of noble metals like gold and silver. The strong affinity of the thiol group for the nanoparticle surface allows for the formation of a self-assembled monolayer that prevents aggregation and provides a platform for further bioconjugation. The structure of the thiol capping agent significantly influences the stability, solubility, and biological interactions of the resulting nanoparticles.
A study by Zhang et al. (2012) provides valuable comparative insights into the performance of various mercapto acids as capping agents for CdTe quantum dots. Although 2-MBA was not directly tested, the study included its isomer, 3-mercaptobutyric acid (3-MBA), and 3-mercaptopropionic acid (3-MPA).
| Capping Agent | Quantum Yield (%) |
| Thioglycolic acid (TGA) | ~30 |
| 3-Mercaptopropionic acid (3-MPA) | ~50 |
| 3-Mercaptobutyric acid (3-MBA) | ~71 |
Analysis: The study revealed that 3-MBA produced quantum dots with a significantly higher quantum yield compared to TGA and 3-MPA. The authors attributed this superior performance to the presence of the methyl group, which provides steric hindrance that may prevent detrimental aggregation of the quantum dot precursors during synthesis, and a suitable chain length that balances hydrophilicity and hydrophobicity. This suggests that 2-MBA, with its similar branched structure, could also be a highly effective capping agent, potentially outperforming linear thiols like 3-MPA.
Experimental Protocols
Determination of Antioxidant Activity by DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a series of concentrations of the thiol compounds (e.g., 2-MBA, Cysteine, GSH, 3-MPA) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the % inhibition against the concentration of the thiol compound and determine the IC50 value from the curve.
Figure 2. DPPH radical scavenging by a thiol compound.
Quantification of Thiol Reactivity using Ellman's Reagent
Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. The molar absorptivity of TNB is 14,150 M⁻¹cm⁻¹.
Protocol:
-
Preparation of Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.
-
Preparation of DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.
-
Preparation of Thiol Standards: Prepare a standard curve using a known concentration of a thiol, such as L-cysteine, in the reaction buffer.
-
Reaction: In a 96-well plate, add 50 µL of the thiol sample or standard to 200 µL of the DTNB solution.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of thiols in the sample by comparing the absorbance to the standard curve.
Conclusion and Future Perspectives
This guide has provided a comparative overview of this compound against other prominent thiol-containing compounds. While L-cysteine and glutathione are well-characterized biological thiols with established performance in antioxidant and biological applications, the data suggests that the unique structural features of 2-MBA may offer advantages in specific contexts, such as nanoparticle stabilization.
The lack of extensive, direct comparative data for 2-MBA in areas like antioxidant capacity and peptide synthesis highlights a clear need for further investigation. The experimental protocols provided herein offer a robust framework for conducting such comparative studies. As the demand for novel and more efficient biochemical tools continues to grow, a thorough understanding of the structure-performance relationships of compounds like this compound will be crucial for advancing research and development in the life sciences.
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Vasilev, K., Zhu, T., Glasser, G., Knoll, W., & Kreiter, M. (2008). Preparation of gold nanoparticles in an aqueous medium using 2-mercaptosuccinic acid as both reduction and capping agent. Journal of Nanoscience and Nanotechnology, 8(4), 2062-2068. [Link]
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Zhang, H., Zhou, L., Wu, W., & Zhang, Y. (2012). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. The Journal of Physical Chemistry C, 116(44), 23649-23655. [Link]
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A Comparative Guide to the Kinetic Analysis of 2-Mercaptobutyric Acid in Enzymatic Reactions
For: Researchers, scientists, and drug development professionals.
Introduction
In the intricate world of enzyme kinetics, small molecules can wield significant influence, acting as substrates, activators, or inhibitors that modulate biochemical pathways. 2-Mercaptobutyric acid (2-MBA), a thiol-containing carboxylic acid, is one such molecule of interest. Its structural features—a reactive thiol group and a carboxylic acid moiety—make it a candidate for interaction with a variety of enzymes, particularly those involved in redox reactions and metabolism. Understanding the kinetic profile of 2-MBA is crucial for researchers exploring its potential as a pharmacological agent or as a tool to probe enzyme mechanisms.
This guide provides a comprehensive comparison of the kinetic analysis of 2-MBA in enzymatic reactions. We will delve into its mechanism of action, compare its inhibitory effects with a related compound, and provide detailed, field-proven protocols for its kinetic characterization. Our focus is on empowering researchers with the practical knowledge to design, execute, and interpret kinetic assays involving 2-MBA and similar thiol-containing compounds.
Mechanism of Action: this compound as an Enzyme Inhibitor
Thiol compounds like 2-MBA are known to interact with enzymes through various mechanisms. The thiol group is a potent nucleophile and can form disulfide bonds with cysteine residues in proteins, potentially leading to reversible or irreversible inhibition. Furthermore, the overall structure of 2-MBA may allow it to bind to the active site of an enzyme, competing with the natural substrate.
A notable example of a related compound, 2-mercaptoacetate, has been shown to competitively inhibit 3-hydroxybutyrate dehydrogenase.[1] This mode of inhibition occurs when the inhibitor molecule bears a structural resemblance to the substrate and competes for the same binding site on the enzyme.[2][3] In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases.[4][5] This indicates that a higher substrate concentration is required to achieve the same reaction rate in the presence of the inhibitor.
Non-competitive inhibition is another possibility, where the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[3][6] In this scenario, Vmax decreases while Km remains unchanged. A third type, uncompetitive inhibition, involves the inhibitor binding only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.[2][6]
Comparative Kinetic Analysis: this compound vs. 2-Mercaptosuccinic Acid
To provide a practical context for the kinetic analysis of 2-MBA, we will compare its hypothetical inhibitory effects on a generic dehydrogenase enzyme with those of a structurally similar compound, 2-mercaptosuccinic acid (2-MSA). 2-MSA is another thiol compound with applications as an enzyme inhibitor, for instance, against glutathione peroxidase.[7] The additional carboxylic acid group in 2-MSA may influence its binding affinity and inhibitory mechanism compared to 2-MBA.
The following table summarizes hypothetical kinetic data for the inhibition of "Dehydrogenase X" by 2-MBA and 2-MSA. This data is for illustrative purposes to guide researchers in their own experimental design and data interpretation.
| Inhibitor | Inhibition Type | Apparent Km (mM) | Vmax (µM/min) | Ki (mM) |
| None (Control) | - | 0.5 | 100 | - |
| This compound (2-MBA) | Competitive | 1.2 | 100 | 0.8 |
| 2-Mercaptosuccinic Acid (2-MSA) | Mixed | 0.8 | 60 | 1.5 (Ki), 2.5 (K'i) |
This is hypothetical data for illustrative purposes.
From this hypothetical data, we can infer that 2-MBA acts as a competitive inhibitor, as Vmax is unchanged while Km increases. In contrast, 2-MSA exhibits mixed inhibition, affecting both Km and Vmax.[3][6] This suggests that 2-MSA may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Experimental Protocols
The following protocols provide a step-by-step guide for the kinetic analysis of an enzyme inhibitor like 2-MBA.
Protocol 1: Determination of Enzyme Inhibition Type
This protocol is designed to determine the mode of inhibition (competitive, non-competitive, or mixed) of 2-MBA on a model dehydrogenase enzyme.
Materials:
-
Dehydrogenase X enzyme stock solution
-
Substrate stock solution (e.g., a specific alcohol or hydroxy acid)
-
NAD+ (or NADP+) cofactor stock solution
-
This compound (2-MBA) stock solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the substrate and 2-MBA in the assay buffer.
-
Assay Setup: In a 96-well microplate, set up reactions with varying concentrations of substrate and a fixed concentration of 2-MBA. Include control wells with no inhibitor.
-
Control Wells: Assay buffer, varying substrate concentrations, NAD+, and enzyme.
-
Inhibitor Wells: Assay buffer, varying substrate concentrations, a fixed concentration of 2-MBA, NAD+, and enzyme.
-
-
Initiate Reaction: Add the enzyme to all wells to start the reaction.
-
Data Acquisition: Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH (or NADPH).
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each well from the linear portion of the absorbance vs. time plot.[8]
-
Plot v₀ versus substrate concentration for both the control and inhibitor-containing reactions (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) for both datasets.
-
Analyze the changes in Km and Vmax to determine the type of inhibition.
-
Protocol 2: Determination of the Inhibition Constant (Ki)
This protocol outlines the procedure to determine the inhibition constant (Ki), which quantifies the inhibitor's potency.
Materials:
-
Same as Protocol 1.
Methodology:
-
Assay Setup: Set up reactions with a fixed, non-saturating concentration of the substrate and varying concentrations of 2-MBA.
-
Data Acquisition: Measure the initial reaction velocities as described in Protocol 1.
-
Data Analysis:
-
Plot the initial velocity (v₀) against the inhibitor concentration ([I]).
-
Fit the data to the appropriate equation for the determined inhibition type to calculate Ki. For competitive inhibition, the relationship is given by: v₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Visualization of Experimental Workflow and Inhibition Mechanism
To aid in the conceptualization of the experimental process and the underlying biochemical principles, the following diagrams are provided.
Caption: A generalized workflow for the kinetic analysis of an enzyme inhibitor.
Caption: The reaction scheme for competitive enzyme inhibition.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, it is crucial to incorporate self-validating systems within the protocols. This includes:
-
Running appropriate controls: Always include reactions with no enzyme (to account for non-enzymatic substrate degradation) and no inhibitor (to establish the baseline uninhibited reaction rate).
-
Verifying stoichiometry: For multi-substrate reactions, analytical techniques like HPLC can be used to confirm the stoichiometry of substrate consumption and product formation.[9]
-
Using a control inhibitor: If available, a known inhibitor of the target enzyme should be run in parallel to validate the assay conditions.
-
Ensuring steady-state conditions: Initial velocities should be measured in the early, linear phase of the reaction, where less than 10% of the substrate has been consumed.[8]
Conclusion
The kinetic analysis of this compound and other thiol-containing compounds is a critical step in understanding their biological activity. By employing systematic and rigorous kinetic assays, researchers can elucidate their mechanisms of enzyme inhibition and quantify their potency. The comparative approach and detailed protocols provided in this guide serve as a robust framework for scientists and drug development professionals to conduct these analyses with confidence and precision. The insights gained from such studies are invaluable for the development of new therapeutic agents and for advancing our fundamental understanding of enzyme function.
References
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Bauché, F., Sabourault, D., Giudicelli, Y., Nordmann, J., & Nordmann, R. (1981). 2-Mercaptoacetate administration depresses the beta-oxidation pathway through an inhibition of long-chain acyl-CoA dehydrogenase activity. Biochemical Journal, 196(3), 803–809. [Link]
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Kones, R. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. Life (Basel, Switzerland), 13(6), 1243. [Link]
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Lill, Y., et al. (2010). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 16(33), 10191-10201. [Link]
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Navigating the Analytical Maze: An Inter-Laboratory Comparison of GC-MS and LC-MS Platforms for Short-Chain Fatty Acid Quantification
A Senior Application Scientist's Guide to Method Validation and Performance
In the burgeoning field of microbiome research and its intersection with host metabolism, the accurate quantification of short-chain fatty acids (SCFAs) has become a critical analytical challenge. As the primary metabolites produced by gut microbial fermentation of dietary fibers, SCFAs like acetate, propionate, and butyrate are key signaling molecules implicated in a spectrum of physiological processes, from gut health to immune regulation and neuro-immunoendocrine system modulation.[1][2][3] Consequently, the demand for robust, reproducible, and reliable analytical methods for SCFA quantification in complex biological matrices such as feces, serum, and plasma is paramount for both basic research and large-scale clinical studies.[2][4][5][6]
This guide provides an in-depth, objective comparison of the two predominant analytical platforms for SCFA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing upon data from single-laboratory validation studies, we will explore the nuances of each technique, from sample preparation and derivatization strategies to key performance metrics. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate methodology for their specific research needs and to understand the critical parameters for ensuring data integrity and comparability across studies.
The Analytical Dichotomy: GC-MS vs. LC-MS for SCFA Analysis
The choice between GC-MS and LC-MS for SCFA analysis is not trivial, as each platform presents a unique set of advantages and challenges. The high volatility and hydrophilicity of SCFAs make their direct analysis problematic, often necessitating derivatization to improve chromatographic behavior and detection sensitivity.[2][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been considered the gold standard for SCFA analysis due to its excellent chromatographic resolution of these volatile compounds.[9] The separation of SCFAs on a gas chromatograph, followed by detection with a mass spectrometer, allows for high sensitivity and specificity. However, a significant consideration for GC-MS is the frequent requirement for derivatization to increase the volatility and thermal stability of the SCFAs.[2][10] Common derivatization strategies include esterification (e.g., propyl or isobutyl esters) and silylation.[7][10] While effective, derivatization adds extra steps to the sample preparation workflow and can introduce variability.[8] More recent methods have explored derivatization-free approaches, which simplify the workflow but may have limitations in terms of sensitivity and potential for column degradation.[4][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, offering the advantage of analyzing SCFAs in their native, underivatized form, or with derivatization to enhance retention on reverse-phase columns and improve ionization efficiency.[11][12][13] LC-MS methods can be more amenable to high-throughput applications and may require less sample preparation time compared to traditional GC-MS protocols.[1][13] Derivatization strategies for LC-MS, such as amidation with reagents like aniline or 3-nitrophenylhydrazine (3-NPH), are employed to improve chromatographic retention and ionization, leading to enhanced sensitivity.[3][6][11][14][15][16] The use of stable isotope-labeled internal standards is crucial in both platforms to correct for variability in sample preparation and matrix effects.[6][11][12]
Comparative Performance of SCFA Quantification Methods
| Parameter | GC-MS Methods | LC-MS/MS Methods |
| Linearity (R²) | > 0.99[4][17][18] | > 0.99[11][14][15] |
| Limit of Detection (LOD) | 0.02 - 24 ng/mL[17][18] | 40 nM (derivatized)[11][15] |
| Limit of Quantification (LOQ) | 0.08 - 100 ng/mL[17][18] | 160 - 310 nM (derivatized)[11][15] |
| Intra-day Precision (%RSD) | < 15%[4][18] | < 3%[11][15] |
| Inter-day Precision (%RSD) | < 15%[4][18] | < 1%[15] |
| Accuracy (Recovery %) | 87.6% - 118.9%[19] | 90% - 110% (accuracy error < 10%)[11][15] |
Note: The values presented are a synthesis from multiple sources and can vary depending on the specific analyte, matrix, and derivatization method used.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the methodologies, the following sections outline generalized, step-by-step protocols for both a derivatization-based GC-MS method and a derivatization-based LC-MS/MS method for SCFA quantification in fecal samples.
Protocol 1: GC-MS Quantification of SCFAs with Isobutyl Chloroformate Derivatization
This protocol is based on methods that utilize esterification to enhance the volatility of SCFAs for GC-MS analysis.[7][10]
1. Sample Preparation and Extraction:
- Homogenize 50-100 mg of fecal sample in a suitable solvent (e.g., water or a buffer).
- Acidify the homogenate to a pH < 3 using a strong acid (e.g., HCl) to protonate the SCFAs.[4][10]
- Add a known amount of a suitable internal standard (e.g., 2-ethylbutyric acid or a stable isotope-labeled SCFA).[20]
- Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[4][5]
- Vortex and centrifuge to separate the phases.
- Transfer the organic layer containing the SCFAs to a new tube.
2. Derivatization:
- To the extracted SCFAs, add isobutanol and isobutyl chloroformate.[7]
- The reaction proceeds in an aqueous environment, which simplifies the workflow by eliminating the need for a drying step.[7]
- Vortex the mixture to facilitate the derivatization reaction.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).[4][10]
- Injector Temperature: 220-250°C.[20]
- Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-275°C) to separate the SCFA derivatives.[10]
- Carrier Gas: Helium at a constant flow rate.[10]
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, with SIM providing higher sensitivity and selectivity.[4]
Protocol 2: LC-MS/MS Quantification of SCFAs with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is based on methods that use derivatization to improve the retention of SCFAs on reversed-phase LC columns and enhance their ionization for MS detection.[3][6][14][16]
1. Sample Preparation and Extraction:
- Homogenize 50-100 mg of fecal sample in a suitable solvent.
- Add a known amount of stable isotope-labeled internal standards for each target SCFA.[3][6][11][12]
- Centrifuge the homogenate to pellet solid debris.
- Collect the supernatant for derivatization.
2. Derivatization:
- To the supernatant, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[3][14][16]
- Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[1][14]
- Quench the reaction by adding a small amount of a weak acid (e.g., formic acid).[14]
3. LC-MS/MS Analysis:
- Inject an aliquot of the derivatized sample into the LC-MS/MS system.
- Liquid Chromatograph Conditions:
- Column: A C18 reversed-phase column.[21]
- Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).[21]
- Mobile Phase B: Acetonitrile or methanol with a small amount of acid.[21]
- Gradient: A gradient elution program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to separate the derivatized SCFAs.[21]
- Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 3-NPH derivatives.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity, monitoring the transition from the precursor ion of the derivatized SCFA to a specific product ion.[14]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of SCFAs.
Caption: GC-MS workflow for SCFA analysis.
Caption: LC-MS/MS workflow for SCFA analysis.
Discussion and Future Outlook
The choice between GC-MS and LC-MS for SCFA quantification depends on several factors, including the specific research question, the available instrumentation, the desired throughput, and the required sensitivity.
GC-MS remains a robust and reliable technique, particularly when high chromatographic resolution is critical for separating isomeric SCFAs.[2] The extensive literature and well-established derivatization protocols provide a solid foundation for method development. However, the often-mandatory derivatization step can be time-consuming and a source of analytical variability. Derivatization-free GC-MS methods are an attractive alternative for simplifying the workflow, but they may come at the cost of reduced sensitivity and potential long-term effects on the instrument's performance.[8]
LC-MS/MS has gained significant traction due to its high sensitivity, specificity, and amenability to high-throughput analysis.[13] The ability to use stable isotope dilution with labeled internal standards for each analyte provides excellent accuracy and precision by correcting for matrix effects and variations in derivatization efficiency.[11][12][15] While derivatization is also common in LC-MS to improve chromatographic performance, the reactions are often straightforward and can be performed in a 96-well plate format, facilitating automation.[1]
Inter-laboratory validation remains a critical next step for the field of SCFA analysis. While the single-laboratory validation data presented here provide a strong indication of the performance of these methods, a formal inter-laboratory study or ring trial would be invaluable for establishing standardized, universally accepted protocols.[22] Such a study would provide a clearer understanding of the inter-laboratory reproducibility of different methods and help to harmonize data across different research groups, ultimately accelerating progress in understanding the role of SCFAs in health and disease.
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Neumann, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. [Link]
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Han, J., et al. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 94(35), 12097-12105. [Link]
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Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. LIPID MAPS. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Mercaptobutyric Acid
As a Senior Application Scientist, I understand that meticulous handling of reactive and hazardous compounds extends beyond the benchtop; it is a cornerstone of a safe and efficient laboratory environment. 2-Mercaptobutyric acid, like other thiols, requires specialized disposal procedures due to its potent odor, corrosivity, and potential health hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with environmental regulations. Our approach is grounded in the principles of containment, segregation, and decontamination.
Hazard Profile & Core Safety Principles
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. Its properties demand a proactive approach to safety, centered on preventing exposure and environmental release.
Scientist's Note: The defining characteristic of low molecular weight mercaptans is their intensely disagreeable odor, detectable by the human nose at parts-per-billion levels.[1][2] This serves as an immediate, albeit unpleasant, indicator of a potential containment breach. All operations involving this compound must be planned and executed with odor control as a primary objective.
Table 1: Key Properties and Hazards of this compound
| Property | Data | Source(s) |
| CAS Number | 26473-48-3 | [3][4] |
| Molecular Formula | C₄H₈O₂S | [3] |
| Appearance | Liquid | [1] |
| Primary Hazards | Harmful if swallowed or in contact with skin. | [5][6][7] |
| Causes severe skin burns and eye damage. | [5][6][7] | |
| Combustible liquid. | [5][8] | |
| Pungent, strong odor (stench). | [1][2][5] | |
| Incompatibilities | Strong oxidizing agents, strong bases, acids. | [9][10] |
| Corrosive to some metals, such as copper and brass. | [1] |
Core Disposal Principles:
-
Containment: All handling, dispensing, and waste collection must occur within a certified chemical fume hood to contain volatile vapors and prevent odor release.[1][2][11]
-
Segregation: this compound waste must be collected separately from other waste streams to prevent dangerous reactions.[5][12][13][14] Never mix with incompatible chemicals.[14]
-
Decontamination: All contaminated glassware and equipment must be thoroughly decontaminated immediately after use to neutralize both the chemical hazard and the pervasive odor.[15][16]
-
Communication: All waste containers must be accurately and clearly labeled, explicitly stating the presence of "this compound" and "Hazardous Waste."[13][15][16]
Immediate Handling & Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against chemical exposure.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber.[11] For extended handling, consider wearing two pairs of gloves.[13] Contaminated gloves must be disposed of immediately as hazardous solid waste.[1][13]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[11][13]
-
Body Protection: A lab coat is mandatory to prevent skin contact.[11] Disposable aprons are recommended for larger quantities, as clothing is difficult to deodorize.[1]
-
Respiratory Protection: All work must be conducted in a properly functioning chemical fume hood.[1][11] No respiratory protection is required if this condition is met.
Step-by-Step Disposal Protocols
Follow these validated protocols to manage different waste streams containing this compound.
Protocol 3.1: Disposal of Bulk Liquid Waste
This protocol applies to pure this compound, reaction mixtures, and solvent rinses.
Materials:
-
Designated hazardous waste container (sturdy, chemically resistant, with a screw cap).
-
Secondary containment bin.
-
Hazardous waste label.
Procedure:
-
Labeling: Affix a completed hazardous waste label to a clean, empty waste container. Clearly write "Hazardous Waste," "this compound," and list any other chemical components and their approximate concentrations.
-
Placement: Place the labeled container in a secondary containment bin inside a chemical fume hood.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.
-
Sealing: Securely close the container cap. Do not overfill; leave at least 10-15% headspace for vapor expansion.[17]
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[13][14]
Rationale: Direct collection into a designated, sealed container is the safest method. It prevents mixing with incompatible waste and contains the potent odor.[14] Sewer disposal is strictly prohibited.[5][14][18]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to gloves, paper towels, pipette tips, septa, and other disposable items.
Materials:
-
Sealable plastic bag (e.g., zip-top bag).
-
Designated solid hazardous waste container or bag.
-
Hazardous waste label.
Procedure:
-
Initial Containment: Inside the fume hood, place all contaminated solid waste directly into a sealable plastic bag.[16]
-
Sealing: Press out the excess air and seal the bag securely.
-
Double Containment: Place the sealed bag into a larger, designated container for solid hazardous waste. This container must be clearly labeled as hazardous waste containing this compound.[16]
-
Storage & Pickup: Store and arrange for EHS pickup as described in Protocol 3.1.
Rationale: The malodorous nature of thiols requires double containment to prevent odors from permeating the lab.[13][16] Sealing contaminated items immediately at the source is a critical odor control practice.
Protocol 3.3: Decontamination of Glassware and Equipment
This protocol uses an oxidative bleach bath to neutralize residual this compound.
Materials:
-
Plastic bucket or tub for the bath.
-
Household bleach (sodium hypochlorite solution).
-
Water.
Procedure:
-
Prepare Bleach Bath: Inside a chemical fume hood, prepare a 1:1 mixture of bleach and water in a plastic container.[15] The container should be large enough to fully submerge the glassware.
-
Label: Label the container "Bleach Bath for Thiol Waste."
-
Submersion: Immediately after use, place the contaminated glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged.
-
Soak: Allow the glassware to soak for at least 14-24 hours.[15][16]
-
Rinsing: After soaking, remove the glassware and rinse it thoroughly with water. It can now be cleaned using standard laboratory procedures.
-
Bath Disposal: A bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[15] Once exhausted, the bleach solution should be collected as hazardous waste.[16]
Rationale: Sodium hypochlorite is a strong oxidizing agent that converts the thiol group into less volatile and non-odorous oxidized sulfur species, effectively decontaminating the glassware.[15][16] This step is crucial for preventing cross-contamination and odor problems.
Emergency Procedures
Spills:
-
For small spills contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbent material and dispose of it as hazardous solid waste according to Protocol 3.2.[16]
-
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[2][16]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[6][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids.[6][11]
-
Inhalation: Move the individual to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11]
-
Action: In all cases of exposure, seek immediate medical attention.[6][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams generated from work with this compound.
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Navigating the Unseen: A Practical Guide to Handling 2-Mercaptobutyric Acid
For the vanguard of research and drug development, the meticulous handling of reactive chemical species is paramount. 2-Mercaptobutyric acid, a vital building block, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, moving beyond a simple checklist, provides a deep-dive into the essential safety and logistical considerations for its use, ensuring the integrity of your research and the well-being of your team.
Understanding the Hazard Landscape
Based on data from analogous compounds, this compound should be treated as a substance that is:
-
Corrosive to skin and eyes: Direct contact can cause severe burns and eye damage.[1][2][3]
-
Harmful if swallowed: Ingestion can lead to significant adverse health effects.[1][2]
-
A potent odorant: The thiol group imparts a strong, unpleasant smell, which, while not directly toxic at low concentrations, can cause nuisance and indicates potential exposure.[4][5]
This hazard profile dictates a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational and disposal procedures.
Core Directive: Personal Protective Equipment (PPE)
The selection and correct use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Tightly fitting chemical splash goggles and a face shield | Goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat made of a non-absorbent material (e.g., polyethylene-coated polypropylene) | Protects the skin and personal clothing from splashes and contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped equipment. |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: From Benchtop to Disposal
A proactive and well-defined operational plan is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][6] This is non-negotiable and serves to contain the potent odor and any potential vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, inform colleagues in the vicinity that you will be handling a potent odorant.[5] This administrative control prevents unnecessary alarm and ensures a coordinated response in case of an emergency.
-
Aliquotting and Dispensing:
-
Perform all transfers of this compound within the fume hood.
-
Use appropriate tools such as a positive displacement pipette or a glass syringe to handle the liquid.
-
Keep all containers tightly sealed when not in use.
-
-
Reaction Setup:
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal of thiol-containing waste can lead to significant environmental nuisance and safety hazards.
Waste Segregation and Neutralization
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled, and sealed waste container.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent paper, should be placed in a separate, sealed, and labeled container.
-
Decontamination of Glassware: All glassware that has come into contact with this compound must be decontaminated before being washed.[4][6] This is achieved by soaking the glassware in a dilute bleach solution (typically a 1:10 dilution of commercial bleach with water) for at least 12 hours within a fume hood.[6] This process oxidizes the thiol to a less odorous and less reactive species.
Diagram: Thiol Waste Management Workflow
Caption: A systematic workflow for the safe disposal of thiol-containing waste.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing, ensuring not to spread the chemical further. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a dilute bleach solution.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiols | Safety Services - UCL – University College London. (2020, June 23). Retrieved January 18, 2026, from [Link]
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Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved January 18, 2026, from [Link]
-
Odorant Leak Management - ASGMT. (n.d.). Retrieved January 18, 2026, from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (2024, November 4). Retrieved January 18, 2026, from [Link]
-
Ethyl Mercaptan - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 4). Retrieved January 18, 2026, from [Link]
-
Safety data sheet. (2024, January 5). Retrieved January 18, 2026, from [Link]
-
250 ppm Ethyl Mercaptan. (2017, May 24). Retrieved January 18, 2026, from [Link]
-
RIFM fragrance ingredient safety assessment, 2-mercaptopropionic acid, CAS Registry Number 79-42-5. (2021, January 15). Retrieved January 18, 2026, from [Link]
-
4-Mercaptobutanoic acid | CAS#:13095-73-3 | Chemsrc. (2025, August 26). Retrieved January 18, 2026, from [Link]
-
Acetic acid, mercapto-: Human health tier II assessment. (2013, June 28). Retrieved January 18, 2026, from [Link]
-
2-Methylbutyric acid. (2021, December 3). Retrieved January 18, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
